Behenamide
Description
Propriétés
IUPAC Name |
docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWFNKFUWGRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062821 | |
| Record name | Docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid | |
| Record name | Docosanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-75-4 | |
| Record name | Behenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI790A5561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 113 °C | |
| Record name | Docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the chemical structure of behenamide
An In-depth Technical Guide to Behenamide
Introduction
This compound, systematically known as docosanamide, is a saturated fatty acid amide derived from behenic acid.[1] Its chemical structure is characterized by a long, 22-carbon aliphatic chain, making it a waxy, solid substance at room temperature.[2][3] This compound and its derivatives are of significant interest in various industrial and research applications, primarily for their properties as slip agents, lubricants, and release agents.[4][5] In the realm of life sciences, as a fatty acid amide, it is studied for its potential interactions with lipid metabolism and signaling pathways.[6][7] This guide provides a detailed overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its place in biochemical pathways.
Chemical Structure and Identification
This compound is a primary fatty amide, consisting of a 22-carbon acyl chain attached to an amide functional group (-CONH₂).[8] The long, saturated hydrocarbon tail is hydrophobic, while the amide group provides a polar head. This amphipathic nature influences its physical properties and applications.
The key identifiers for this compound are summarized below:
-
IUPAC Name : docosanamide[9]
-
Synonyms : Amide C22, Docosanamide, Behenic acid amide[2][8]
-
Linear Formula : CH₃(CH₂)₂₀CONH₂
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its long, saturated alkyl chain. It is a stable, non-ionic compound.[11] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 339.60 g/mol | [4][8] |
| Melting Point | 110-113 °C | [2] |
| Boiling Point | 471.1 ± 13.0 °C (Predicted) | [2][11] |
| Density | 0.9 ± 0.1 g/cm³ | [11] |
| Water Solubility | 0.0002878 mg/L at 25 °C (Estimated) | [11] |
| Physical State | White to off-white solid (waxy powder or pellets) | [1][2][3] |
| logP (o/w) | 9.329 (Estimated) | [12] |
Experimental Protocols
Protocol for Characterization of Surface-Segregated this compound in Polyethylene (B3416737) Films
This compound is frequently used as a slip agent in polymer manufacturing.[2] The following protocol outlines a methodology for the characterization of this compound that has migrated to the surface of a polymer film, based on techniques described in the literature.[2][13]
Objective: To identify and quantify the presence and distribution of this compound on the surface of high-density polyethylene (HDPE) samples.
Materials:
-
HDPE samples produced with this compound.
-
Spectroscopy-grade solvents.
-
Reference standard of pure this compound.
Methodology:
-
Spectroscopic Analysis (Presence of Functional Groups):
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:
-
Place the HDPE film sample directly onto the ATR crystal.
-
Apply consistent pressure to ensure good contact.
-
Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for a characteristic amide peak around 1645 cm⁻¹, which indicates the presence of the amide functional group from this compound.[2]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample surface with a monochromatic X-ray beam.
-
Acquire high-resolution spectra for the N 1s and O 1s regions.
-
The detection of nitrogen and oxygen peaks confirms the presence of the amide on the surface.[2]
-
-
-
Microscopic Analysis (Surface Distribution and Morphology):
-
Scanning Electron Microscopy (SEM):
-
Mount a small section of the HDPE film onto an SEM stub using conductive tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to prevent charging.
-
Image the surface at various magnifications to observe the morphology of the segregated this compound. It may form distinct crystalline structures on the polymer surface.[2]
-
-
Atomic Force Microscopy (AFM):
-
Mount the sample on an AFM puck.
-
Engage the AFM tip with the sample surface.
-
Scan the surface in tapping mode to generate topography and phase images.
-
These images will reveal the fine details of the distribution and structure of this compound crystals at the nanoscale.[13]
-
-
-
Surface Energy Measurement:
-
Contact Angle Goniometry:
-
Place a droplet of deionized water and a droplet of a nonpolar liquid (e.g., diiodomethane) on the film surface.
-
Measure the static contact angle for each liquid.
-
Use the measured angles and known surface tensions of the liquids to calculate the surface energy of the film. Migration of this compound to the surface is expected to lower the surface energy.[13]
-
-
Biochemical Context and Signaling
Fatty acid amides constitute a class of endogenous lipid signaling molecules.[14] While this compound's specific signaling roles are not as extensively characterized as other amides like oleamide (B13806) or anandamide, it is known to interact with enzymes that regulate lipid signaling pathways, such as fatty acid amide hydrolase (FAAH).[6][14] FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines and other fatty acid amides. The interaction of this compound with this pathway suggests its potential to modulate cellular signaling processes.[6]
Caption: Logical workflow of this compound biosynthesis from behenic acid and its interaction with the FAAH enzyme.
References
- 1. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 7. Docosanamide | 3061-75-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Behenic amide [webbook.nist.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. echemi.com [echemi.com]
- 12. This compound, 3061-75-4 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Behenamide from Behenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of behenamide from its precursor, behenic acid. The document details the core chemical processes, experimental protocols, and analytical characterization, with a focus on providing actionable information for laboratory and research applications.
Introduction
This compound (docosanamide) is a long-chain saturated fatty acid amide that finds applications in various industrial and research sectors. Its synthesis from behenic acid (docosanoic acid) is a fundamental process in oleochemistry. The primary and most common method for this conversion is the direct amidation of behenic acid with ammonia (B1221849).[1] This guide will focus on this principal synthetic route, providing detailed procedural information and relevant data.
Synthesis of this compound from Behenic Acid
The conversion of behenic acid to this compound is typically achieved through a direct amidation reaction. This process involves the reaction of the carboxylic acid with ammonia at elevated temperatures.[1] The overall reaction is a dehydration synthesis, where a molecule of water is eliminated for each molecule of this compound formed.
Reaction Mechanism and Conditions
The direct amidation reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of behenic acid. This is followed by the elimination of a water molecule to form the amide bond. The reaction is typically carried out at temperatures ranging from 150°C to 200°C under atmospheric pressure.[1] While the reaction can proceed without a catalyst, catalysts can be employed to increase the reaction rate and yield.
Alternative methods for the synthesis of fatty acid amides include the use of urea (B33335) as the ammonia source, sometimes in the presence of a Lewis acid catalyst.[2][3] Enzymatic synthesis using lipases has also been explored as a greener alternative.
Experimental Protocols
Representative Protocol for Direct Amidation of Behenic Acid
Materials:
-
Behenic Acid (C₂₂H₄₄O₂)
-
Ammonia (aqueous solution, e.g., 28-30%) or anhydrous ammonia gas
-
High-boiling point, inert solvent (optional, e.g., toluene, xylene)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap (for azeotropic removal of water if a solvent is used)
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge behenic acid. If using a solvent, add it to the reactor.
-
Heating: Begin heating the reaction mixture with stirring. For a solvent-free reaction, heat the behenic acid until it melts (melting point of behenic acid is approximately 74-80°C).
-
Introduction of Ammonia: Once the desired reaction temperature (typically 150-200°C) is reached, begin the slow addition of the ammonia source.[1] If using aqueous ammonia, the water will need to be removed as the reaction progresses. If using anhydrous ammonia gas, it can be bubbled through the molten behenic acid.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined low level.
-
Work-up: After the reaction is complete, the crude this compound is cooled and solidified.
-
Purification: The crude product is then purified by recrystallization.[1]
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of fatty acid amides include ethanol, isopropanol, or acetone.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities. The solution is then hot-filtered to remove the activated carbon.[1]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified this compound crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Behenic Acid | ||
| Molecular Formula | C₂₂H₄₄O₂ | |
| Molecular Weight | 340.58 g/mol | |
| Melting Point | 74-80 °C | |
| This compound | ||
| Molecular Formula | C₂₂H₄₅NO | [1] |
| Molecular Weight | 339.60 g/mol | [1] |
| Melting Point | 108-115 °C | [2] |
| Appearance | White waxy solid | [1] |
Reaction Parameters and Yields
| Reaction Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Direct Amidation | Behenic Acid, Ammonia | None | 150-200 | Not specified | 70-90 (Typical) | [1] |
| Microwave-assisted | Oleic Acid, Urea | Lewis Acid | 190 | 0.5 | 95 (Conversion) | [2] |
| Direct Amidation | Palmitic Acid, Primary Amine | CuO-CaCO₃ | 120 | 8 | Not specified | [4] |
| Direct Amidation | Stearic Acid, Monoethanolamine | None | 80 | 3 | 82.38 (Conversion) | [3] |
Note: The yields and conditions for oleic, palmitic, and stearic acid are provided as representative examples for long-chain fatty acid amidation.
Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | Characteristic amide peak around 1645 cm⁻¹ (C=O stretching).[5] |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the long aliphatic chain protons and the amide protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Signals for the carbonyl carbon and the carbons of the aliphatic chain. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (339.60 g/mol ). |
Mandatory Visualizations
Synthesis Workflow
References
- 1. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 2. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]
- 3. arpnjournals.org [arpnjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine | Abel-Anyebe | International Journal of Chemistry | CCSE [ccsenet.org]
The Occurrence and Extraction of Behenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenamide, a saturated fatty acid amide, holds significant interest across various industrial sectors, from polymer manufacturing to pharmaceuticals, owing to its unique physicochemical properties. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily through its precursor behenic acid, and details the methodologies for its extraction and synthesis. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering in-depth information on data presentation, experimental protocols, and relevant biological pathways.
Natural Sources of this compound Precursor: Behenic Acid
This compound is synthetically derived from behenic acid (docosanoic acid), a long-chain saturated fatty acid found in various plant-based oils. The concentration of behenic acid in these natural sources can vary depending on the plant species, cultivation conditions, and extraction methods.
Quantitative Data on Behenic Acid in Natural Sources
The following table summarizes the behenic acid content in several commercially significant plant oils.
| Natural Source | Scientific Name | Behenic Acid Content (%) | Reference(s) |
| Moringa Seed Oil | Moringa oleifera | 6.0% - 7.0% | [1] |
| Peanut Oil | Arachis hypogaea | 1.0% - 5.0% | [2] |
| Rapeseed Oil (Canola) | Brassica napus | 0.5% - 3.0% | |
| Sunflower Oil | Helianthus annuus | 0.5% - 1.5% | [3] |
| Mustard Seed Oil | Brassica juncea | 2.0% - 3.0% |
Note: The percentages can fluctuate based on the specific cultivar and processing techniques.
A methanolic extract of Moringa oleifera seeds has been shown to contain approximately 1.48% behenic acid[1][4][5].
Extraction and Synthesis of this compound
The industrial production of this compound is typically a two-step process: first, the extraction of behenic acid from its natural oil source, and second, the chemical conversion of behenic acid into this compound.
Extraction of Behenic Acid from Plant Oils
The extraction of behenic acid from plant oils generally involves the hydrolysis of triglycerides to yield free fatty acids, followed by fractional distillation or crystallization to isolate the behenic acid.
Experimental Protocol: Alkaline Hydrolysis and Fractional Distillation
-
Saponification: The crude plant oil is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The mixture is heated under reflux to facilitate the saponification of triglycerides into glycerol (B35011) and fatty acid salts (soaps).
-
Acidification: After cooling, the mixture is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to protonate the fatty acid salts, yielding a mixture of free fatty acids.
-
Separation: The fatty acid mixture, which is immiscible with the aqueous layer, is separated.
-
Washing and Drying: The fatty acid layer is washed with water to remove any remaining mineral acid and salts, and then dried using an anhydrous drying agent (e.g., sodium sulfate).
-
Fractional Distillation: The mixture of free fatty acids is subjected to fractional distillation under reduced pressure. Due to differences in their boiling points, the fatty acids can be separated. Behenic acid, having a high molecular weight, will distill at a higher temperature compared to shorter-chain fatty acids.
Synthesis of this compound from Behenic Acid
This compound is synthesized from behenic acid through an amidation reaction. This can be achieved through several methods, including the conversion of behenic acid to an acyl chloride followed by reaction with ammonia (B1221849), or by direct amidation at high temperatures.
Experimental Protocol: Synthesis via Acyl Chloride
-
Acyl Chloride Formation: Behenic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent (e.g., dichloromethane (B109758) or toluene). The reaction is usually carried out at room temperature or with gentle heating. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: The excess chlorinating agent and solvent are removed under reduced pressure to yield crude behenoyl chloride.
-
Amidation: The crude behenoyl chloride is dissolved in an inert solvent and reacted with an excess of ammonia (either as a gas bubbled through the solution or as a concentrated aqueous solution). The reaction is typically exothermic and may require cooling.
-
Isolation and Purification: The resulting this compound precipitates from the reaction mixture. It is then collected by filtration, washed with water to remove ammonium (B1175870) chloride, and then with a cold solvent to remove any unreacted starting material. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).
Signaling Pathways of Fatty Acid Amides
While a specific signaling pathway for this compound has not been extensively elucidated, the pathways of other structurally similar fatty acid amides, such as anandamide (B1667382) and oleoylethanolamide, are well-documented and can serve as a model. These molecules are known to act as signaling lipids, particularly within the endocannabinoid system and through peroxisome proliferator-activated receptors (PPARs).
Representative Signaling Pathway: Anandamide Metabolism and Action
Anandamide (N-arachidonoylethanolamine) is an endogenous cannabinoid that plays a crucial role in regulating pain, mood, and appetite. Its signaling is tightly controlled by its synthesis, interaction with cannabinoid receptors, and subsequent degradation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Docosanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosanamide, also known as behenamide, is a long-chain saturated fatty acid amide with the chemical formula C₂₂H₄₅NO.[1][2][3] This white, waxy solid is of significant interest across various scientific disciplines due to its unique physicochemical properties.[1] Primarily used in the polymer industry as a slip and anti-blocking agent, its structural similarity to endogenous signaling lipids has prompted investigations into its biological activities. This guide provides a comprehensive overview of the physical and chemical properties of docosanamide, detailed experimental protocols for their characterization, and a discussion of its potential biological relevance, presented with the technical depth required for research and development professionals.
Core Physical and Chemical Properties
The fundamental properties of docosanamide are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties of Docosanamide
| Property | Value | References |
| Synonyms | This compound, Behenic acid amide | [2][3][4] |
| CAS Number | 3061-75-4 | [1][4][5][6] |
| Molecular Formula | C₂₂H₄₅NO | [1][2][3][4][5] |
| Molecular Weight | 339.60 g/mol | [1][3][4][5] |
| Appearance | White to off-white waxy solid or powder | [1] |
| Melting Point | 110-113 °C | [4][5][6][7] |
| Boiling Point | 471.1 ± 13.0 °C (Predicted) | [6][8] |
| Density | ~0.865 g/cm³ | [4][8] |
| Flash Point | 100 °C | [4][6][8] |
Table 2: Solubility Profile of Docosanamide
| Solvent | Solubility | References |
| Water | Insoluble (0.00029 mg/L @ 25 °C, est.) | [4][7] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble (Slightly, Heated) | [1][6][8] |
| Benzene | Soluble | [1] |
| Dichloromethane | Slightly Soluble | [6][8] |
| Methanol | Very Slightly Soluble | [6][8] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of docosanamide.
Table 3: Key Spectroscopic Data for Docosanamide
| Technique | Key Features and Observations | References |
| FTIR (Melt, Crystalline Phase) | Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). | [5] |
| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the molecular weight. Fragmentation pattern typical for a long-chain fatty amide. | [5] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, and a series of signals for the methylene (B1212753) carbons in the long alkyl chain. | [5] |
| ¹H NMR | Signals for the amide protons, the alpha-methylene protons, and the long chain of methylene protons, and the terminal methyl protons. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of docosanamide.
Melting Point Determination (Capillary Method)
The melting point of docosanamide can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry docosanamide is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15 °C per minute initially.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded.
-
Refinement: For a more accurate determination, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the previously determined approximate melting point is approached.
References
- 1. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Behenamide (CAS 3061-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenamide (docosanamide), with the CAS number 3061-75-4, is a saturated long-chain fatty acid amide derived from behenic acid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Primarily utilized in the polymer industry as a slip and anti-blocking agent, this compound also exhibits noteworthy biological activities, including angiogenic properties and potential interactions with the endocannabinoid system. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and proposes a logical workflow for investigating its biological mechanisms.
Chemical and Physical Properties
This compound is a white to off-white waxy solid at room temperature.[1][2] It is characterized by its long 22-carbon chain, which imparts significant hydrophobicity, making it insoluble in water but soluble in various organic solvents.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3061-75-4 | [1][2] |
| Molecular Formula | C22H45NO | [1][2][3] |
| Molecular Weight | 339.60 g/mol | [2][3] |
| Appearance | White to off-white waxy solid/powder/pellets | [1][2][4] |
| Melting Point | 110-113 °C | [3][5] |
| Boiling Point (Predicted) | 471.1 ± 13.0 °C at 760 mmHg | [3][5] |
| Density | ~0.87 g/cm³ at 25°C | [2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform, toluene, isopropanol, methanol, methyl ethyl ketone | [1][2][4] |
| Flash Point | ~320 °C | [6][7] |
| Purity (Typical Commercial Grades) | >75.0% to >98% (by GC) | [1][8][9] |
Synthesis
The primary industrial synthesis of this compound involves the direct amidation of behenic acid (docosanoic acid) with ammonia (B1221849).[10] This reaction typically requires high temperatures to drive the dehydration and form the amide bond.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from behenic acid and ammonia.
Materials:
-
Behenic acid (docosanoic acid)
-
Anhydrous ammonia gas
-
Nitrogen gas
-
Catalyst (optional, e.g., a Lewis acid)
-
High-pressure reaction vessel equipped with a stirrer, gas inlet, and condenser
Procedure:
-
Charge the reaction vessel with behenic acid.
-
Purge the vessel with nitrogen gas to remove air and moisture.
-
Heat the vessel to melt the behenic acid (melting point of behenic acid is ~80°C).
-
Once molten, begin stirring and introduce anhydrous ammonia gas into the reactor.
-
Increase the temperature to 180-220°C. The reaction is typically carried out under pressure.
-
Maintain the reaction conditions for several hours. The reaction progress can be monitored by measuring the acid value of the reaction mixture.
-
After the reaction is complete, cool the reactor and vent the excess ammonia.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a white, waxy solid.
Diagram 1: Synthesis of this compound
Industrial Applications
The primary application of this compound is in the plastics industry as a slip agent and anti-blocking agent, particularly for polyethylene (B3416737) and polypropylene (B1209903) films.[11][12] It migrates to the polymer surface, reducing the coefficient of friction and preventing adhesion between film layers.[11]
Table 2: Coefficient of Friction (COF) Data for Polymer Films
| Polymer | Additive | Additive Concentration | Coefficient of Friction (COF) | Source(s) |
| Polypropylene | This compound | Not specified | ~0.15 - 0.35 | [4] |
| LLDPE | This compound | 1080 ppm | ~0.48 |
Biological Activity and Potential Applications
While its industrial applications are well-established, this compound also possesses biological activities that are of interest to researchers and drug development professionals.
Angiogenic Properties
This compound has been identified as a fatty acid amide with angiogenic properties.[13][14] An early study by Wakamatsu et al. (1990) reported that related fatty acid amides induced angiogenesis in a chorioallantoic membrane (CAM) assay.[1] However, this study noted a low specificity of the chemical structure for this activity and did not provide quantitative data specifically for this compound.[1] The mechanism behind this angiogenic activity remains largely unknown, and it has been reported that it does not promote the proliferation of endothelial cells or induce inflammatory effects.[1][13][14]
Interaction with Fatty Acid Amide Hydrolase (FAAH)
This compound belongs to the class of fatty acid amides, which are known to be substrates and inhibitors of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382).[15] Inhibition of FAAH can potentiate endocannabinoid signaling, which has therapeutic potential for pain, anxiety, and inflammation.[15] While this compound's direct interaction and inhibitory potency (e.g., IC50) against FAAH have not been extensively reported in the literature, its structural similarity to known FAAH substrates suggests it is a candidate for investigation.
Proposed Experimental Workflows for Biological Investigation
Given the limited detailed information on the specific biological mechanisms of this compound, the following workflows are proposed for its investigation.
Diagram 2: Proposed Workflow for Investigating Angiogenic Mechanism
References
- 1. Isolation of fatty acid amide as an angiogenic principle from bovine mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis inhibitors identified by cell-based high-throughput screening: synthesis, structure-activity relationships and biological evaluation of 3-[(E)-styryl]benzamides that specifically inhibit endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 10. Docosahexaenoic acid inhibits vascular endothelial growth factor (VEGF)-induced cell migration via the GPR120/PP2A/ERK1/2/eNOS signaling pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. regmednet.com [regmednet.com]
- 15. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of Behenamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide, a long-chain saturated fatty amide, is a waxy, crystalline solid with a lipophilic nature. Its utility in various industrial and pharmaceutical applications is often dictated by its solubility characteristics in organic solvents. This technical guide provides a detailed overview of the solubility of this compound, presenting available quantitative and qualitative data. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of this compound and includes a visual representation of the experimental workflow.
Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes data for structurally similar long-chain fatty amides, namely stearamide and erucamide. This comparative data provides valuable insights into the expected solubility behavior of this compound.
Core Principles of this compound Solubility
The solubility of this compound is primarily governed by the "like dissolves like" principle. Its long, nonpolar C22 alkyl chain dictates a preference for nonpolar organic solvents. The presence of the polar amide headgroup (-CONH2) allows for some degree of interaction with more polar solvents, particularly at elevated temperatures. The dissolution of this compound, like many waxy solids, is an endothermic process, meaning its solubility generally increases with temperature.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative and quantitative data for this compound and the structurally similar long-chain fatty amides, stearamide and erucamide. This information is crucial for solvent selection in various applications.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Ethanol | Not Specified | Soluble | Qualitative |
| Chloroform | Not Specified | Soluble | Qualitative | |
| Toluene | Not Specified | Soluble | Qualitative | |
| Isopropanol | Not Specified | Soluble | Qualitative | |
| Methanol | Not Specified | Soluble | Qualitative | |
| Methyl Ethyl Ketone | Not Specified | Soluble | Qualitative | |
| Benzene | Not Specified | Soluble | Qualitative | |
| Stearamide | Ethanol | Not Specified | ~22 mg/mL | Quantitative[1] |
| DMSO | Not Specified | ~20 mg/mL | Quantitative[1] | |
| Dimethylformamide | Not Specified | ~14 mg/mL | Quantitative[1] | |
| Chloroform | Not Specified | Soluble | Qualitative[2][3] | |
| Methylene Chloride | Not Specified | Soluble | Qualitative[2] | |
| Ether | Not Specified | Slightly Soluble | Qualitative[2] | |
| Erucamide | Ethanol | Not Specified | Soluble | Qualitative[4] |
| Acetone | Not Specified | Soluble | Qualitative[4] | |
| Xylene | Not Specified | Soluble | Qualitative[4] | |
| Ketones | Not Specified | Soluble | Qualitative[5] | |
| Esters | Not Specified | Soluble | Qualitative[5] | |
| Alcohols | Not Specified | Soluble | Qualitative[5] | |
| Ethers | Not Specified | Soluble | Qualitative[5] | |
| Benzene | Not Specified | Soluble | Qualitative[5] |
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium gravimetric method.[6][7][8]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, appropriate pore size)
-
Evaporating dishes or pre-weighed aluminum pans
-
Drying oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain to ensure saturation is achieved.
-
Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation of the solute upon cooling.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (typically around 105-110°C) until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator to room temperature before weighing.
-
3. Calculation of Solubility:
The solubility of this compound is calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
Mandatory Visualization
Caption: Experimental Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to the Thermal Stability and Melting Point of Behenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide, also known as docosanamide, is a long-chain saturated fatty acid amide. Its unique physicochemical properties, including a high melting point and excellent thermal stability, make it a valuable excipient in various pharmaceutical formulations. It serves diverse functions such as a lubricant, anti-adherent, and controlled-release agent. A thorough understanding of its thermal behavior is paramount for formulation development, manufacturing processes, and ensuring the stability of the final drug product. This guide provides a comprehensive overview of the thermal stability and melting point of this compound, supported by quantitative data and detailed experimental protocols.
Thermal Properties of this compound
This compound exhibits a well-defined melting point and a high degree of thermal stability, attributed to its long, saturated hydrocarbon chain and the presence of intermolecular hydrogen bonding between the amide groups.
Melting Point
The melting point of this compound is a critical parameter for its application in processes such as hot-melt extrusion and granulation. Differential Scanning Calorimetry (DSC) is the primary technique used to determine the melting point and other thermal transitions. The melting point of this compound consistently falls within a narrow range, indicating its high purity in commercial grades.
Thermal Stability
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound by monitoring its mass loss as a function of temperature. This compound is thermally stable at temperatures well above its melting point, a crucial attribute for pharmaceutical processes that involve elevated temperatures. Its decomposition typically occurs at significantly higher temperatures. The flash point of this compound is also notably high, further underscoring its thermal robustness.
Data Presentation
The following table summarizes the key quantitative thermal properties of this compound collated from various sources.
| Property | Value | Analytical Technique |
| Melting Point Range | 105 - 115 °C[1][2][3] | Differential Scanning Calorimetry (DSC) |
| 110 - 113 °C[4] | Not specified | |
| 111 - 112 °C[5] | Not specified | |
| Flash Point | ~320 °C[6] | Not specified |
| Boiling Point | 471.1 ± 13.0 °C (Predicted)[4] | Not specified |
| Thermal Stability | Generally stable below 200°C[7] | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Detailed methodologies for the characterization of the thermal properties of this compound are outlined below. These protocols are based on standard practices for the analysis of fatty amides.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound. The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The thermogram provides information on the temperature ranges of stability and the kinetics of decomposition.
Visualizations
Logical Relationship between Structure and Thermal Properties
The thermal properties of fatty acid amides like this compound are intrinsically linked to their molecular structure. The long saturated alkyl chain allows for strong van der Waals forces, while the amide group facilitates intermolecular hydrogen bonding. These interactions require significant thermal energy to overcome, resulting in a high melting point and excellent thermal stability.
Caption: Structure-Property Relationship in this compound.
Experimental Workflow for Thermal Analysis
The systematic evaluation of the thermal properties of this compound involves a clear and logical workflow, from initial sample preparation to the final analysis and interpretation of the data obtained from DSC and TGA instrumentation.
Caption: Workflow for Thermal Characterization.
Conclusion
This compound is a highly stable excipient with a well-defined and relatively high melting point. Its robust thermal properties are a direct consequence of its long saturated hydrocarbon chain and the capacity for intermolecular hydrogen bonding. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in pharmaceutical formulations, particularly in processes requiring thermal stress. A comprehensive understanding of its thermal behavior is essential for optimizing manufacturing processes and ensuring the development of stable and efficacious drug products.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 2017erp.com [2017erp.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications [morressier.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Behenamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental physicochemical properties of behenamide, specifically its molecular formula and weight. These core attributes are foundational for its application in research and various industrial formulations.
Core Molecular Data
This compound, also known as docosanamide, is a long-chain saturated fatty amide.[1] Its fundamental molecular properties are summarized below.
Table 1: Molecular Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₂H₄₅NO | [1][2][3][4][5][6] |
| Molecular Weight | 339.60 g/mol | [3][4][7] |
| Exact Mass | 339.5988 g/mol | [8] |
| CAS Number | 3061-75-4 | [2][3][8] |
| Linear Formula | CH₃(CH₂)₂₀CONH₂ | [7] |
Methodology for Determination
The molecular formula and weight of chemical compounds like this compound are determined through standard, high-precision analytical techniques. While specific experimental protocols are proprietary to the conducting laboratory, the principles of the methodologies are well-established.
-
Elemental Analysis : This technique determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. The resulting percentage composition is used to derive the empirical formula, which is then confirmed as the molecular formula using mass spectrometry data.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to accurately measure the mass-to-charge ratio of the ionized molecule.[5] This provides a precise molecular weight, allowing for the confirmation of the elemental composition and structural integrity of the compound.[5] The exact mass obtained from MS is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
The workflow for these analytical determinations follows a standardized process from sample preparation to final data verification.
Caption: Analytical workflow for determining the molecular formula and weight of this compound.
Chemical Structure and Synonyms
This compound consists of a 22-carbon saturated fatty acid backbone attached to an amide functional group.[5] This long, linear hydrocarbon chain contributes to its waxy texture and hydrophobic properties.[1][5]
Common synonyms for this compound include:
References
- 1. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. ベヘニン酸アミド analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Behenic amide [webbook.nist.gov]
The Biological Significance of Long-Chain Fatty Acid Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acid amides (LCFAAs) are a diverse class of endogenous lipid signaling molecules that play crucial roles in a multitude of physiological processes. These molecules, derived from the conjugation of a fatty acid with an amine, are broadly categorized into two main families: the N-acylethanolamines (NAEs) and the primary fatty acid amides (PFAMs). Their discovery and subsequent characterization have unveiled a complex signaling network that modulates pain, inflammation, neuroprotection, sleep, and appetite, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core biological significance of LCFAAs, with a focus on their signaling pathways, quantitative data, and the experimental methodologies used to study them.
Classification and Key Members of Long-Chain Fatty Acid Amides
LCFAAs are structurally characterized by a long hydrocarbon chain attached to an amide group. The nature of the amine headgroup defines their classification.
-
N-Acylethanolamines (NAEs): This is the most extensively studied class of LCFAAs, where the fatty acid is linked to ethanolamine. Key members include:
-
Anandamide (B1667382) (AEA): The first identified endogenous cannabinoid, derived from arachidonic acid. It is a key player in the endocannabinoid system, influencing mood, appetite, pain perception, and memory.[1][2][3]
-
Palmitoylethanolamide (B50096) (PEA): Derived from palmitic acid, PEA is a potent anti-inflammatory and analgesic agent.[4][5][6] It does not bind to classical cannabinoid receptors but exerts its effects through other targets.[4]
-
Oleoylethanolamide (OEA): Derived from oleic acid, OEA is primarily involved in the regulation of appetite and body weight.
-
-
Primary Fatty Acid Amides (PFAMs): In this class, the fatty acid is amidated with ammonia. The most prominent member is:
-
Oleamide (B13806): The amide of oleic acid, first identified as an endogenous sleep-inducing lipid.[7] It also modulates the activity of various neurotransmitter systems.[8]
-
Biosynthesis and Degradation of Long-Chain Fatty Acid Amides
The cellular levels of LCFAAs are tightly regulated by a balance between their synthesis and degradation, which are catalyzed by specific enzymes.
Biosynthesis
The primary pathway for the biosynthesis of NAEs involves a two-step process:
-
Formation of N-acyl-phosphatidylethanolamine (NAPE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of a fatty acyl chain from a donor phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[9][10][11]
-
Release of NAE: The enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NAPE to release the NAE and phosphatidic acid.[12][13][14]
The biosynthesis of PFAMs is less clearly understood, but at least two pathways have been proposed, one involving cytochrome c and another utilizing peptidylglycine α-amidating monooxygenase (PAM).[15]
Degradation
The primary enzyme responsible for the degradation of both NAEs and PFAMs is Fatty Acid Amide Hydrolase (FAAH) .[7][16][17][18] FAAH is an intracellular serine hydrolase that breaks down LCFAAs into their constituent fatty acid and amine.[16][17] Inhibition of FAAH leads to an accumulation of endogenous LCFAAs, thereby potentiating their biological effects, which has made FAAH a significant target for drug development.[7][19]
Signaling Pathways of Key Long-Chain Fatty Acid Amides
LCFAAs exert their diverse physiological effects by interacting with a range of cellular receptors and ion channels.
Anandamide and the Endocannabinoid System
Anandamide is a key ligand of the endocannabinoid system, primarily acting through two G-protein coupled receptors (GPCRs):
-
Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, CB1 receptor activation by anandamide is responsible for the psychoactive effects associated with cannabinoids and plays a role in regulating neurotransmitter release.[1][3][20]
-
Cannabinoid Receptor 2 (CB2): Mainly found on immune cells, CB2 receptor activation is involved in modulating inflammatory responses.[1]
Anandamide also interacts with other targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[9][19][21][22]
Anandamide Signaling Pathways.
Palmitoylethanolamide (PEA) Signaling
PEA exerts its anti-inflammatory and analgesic effects through a multi-target mechanism that is independent of CB1 and CB2 receptors.[4] Its primary targets include:
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α): PEA is an endogenous ligand for this nuclear receptor.[5][12] Activation of PPAR-α by PEA leads to the transcriptional regulation of genes involved in inflammation and lipid metabolism.[23][24][25]
-
G-protein coupled receptor 55 (GPR55): PEA can modulate the activity of this orphan GPCR, which is implicated in pain and inflammation.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): PEA can indirectly modulate TRPV1 channels, contributing to its analgesic properties.[4]
Palmitoylethanolamide (PEA) Signaling Pathways.
Oleamide Signaling
Oleamide's primary role as a sleep-inducing molecule is thought to be mediated through its interaction with several neurotransmitter systems:[7][11]
-
GABA-A Receptors: Oleamide potentiates the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain, leading to a sedative effect.[26][27][28]
-
Serotonin (B10506) (5-HT) Receptors: Oleamide modulates the activity of various serotonin receptor subtypes, which are involved in the regulation of sleep-wake cycles and mood.[8][10]
-
Cannabinoid Receptors: Oleamide has been shown to have agonist activity at CB1 receptors, which may contribute to its sedative and other central nervous system effects.[15]
Oleamide Signaling Pathways.
Quantitative Data on Long-Chain Fatty Acid Amide Interactions
The following tables summarize key quantitative data for the interaction of prominent LCFAAs with their receptors and the kinetic parameters of the enzymes involved in their metabolism.
Table 1: Receptor Binding and Activation Data for Key LCFAAs
| Ligand | Receptor/Channel | Parameter | Value | Species | Reference |
| Anandamide | CB1 | Ki | ~89 nM | Human | |
| Anandamide | CB2 | Ki | ~371 nM | Human | |
| Anandamide | TRPV1 | pKi | 5.68 | Rat | |
| Palmitoylethanolamide | PPAR-α | EC50 | 3.1 ± 0.4 µM | Human | [5][12] |
| Oleamide | CB1 | EC50 | 1.64 µM | Rat | [15] |
| Oleamide | GABA-A Receptor | - | Potentiation at 20 µM | Rat | [26][27] |
| Oleamide | Voltage-gated Na+ channels | EC50 | 4.1 µM | Rat | [26][27] |
| Oleamide | Voltage-gated Na+ channels | IC50 | 4.6 µM | Mouse | [26] |
Table 2: Enzyme Kinetic Parameters for LCFAA Metabolism
| Enzyme | Substrate | Km | Vmax | Source | Reference |
| NAPE-PLD | flame-NAPE | 1.9 ± 0.2 µM | - | Recombinant Mouse | [13] |
| FAAH | Faah-IN-5 (Inhibitor) | IC50 = 10.5 nM | - | - | [4] |
Table 3: Physiological Concentrations of Oleamide
| Biological Matrix | Condition | Concentration | Species | Reference |
| Cerebrospinal Fluid | Sleep-deprived (≥ 6h) | 3- to 4-fold increase | Rat | [29] |
Detailed Experimental Protocols
Protocol 1: Quantification of Long-Chain Fatty Acid Amides by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of LCFAAs from biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Workflow for LCFAA Quantification.
1. Sample Preparation and Extraction:
-
To a 100 µL plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., d4-Anandamide).[2]
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and the internal standard.[2]
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the LCFAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This protocol describes a common method for measuring FAAH activity in biological samples using a fluorogenic substrate.[4][8][32][33]
1. Reagents and Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[4][33]
-
FAAH enzyme source (recombinant FAAH or tissue/cell lysates).
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).[4][33]
-
FAAH inhibitor (for control experiments).
-
96-well black, flat-bottomed microplate.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Prepare a reaction mixture containing the FAAH assay buffer and the FAAH enzyme source in the wells of the microplate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.[4][8][32][33]
-
The rate of increase in fluorescence is proportional to the FAAH activity.
3. Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
For inhibitor studies, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: N-Acyl-Phosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Activity Assay (Fluorometric)
This protocol outlines a method for measuring NAPE-PLD activity using a fluorogenic NAPE analog.[20][34][35]
1. Reagents and Materials:
-
Assay Buffer.
-
NAPE-PLD enzyme source (e.g., membrane lysates from cells overexpressing NAPE-PLD).
-
Fluorogenic NAPE substrate (e.g., PED-A1 or flame-NAPE).[34][35]
-
NAPE-PLD inhibitor (e.g., bithionol).[35]
-
96-well black, flat-bottomed microplate.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Add the NAPE-PLD enzyme source to the wells of the microplate containing the assay buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the fluorogenic NAPE substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths. The hydrolysis of the substrate by NAPE-PLD results in an increase in fluorescence.
3. Data Analysis:
-
The increase in fluorescence is proportional to the NAPE-PLD activity.
-
For inhibitor studies, determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Protocol 4: Radioligand Binding Assay for Cannabinoid Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for CB1 or CB2 receptors using a radiolabeled ligand.[1][3][17][36][37]
1. Reagents and Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
Test compound (unlabeled).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[1]
-
Glass fiber filters.
-
Scintillation counter.
2. Assay Procedure:
-
In a 96-well plate, set up three types of reactions:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding control.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 5: Calcium Imaging for TRPV1 Activation
This protocol describes a method to assess the activation of TRPV1 channels by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.[9][19][21][22]
1. Cell Preparation:
-
Culture cells expressing TRPV1 (e.g., HEK293 cells stably expressing TRPV1 or primary dorsal root ganglion neurons) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped with a perfusion system.
-
Establish a baseline fluorescence reading.
-
Apply the test compound (e.g., anandamide or capsaicin) to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i due to the influx of calcium through the activated TRPV1 channels.
3. Data Analysis:
-
Quantify the change in fluorescence intensity to determine the magnitude of the calcium response.
-
Generate dose-response curves by applying different concentrations of the agonist to calculate the EC50 value.
Conclusion
Long-chain fatty acid amides represent a fascinating and physiologically important class of lipid signaling molecules. Their involvement in a wide array of biological processes, from pain and inflammation to sleep and appetite, underscores their significance as potential therapeutic targets. The continued investigation into their complex signaling networks, aided by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for novel drug discovery and a deeper understanding of human health and disease. The quantitative data provided herein serves as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies on these versatile endogenous lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]
- 13. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 15. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses | Semantic Scholar [semanticscholar.org]
- 22. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 23. Palmitoylethanolamide counteracts hepatic metabolic inflexibility modulating mitochondrial function and efficiency in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Palmitoylethanolamide Exerts Antiproliferative Effect and Downregulates VEGF Signaling in Caco-2 Human Colon Carcinoma Cell Line Through a Selective PPAR-α-Dependent Inhibition of Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Palmitoylethanolamide Modulates Inflammation-Associated Vascular Endothelial Growth Factor (VEGF) Signaling via the Akt/mTOR Pathway in a Selective Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)-Dependent Manner | PLOS One [journals.plos.org]
- 26. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Deletion of the GABA(A) receptor beta 3 subunit eliminates the hypnotic actions of oleamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Characterization of the hypnotic properties of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 31. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.cn [sigmaaldrich.cn]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Behenamide for Researchers and Drug Development Professionals
Introduction
Behenamide (Docosanamide), a long-chain saturated fatty acid amide, finds applications in various industrial and research sectors, including its use as a slip agent, lubricant, and in cosmetic formulations.[1] Its well-defined chemical structure makes it an excellent subject for spectroscopic analysis, providing a clear example of the spectral characteristics of long-chain primary amides. This technical guide presents a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra, this guide combines known data with predicted values based on established spectroscopic principles to offer a comprehensive analytical resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3061-75-4 | [2][3][4] |
| Molecular Formula | C₂₂H₄₅NO | [2][3][4] |
| Molecular Weight | 339.60 g/mol | [4][5] |
| Melting Point | 110-113 °C | [2][5] |
| Appearance | White solid | [2] |
Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical shift ranges for long-chain alkanes and primary amides.[6][7][8][9]
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4-6.0 | Broad Singlet | 2H | -CONH₂ |
| ~2.20 | Triplet | 2H | -CH₂-C(O)NH₂ |
| ~1.62 | Quintet | 2H | -CH₂-CH₂-C(O)NH₂ |
| ~1.25 | Multiplet | 36H | -(CH₂)₁₈- |
| ~0.88 | Triplet | 3H | CH₃- |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.7 | -C(O)NH₂ |
| ~36.0 | -CH₂-C(O)NH₂ |
| ~31.9 | -CH₂- (near terminal) |
| ~29.7 | -(CH₂)n- (bulk methylene) |
| ~29.4 | -(CH₂)n- (bulk methylene) |
| ~25.8 | -CH₂-CH₂-C(O)NH₂ |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | CH₃- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of its long alkyl chain and its primary amide functional group. A key characteristic peak for amides is the amide I band.[2][10]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 and ~3180 | Strong, Broad | N-H Stretch | Primary Amide (-CONH₂) |
| ~2918 and ~2850 | Strong, Sharp | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) |
| ~1645 | Strong, Sharp | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |
| ~1622 | Medium | N-H Bend (Scissoring) | Primary Amide (-CONH₂) |
| ~1470 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |
| ~720 | Medium | C-H Rock | Methylene Chain (-(CH₂)n-) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides confirmation of its molecular weight and insights into its structure through fragmentation analysis. The fragmentation of long-chain primary amides is often characterized by α-cleavage and McLafferty rearrangement.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Fragmentation Pathway |
| 339 | [M]⁺ | Molecular Ion |
| 59 | [C₂H₅NO]⁺ | McLafferty Rearrangement |
| 44 | [CONH₂]⁺ | α-cleavage |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound, tailored to its properties as a waxy solid.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Gently warm the vial in a water bath to aid in the dissolution of the waxy solid.
-
Once fully dissolved, filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of powdered this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography if the sample is sufficiently volatile and thermally stable.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with theoretical fragmentation patterns for long-chain primary amides.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the predicted fragmentation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. ベヘニン酸アミド analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 9. compoundchem.com [compoundchem.com]
- 10. spcmc.ac.in [spcmc.ac.in]
The Dawn of Endogenous Ligands: A Technical Guide to the Discovery and History of Fatty Acid Amides in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discoveries and historical progression of fatty acid amide research, a field that has revolutionized our understanding of endogenous signaling molecules and opened new avenues for therapeutic intervention. From the landmark identification of anandamide (B1667382), the body's own cannabinoid, to the sleep-inducing properties of oleamide (B13806), this document provides a comprehensive overview of the key milestones, experimental methodologies, and signaling pathways that have shaped this dynamic area of study.
A Historical Timeline of Key Discoveries
The exploration of fatty acid amides has been a journey of serendipitous findings and meticulous scientific investigation. The timeline below highlights the key discoveries that laid the foundation for our current understanding.
| Year | Discovery | Key Researchers/Institution | Significance |
| 1988 | Discovery of the Cannabinoid 1 (CB1) receptor in the rat brain. | Allyn Howlett and William Devane | Provided the first evidence of a specific receptor for cannabinoids in the brain, suggesting the existence of an endogenous ligand. |
| 1992 | Isolation and characterization of Anandamide (N-arachidonoylethanolamine) from porcine brain. | Raphael Mechoulam, William Devane, and Lumir Hanus | The first identified endogenous cannabinoid, opening the door to the endocannabinoid system.[1][2][3][4][5][6] |
| 1993 | Cloning of the Cannabinoid 2 (CB2) receptor. | Sean Munro's lab | Identified a second cannabinoid receptor, primarily located in the immune system, expanding the scope of the endocannabinoid system. |
| 1995 | Isolation and characterization of Oleamide from the cerebrospinal fluid of sleep-deprived cats. | Benjamin Cravatt, Richard Lerner, and colleagues | Discovered a novel fatty acid amide with potent sleep-inducing properties.[5][7] |
| 1996 | Cloning and characterization of Fatty Acid Amide Hydrolase (FAAH). | Benjamin Cravatt, Richard Lerner, and N. B. Gilula | Identified the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.[8] |
| 2004 | Discovery and characterization of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). | Not explicitly detailed in provided results | A key enzyme in the biosynthesis of N-acylethanolamines, including anandamide.[9] |
| Post-2000s | Identification of additional fatty acid amides like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) and their roles. | Various researchers | Broadened the family of bioactive lipid amides and their therapeutic potential. |
The Discovery of Anandamide: The "Bliss" Molecule
The discovery of anandamide, derived from the Sanskrit word "ananda" meaning "bliss," was a watershed moment in neuroscience and pharmacology. It confirmed that the body produces its own cannabinoids that interact with the same receptors as THC, the psychoactive component of cannabis.
Experimental Protocol for the Isolation and Characterization of Anandamide
The seminal 1992 paper by Devane, Hanus, and Mechoulam in Science detailed the meticulous process of isolating this novel brain constituent.[1][2][3][4][5][6]
Objective: To isolate and identify an endogenous ligand for the cannabinoid receptor from porcine brain.
Methodology:
-
Tissue Preparation: 4 kg of porcine brain was homogenized in a solution of chloroform, methanol, and Tris buffer. The organic phase was collected and dried.
-
Lipid Fractionation: The crude lipid extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing activity in a cannabinoid receptor binding assay were further purified by multiple rounds of HPLC using different column materials (silica, C18) and solvent systems.
-
Receptor Binding Assay: The activity of the fractions was monitored using a competitive binding assay with the radiolabeled synthetic cannabinoid [³H]-CP 55,940 and rat brain synaptosomal membranes. The assay measured the ability of the fractions to displace the radioligand from the CB1 receptors.
-
Structural Elucidation: The structure of the purified active compound was determined using a combination of:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.
-
-
Synthesis and Confirmation: The proposed structure of N-arachidonoylethanolamine was synthesized chemically, and its properties were compared to the isolated natural compound for confirmation.
-
Biological Activity Confirmation: The synthesized anandamide was tested for its ability to inhibit the electrically-evoked twitch response in the mouse vas deferens, a characteristic in vitro assay for cannabinoid activity.
Anandamide Signaling Pathway
Anandamide primarily exerts its effects through the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. Upon binding, anandamide initiates a cascade of intracellular events that modulate neurotransmitter release.
References
- 1. Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Isolation and structure of a brain constituent that binds to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. | Semantic Scholar [semanticscholar.org]
- 7. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
Behenamide as a Non-Ionic Surfactant: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Physicochemical Properties, Formulation Strategies, and Characterization of Behenamide in Pharmaceutical Sciences
Introduction
This compound, also known as docosanamide, is a saturated fatty acid amide derived from behenic acid.[1][2] Its long C22 alkyl chain imparts a waxy, solid nature at room temperature, and it is recognized as a non-ionic surfactant.[1][3] While extensively utilized in the plastics industry as a slip and anti-blocking agent and in cosmetics as a thickener and emollient, its role in pharmaceutical formulations is an area of growing interest.[2][4] This technical guide provides a comprehensive overview of this compound's function as a non-ionic surfactant, with a focus on its application in drug delivery systems. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and formulation development.
Physicochemical Properties of this compound
This compound's utility as a non-ionic surfactant is rooted in its molecular structure, which consists of a long, hydrophobic alkyl chain and a hydrophilic amide head group. This amphiphilic nature, however, is dominated by its lipophilicity due to the 22-carbon chain, resulting in very low water solubility.[1][5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Chemical Name | Docosanamide | [6] |
| Synonyms | Behenic amide, Amide C22 | [6][7] |
| CAS Number | 3061-75-4 | [1] |
| Molecular Formula | C22H45NO | [6] |
| Molecular Weight | 339.60 g/mol | [6] |
| Appearance | White to light yellow waxy solid, powder, or granules | [1][4] |
| Melting Point | 105 - 115 °C | [4] |
| Flash Point | ~320 °C | [1] |
| Acid Value | ≤ 5.0 mg KOH/g | [4] |
| Iodine Value | ≤ 4.0 | [4] |
| Moisture Content | ≤ 0.25% | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene, isopropanol, methanol, and methyl ethyl ketone. | [1][5] |
Surfactant Properties: CMC and HLB
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. At concentrations above the CMC, the surfactant can effectively solubilize poorly soluble compounds.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value helps in selecting the appropriate surfactant for a specific application, such as the formation of oil-in-water (o/w) or water-in-oil (w/o) emulsions.
Similar to the CMC, an experimentally determined HLB value for this compound is not widely reported. However, the HLB of non-ionic surfactants can be estimated using various calculation methods. Due to its long alkyl chain and a single, weakly hydrophilic amide group, this compound is expected to have a very low HLB value, indicating strong lipophilic character. This suggests its suitability for applications such as a co-emulsifier in w/o emulsions or as a structuring agent in lipid-based formulations.
Applications in Pharmaceutical Formulations
This compound's properties make it a versatile excipient in pharmaceutical dosage forms, particularly in topical and oral formulations.
-
Viscosity Modifier: In creams, lotions, and ointments, this compound can be used to increase the viscosity of the formulation, improving its consistency, stability, and feel upon application.[2][8]
-
Opacifying Agent: this compound can be added to formulations to make them opaque, which can protect light-sensitive active pharmaceutical ingredients (APIs) from degradation and improve the aesthetic appearance of the product.[9][10]
-
Lipid Matrix Former in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): this compound's solid, waxy nature and high melting point make it a candidate for the lipid core in SLNs and NLCs.[11][12][13][14] These nanosystems can encapsulate lipophilic drugs, enhancing their solubility, stability, and controlling their release.
-
Emulsifier and Stabilizer: While its low HLB suggests it is not an effective primary emulsifier for o/w emulsions, it can function as a stabilizer or co-emulsifier in various emulsion systems, particularly w/o emulsions.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound's surfactant properties and its use in the formulation of solid lipid nanoparticles.
Determination of Critical Micelle Concentration (CMC)
While challenging for this compound due to its low water solubility, the following is a standard protocol for determining the CMC of a non-ionic surfactant using the surface tension method.
Workflow for CMC Determination by Surface Tension
A schematic workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the non-ionic surfactant in deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension values as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the intersection of these two linear portions is the CMC.
Calculation of Hydrophilic-Lipophilic Balance (HLB)
For non-ionic surfactants where experimental determination is not feasible, the HLB can be calculated. Griffin's method is commonly used for esters of polyhydric alcohols and fatty acids.
Logical Relationship for HLB Calculation (Griffin's Method)
A diagram illustrating the inputs for calculating the HLB value using Griffin's method for fatty acid esters.
Methodology:
The HLB value for fatty acid esters of polyhydric alcohols can be calculated using the formula:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification value of the ester.
-
A is the acid value of the fatty acid.
Note: This method is not directly applicable to amides like this compound. Other group contribution methods, such as the Davies method, could be used to estimate the HLB, but require specific group numbers that may not be readily available for the amide head group in this context.
Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
The following protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, which is suitable for lipids like this compound with a high melting point.
Experimental Workflow for SLN Preparation
A workflow diagram for the preparation of solid lipid nanoparticles (SLNs) using the hot homogenization and ultrasonication technique.
Methodology:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (i.e., >115°C). If encapsulating a drug, dissolve the lipophilic API in the molten this compound.
-
Preparation of the Aqueous Phase: Dissolve a suitable surfactant (e.g., Polysorbate 80, Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.
-
Formation of a Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
Particle Size Reduction: Subject the hot pre-emulsion to high-energy ultrasonication (using a probe sonicator) to reduce the droplet size to the nanometer range.
-
Solidification of SLNs: Cool the resulting nanoemulsion in an ice bath to solidify the lipid droplets, forming the solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE).
Characterization of this compound and Formulations
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal behavior of this compound and its formulations. It can provide information on the melting point, crystallinity, and potential interactions between this compound and an encapsulated drug.
Experimental Protocol:
-
Accurately weigh a small amount of the sample (e.g., 3-5 mg of this compound powder or lyophilized SLNs) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 150°C for this compound).
-
Record the heat flow as a function of temperature to obtain a thermogram. The melting point is identified as the peak of the endothermic transition.
Powder X-Ray Diffraction (PXRD)
PXRD is used to analyze the crystalline structure of this compound. In SLN formulations, it can help determine if the encapsulated drug is in a crystalline or amorphous state within the lipid matrix.
Experimental Protocol:
-
Place a sufficient amount of the powder sample onto a sample holder.
-
Mount the sample holder in the PXRD instrument.
-
Expose the sample to a monochromatic X-ray beam.
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
The resulting diffractogram provides a fingerprint of the crystalline structure.
Safety and Regulatory Information
This compound is generally considered to be a safe and non-toxic material.[5] It is listed on the US Toxic Substances Control Act (TSCA) inventory and Canada's Domestic Substances List (DSL).[5] For pharmaceutical applications, as with any excipient, compatibility studies with the active pharmaceutical ingredient are essential to ensure the stability and safety of the final drug product.[3][15][16][17] Non-ionic surfactants, in general, may cause mild, localized irritation of the gastrointestinal lining upon ingestion.[5]
Conclusion
This compound is a non-ionic surfactant with strong lipophilic characteristics, making it a valuable excipient in pharmaceutical formulations. While quantitative data on its CMC and HLB are not widely available, its physicochemical properties suggest its utility as a viscosity modifier, opacifying agent, and a lipid matrix former for solid lipid nanoparticles. The experimental protocols provided in this guide offer a framework for the characterization of this compound's surfactant properties and its application in the development of advanced drug delivery systems. Further research into the specific surfactant behavior of this compound in aqueous and non-aqueous systems will be beneficial for its expanded use in pharmaceutical sciences.
References
- 1. This compound CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 4. 2017erp.com [2017erp.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. seppic.com [seppic.com]
- 9. Opacifier - CD Formulation [formulationbio.com]
- 10. echemi.com [echemi.com]
- 11. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veeprho.com [veeprho.com]
The Apex of Green Chemistry: A Technical Guide to the Biocatalytic Synthesis of Long-Chain Amides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of sustainable and efficient methodologies is paramount. This guide delves into the core of biocatalytic synthesis of long-chain amides, a class of molecules with profound physiological and industrial significance. Harnessing the specificity and efficiency of enzymes, particularly lipases, offers a green alternative to traditional chemical synthesis, minimizing harsh reagents and byproducts. This document provides an in-depth exploration of the enzymatic amidation of long-chain fatty acids, presenting quantitative data, detailed experimental protocols, and visual representations of both synthetic workflows and the intricate signaling pathways these molecules modulate.
Core Principles of Biocatalytic Amide Synthesis
The enzymatic synthesis of long-chain amides primarily revolves around the use of hydrolases, most notably lipases, operating in a reverse hydrolytic fashion. In non-aqueous or low-water environments, the thermodynamic equilibrium of the reaction shifts towards synthesis rather than hydrolysis. Lipases, such as the robust and versatile Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), are the workhorses of this field.[1][2] These enzymes catalyze the condensation reaction between a long-chain fatty acid and an amine source.
The general reaction can be depicted as:
R-COOH (Fatty Acid) + R'-NH2 (Amine) --(Lipase)--> R-CONH-R' (Amide) + H2O
Key factors influencing the reaction's efficiency include the choice of enzyme, the nature of the substrates (both the fatty acid and the amine source), the reaction medium (organic solvent or solvent-free), temperature, molar ratio of reactants, and water activity.
Quantitative Analysis of Biocatalytic Amide Synthesis
The efficiency of biocatalytic amidation is underscored by the high yields and conversions achieved under optimized conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of the synthesis of prominent long-chain amides.
Table 1: Biocatalytic Synthesis of Oleamide (B13806)
| Fatty Acid | Amine Source | Enzyme | Solvent | Temp (°C) | Time (h) | Molar Ratio (Acid:Amine) | Conversion/Yield | Reference |
| Oleic Acid | Urea (B33335) | Candida rugosa lipase (immobilized) | Dichloromethane | - | 36 | 1:5 | 31.42% Conversion | [3] |
| Oleic Acid | Ethanolamine (B43304) | Novozym 435 | Hexane | 65 | 3 | 1:1 | 96.6% Purity | |
| Oleic Acid | Ethanolamine | Lipozyme 435 | Limonene | 65 | 4 | 1:1 | Complete Conversion |
Table 2: Biocatalytic Synthesis of Erucamide (B86657)
| Fatty Acid | Amine Source | Enzyme | Solvent | Temp (°C) | Time (h) | Molar Ratio (Acid:Amine) | Purity/Yield | Reference |
| Erucic Acid | Urea | Novozym 435 | tert-Butyl alcohol | 60 | 48 | 1:4 | 88.74% Purity | [4] |
Table 3: Biocatalytic Synthesis of N-Acylethanolamines (NAEs)
| Fatty Acid | Amine Source | Enzyme | Solvent | Temp (°C) | Time (h) | Molar Ratio (Acid:Amine) | Yield | Reference |
| Palmitic Acid | Ethanolamine | Lipozyme | n-Hexane | 40 | 24 | - | - | [5] |
| Lauric Acid | Diethanolamine | Novozym 435 | Acetonitrile | 50 | 24 | 1:4 | 49.5% Yield | [6] |
| Various Unsaturated Fatty Acids | Ethanolamine | Candida antarctica Lipase B | Hexane | 40 | 15 | 1:1 | 80-88% Yield | [7] |
| Lauric Acid | Monoethanolamine | Novozym 435 | Solvent-free | 90 | - | 1:1 | 95% Yield (with water removal) | [2] |
Table 4: Biocatalytic Synthesis of Other Long-Chain Amides
| Fatty Acid | Amine Source | Enzyme | Solvent | Temp (°C) | Time (h) | Molar Ratio (Acid:Amine) | Yield | Reference |
| Palm Olein | Urea | Immobilized Lipase | - | 40 | 36 | 1:5.2 (Oil:Urea) | 96% Conversion | [8] |
| Capric Acid | Phenylglycinol | Novozym 435 | Solvent-free | 60 | 19 | 1:1.5 | 89.41% Yield | [9] |
| Various Fatty Acids | Various Amines | Novozym 435 | Cyclopentyl methyl ether | 60 | 1.5 | - | >90% Yield | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of key long-chain amides.
Protocol 1: Lipase-Catalyzed Synthesis of Erucamide
This protocol is adapted from the work of Awasthi and Singh.[4]
1. Materials:
-
Erucic Acid
-
Urea
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
tert-Butyl alcohol
-
Standard laboratory glassware and magnetic stirrer with heating
2. Reaction Setup:
-
In a round-bottom flask, dissolve erucic acid and urea in tert-butyl alcohol. The recommended molar ratio of erucic acid to urea is 1:4.[4]
-
Add Novozym 435 to the reaction mixture. The enzyme loading should be approximately 3% of the weight of the erucic acid.[4]
3. Reaction Conditions:
-
Heat the reaction mixture to 60°C.
-
Stir the mixture at a constant rate (e.g., 250 rpm) for 48 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and potentially reused.
-
Remove the solvent (tert-butyl alcohol) from the filtrate under reduced pressure using a rotary evaporator.
-
The crude erucamide can be further purified by recrystallization from a suitable solvent or by neutralization of any unreacted acid followed by distillation.[11]
5. Characterization:
-
Confirm the identity and purity of the synthesized erucamide using Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Protocol 2: Enzymatic Synthesis of N-Palmitoylethanolamide (PEA)
This protocol is based on the methodology described by Basri et al.[5]
1. Materials:
-
Fatty acids from hydrolyzed ketapang kernel oil (or pure palmitic acid)
-
Ethanolamine
-
Lipozyme (commercial immobilized lipase)
-
n-Hexane
-
Standard laboratory glassware and a horizontal water bath shaker
2. Reaction Setup:
-
In a suitable reaction vessel, combine 1 g of fatty acids, 10 mL of n-hexane, and 3 g of ethanolamine.
-
Add 0.15 g of Lipozyme to the mixture.[5]
3. Reaction Conditions:
-
Incubate the reaction mixture in a horizontal water bath shaker at 40°C with agitation (150 rpm) for 24 hours.[5]
4. Product Isolation and Purification:
-
Separate the enzyme from the reaction mixture by vacuum filtration.
-
Transfer the filtrate to a separating funnel and separate the n-hexane fraction (containing PEA) from the aqueous fraction.
-
Cool the n-hexane fraction in a freezer (at or below -5°C) for 5 hours to induce crystallization of the product.
-
Filter the cold mixture to collect the crystalline PEA.
-
Dry the purified PEA in a desiccator containing phosphorus pentoxide for 24 hours.[5]
6. Characterization:
-
Determine the melting point of the purified product.
-
Analyze the product purity using TLC and High-Performance Liquid Chromatography (HPLC).[5]
-
Confirm the structure using FTIR, NMR, and GC-MS.
Signaling Pathways and Biological Roles
Long-chain amides are not merely industrial chemicals; they are crucial signaling molecules in various physiological processes. Their structural similarity to endocannabinoids allows them to interact with components of the endocannabinoid system and other related signaling pathways.
The Endocannabinoid System and Related Pathways
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a vital role in regulating a wide range of physiological processes, including mood, appetite, pain sensation, and memory. Key components of this system include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide (B1667382), and the enzymes that synthesize and degrade them, such as fatty acid amide hydrolase (FAAH).[12]
Several long-chain amides, including oleamide and palmitoylethanolamide (B50096) (PEA), are known to modulate the ECS. Oleamide, for instance, can act as an agonist at CB1 receptors.[13] PEA, while not a direct cannabinoid receptor agonist, exerts its effects through an "entourage effect," where it enhances the activity of other endocannabinoids by inhibiting their degradation by FAAH.[3]
Caption: PPAR-α Signaling Pathway Activated by N-Acylethanolamines.
GPR55 Signaling
GPR55 is a G protein-coupled receptor that has been implicated in various physiological processes, including cancer cell proliferation and bone physiology. [4][6]While its classification is still under investigation, it is considered by some to be a cannabinoid receptor. The endogenous ligand for GPR55 is lysophosphatidylinositol (LPI). [4][12]Interestingly, some cannabinoids and related molecules, including PEA, have been shown to modulate GPR55 signaling. [1] dot
Caption: GPR55 Signaling Pathway.
Biocatalytic Workflow
The general workflow for the biocatalytic synthesis of long-chain amides is a multi-step process that involves careful selection of reagents and precise control of reaction conditions, followed by robust purification and characterization.
dot
Caption: A generalized workflow for the biocatalytic synthesis of long-chain amides.
Conclusion
The biocatalytic synthesis of long-chain amides represents a significant advancement in green chemistry, offering a highly efficient, selective, and sustainable alternative to conventional synthetic methods. The use of robust enzymes like Novozym 435 allows for the production of a diverse range of these biologically active molecules under mild conditions. As our understanding of the intricate signaling pathways these amides modulate continues to grow, the importance of developing clean and scalable synthetic routes becomes increasingly apparent. This guide provides a foundational understanding for researchers and drug development professionals to explore and expand upon the exciting possibilities of biocatalysis in the synthesis of long-chain amides.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of fatty amides from palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of long-chain fatty acid as N-(4-aminomethylphenyl) pyridinium derivative by MALDI LIFT-TOF/TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anandamide synthesis pathway [pfocr.wikipathways.org]
- 13. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Utilizing Behenamide as a Slip Agent in Polyethylene Films
FOR IMMEDIATE RELEASE
Introduction
Behenamide, a saturated fatty acid amide (C22H45NO), is a highly effective slip agent utilized in polyethylene (B3416737) (PE) films, including low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and high-density polyethylene (HDPE). Its primary function is to reduce the coefficient of friction (COF) on the film surface, thereby improving handling, processing, and end-use performance. This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals working with this compound in PE film applications. This compound's high thermal stability and slower migration rate compared to other slip agents like erucamide (B86657) make it a suitable choice for specific applications where controlled and sustained slip properties are required.
Mechanism of Action
This compound is typically compounded into the polyethylene resin. During and after the film extrusion process, the this compound molecules, being partially incompatible with the polymer matrix, migrate to the surface of the film. This phenomenon is known as "blooming." On the surface, the this compound forms a thin, lubricating layer that reduces the contact area and interfacial adhesion between the film and other surfaces, including other layers of the film. This lubrication effect is responsible for the reduction in the coefficient of friction.
The migration rate of this compound is influenced by several factors, including its concentration, the type and crystallinity of the polyethylene, and the processing and storage temperatures. Due to its saturated nature and higher molecular weight, this compound generally exhibits a slower migration rate compared to unsaturated amides like erucamide. This can be advantageous in applications where a delayed but long-lasting slip effect is desired.
Data Presentation
The performance of this compound as a slip agent is primarily evaluated by its effect on the coefficient of friction (COF) of the polyethylene film. The following tables summarize typical performance data.
| Polyethylene Type | This compound Concentration (ppm) | Kinetic Coefficient of Friction (COF) | Static Coefficient of Friction (COF) | Reference |
| LLDPE | 1080 | > 0.2 | Not Specified | [1] |
| LDPE | 1080 | ~ 0.48 | Not Specified | [2] |
| PP (for comparison) | Not Specified | 0.15 - 0.35 | 0.15 - 0.35 | [3] |
| Property | This compound | Erucamide | Reference |
| Diffusion Coefficient in HDPE (cm²/s) | 5.63 x 10⁻¹⁵ | 1.53 x 10⁻¹³ | [4] |
Note: COF values can be influenced by film thickness, processing conditions, and measurement parameters.
Experimental Protocols
Protocol 1: Incorporation of this compound into Polyethylene via Blown Film Extrusion
This protocol describes the process of producing polyethylene film with a target concentration of this compound using a masterbatch.
Materials and Equipment:
-
Polyethylene resin (LDPE, LLDPE, or HDPE)
-
This compound masterbatch (typically 1-5% this compound in a polyethylene carrier resin)
-
Single-screw or twin-screw extruder with a blown film die
-
Gravimetric or volumetric blender
-
Film winder
Procedure:
-
Drying: Dry the polyethylene resin and this compound masterbatch according to the manufacturer's recommendations to remove any moisture.
-
Blending: Accurately weigh and blend the polyethylene resin and the this compound masterbatch to achieve the desired final concentration of this compound in the film. For example, to achieve a 1000 ppm (0.1%) concentration using a 5% masterbatch, blend 2 parts masterbatch with 98 parts polyethylene resin.
-
Extrusion:
-
Feed the blend into the extruder.
-
Set the extruder temperature profile. A typical temperature profile for LDPE/LLDPE is:
-
Feed Zone: 160-180°C
-
Compression Zone: 180-200°C
-
Metering Zone: 200-220°C
-
Die: 210-230°C
-
-
Set the screw speed to ensure proper melting and mixing.
-
-
Film Blowing:
-
Extrude the molten polymer through the annular die to form a tube (bubble).
-
Introduce air into the bubble to inflate it to the desired diameter. The Blow-Up Ratio (BUR), the ratio of the bubble diameter to the die diameter, is typically between 2:1 and 4:1 for LLDPE and LDPE.
-
Cool the bubble using an air ring. The position of the frost line (where the molten polymer solidifies) is a critical parameter to control film properties.
-
-
Collapsing and Winding:
-
Collapse the bubble using a collapsing frame.
-
Wind the resulting flat film onto a roll.
-
-
Conditioning: Allow the film to condition at a controlled temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours before testing to allow for the migration of the this compound to the surface.
Protocol 2: Measurement of Coefficient of Friction (ASTM D1894)
This protocol outlines the standard method for determining the static and kinetic coefficients of friction of plastic film.
Materials and Equipment:
-
Coefficient of Friction Tester compliant with ASTM D1894
-
Sled of specified weight (typically 200g) with a wrapped foam or rubber surface
-
Test specimens cut from the conditioned polyethylene film
Procedure:
-
Specimen Preparation:
-
Cut a specimen of the film approximately 250 mm in the machine direction and 130 mm in the transverse direction to be secured to the test plane.
-
Cut another specimen of the film approximately 120 mm square to be wrapped around the sled.
-
-
Test Setup:
-
Secure the larger film specimen to the horizontal test plane, ensuring it is flat and wrinkle-free.
-
Wrap the smaller film specimen around the sled, with the test surface facing out.
-
Place the sled on the film-covered plane.
-
-
Measurement:
-
Start the test machine, which will pull the sled at a constant rate (typically 150 mm/min).
-
The force required to initiate motion is recorded to calculate the static coefficient of friction (μs) .
-
μs = (Initial peak frictional force) / (Normal force or sled weight)
-
-
The average force required to maintain motion is recorded to calculate the kinetic coefficient of friction (μk) .
-
μk = (Average kinetic frictional force) / (Normal force or sled weight)
-
-
-
Replicates: Perform at least five replicate measurements for each film sample and report the average values.
Mandatory Visualizations
Caption: this compound incorporation and slip mechanism workflow.
Caption: ASTM D1894 COF measurement workflow.
Conclusion
This compound is a valuable slip agent for polyethylene films, offering excellent thermal stability and a controlled migration rate. By carefully selecting the concentration and optimizing processing conditions, researchers and developers can tailor the frictional properties of PE films to meet the specific demands of their applications. The provided protocols offer a standardized approach to incorporating and evaluating the performance of this compound, ensuring reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 4. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
Application Notes and Protocols for Behenamide in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide, also known as docosanamide, is the amide derivative of behenic acid, a long-chain saturated fatty acid. It is a waxy, solid substance utilized in a variety of cosmetic and personal care products for its multifaceted properties.[1][2][3] this compound serves as a versatile formulating aid, primarily functioning as a viscosity-controlling agent, thickener, opacifier, and emollient.[3][4][5] Its incorporation into formulations can significantly enhance texture, stability, and sensory characteristics, providing a smooth and pleasant feel to the skin and hair.[1][5] These application notes provide detailed protocols for the utilization of this compound in cosmetic formulations and methods for evaluating its impact on product performance.
Physicochemical Properties
A comprehensive understanding of this compound's physicochemical properties is essential for its effective application in cosmetic formulations.
| Property | Value |
| INCI Name | This compound |
| CAS Number | 3061-75-4 |
| Synonyms | Docosanamide, Behenic Acid Amide |
| Molecular Formula | C22H45NO |
| Molecular Weight | 339.60 g/mol |
| Appearance | White to off-white waxy solid, flakes, or powder |
| Melting Point | 108-114 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
The data in this table is compiled from multiple sources.[4][6]
Applications in Cosmetic Formulations
This compound is a multifunctional ingredient that can be incorporated into a wide range of cosmetic products to achieve desired textural and stability profiles. Its primary applications include:
-
Viscosity Modification: this compound effectively increases the viscosity of emulsions, contributing to a richer and more substantial texture in creams and lotions.
-
Emulsion Stabilization: By thickening the continuous phase of an emulsion, this compound helps to prevent the coalescence of dispersed droplets, thereby enhancing the long-term stability of the formulation.
-
Opacification: It imparts a milky or opaque appearance to otherwise translucent or clear formulations, which can be aesthetically desirable in products like cleansers and lotions.
-
Texture Enhancement: As an emollient, this compound provides a smooth, non-greasy feel on the skin and can improve the slip and spreadability of a product.[5]
-
Hair Conditioning: In hair care products, it can contribute to a conditioned feel, although its derivatives are more commonly used for this purpose.
Recommended Use Levels
While specific use levels are highly dependent on the formulation type and desired outcome, the following table provides general guidance for the incorporation of this compound.
| Formulation Type | Recommended Use Level (% w/w) |
| Creams and Lotions | 1 - 5 |
| Hair Conditioners (Rinse-off) | 1 - 3 |
| Hair Conditioners (Leave-on) | 0.5 - 2 |
| Anhydrous Formulations | 2 - 10 |
These are guideline concentrations and should be optimized for each specific formulation.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in a model oil-in-water (O/W) cream formulation.
Protocol 1: Preparation of an O/W Cream with this compound
This protocol outlines the procedure for creating a stable O/W cream incorporating this compound as a viscosity modifier and stabilizer.
Materials:
-
This compound
-
Cetearyl Alcohol
-
Glyceryl Stearate
-
Caprylic/Capric Triglyceride
-
Glycerin
-
Xanthan Gum
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
-
Fragrance (optional)
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer (high-shear)
-
Overhead stirrer
-
pH meter
Procedure:
-
Preparation of the Water Phase:
-
In a suitable beaker, disperse the xanthan gum in glycerin to form a slurry.
-
Add the deionized water to the slurry and begin heating to 75-80°C while stirring until the xanthan gum is fully hydrated.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride.
-
Heat the oil phase to 75-80°C until all components are completely melted and the phase is uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.
-
-
Cooling:
-
Switch to moderate, sweeping agitation with an overhead stirrer and allow the emulsion to cool.
-
-
Addition of Cool-Down Phase Ingredients:
-
Once the emulsion has cooled to below 40°C, add the preservative and fragrance (if desired).
-
-
Final Adjustments:
-
Check the pH of the cream and adjust if necessary to the desired range (typically 5.5-6.5 for skin products).
-
Continue stirring until the cream is smooth and uniform.
-
Figure 1: Workflow for O/W Cream Formulation with this compound.
Protocol 2: Evaluation of Formulation Viscosity
This protocol describes a method for measuring the viscosity of the prepared cream to quantify the effect of this compound.
Equipment:
-
Brookfield Viscometer (or equivalent rotational viscometer)
-
Appropriate spindle (e.g., T-bar spindle for creams)
-
Helipath stand (optional, for highly viscous samples)
-
Temperature-controlled water bath
Procedure:
-
Sample Preparation:
-
Allow the cream to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours before measurement.
-
Place a sufficient amount of the cream in a beaker to ensure the spindle will be properly immersed.
-
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.
-
-
Measurement:
-
Lower the rotating spindle into the center of the sample, avoiding the introduction of air bubbles.
-
If using a Helipath stand, set it to slowly lower the spindle through the sample during measurement.
-
Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).
-
Take at least three separate readings and calculate the average.
-
Figure 2: Viscosity Measurement Workflow.
Protocol 3: Assessment of Formulation Stability
This protocol details methods for evaluating the physical stability of the cosmetic emulsion containing this compound.
Methods:
-
Macroscopic Evaluation:
-
Store samples of the cream at various temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of phase separation, creaming, sedimentation, color change, or odor change.
-
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet size and distribution of the internal phase using a light microscope.
-
An increase in droplet size over time indicates coalescence and potential instability.
-
-
Accelerated Stability Testing:
-
Centrifugation Test: Centrifuge a sample of the cream at 3000 rpm for 30 minutes. Any visible phase separation suggests poor stability.
-
Freeze-Thaw Cycling: Subject the product to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours. Assess for any physical changes after each cycle.
-
Figure 3: Formulation Stability Testing Workflow.
Protocol 4: Sensory Panel Evaluation
This protocol provides a framework for conducting a sensory evaluation of the cream to assess the textural attributes imparted by this compound.
Panelists:
-
Recruit a panel of at least 10-12 trained or consumer panelists.
Procedure:
-
Sample Presentation:
-
Present the panelists with coded samples of the cream formulation with this compound and a control formulation without this compound.
-
Randomize the order of presentation for each panelist.
-
-
Evaluation:
-
Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.
-
Ask panelists to evaluate and rate various sensory attributes on a labeled magnitude scale (e.g., 1 to 10). Key attributes to assess include:
-
Pick-up: Firmness, ease of removal from the container.
-
Rub-out: Spreadability, slip, playtime.
-
After-feel: Greasiness, tackiness, smoothness, residue.
-
-
-
Data Analysis:
-
Collect the data and perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the sensory profiles of the formulations.
-
Figure 4: Sensory Panel Evaluation Workflow.
Conclusion
This compound is a valuable and versatile ingredient in the formulation of cosmetic products. Its ability to modify viscosity, enhance stability, and improve the sensory profile makes it a key component for creating elegant and effective creams, lotions, and hair care products. The protocols provided in these application notes offer a comprehensive framework for incorporating this compound into formulations and for quantitatively and qualitatively assessing its impact on the final product. Through systematic evaluation, formulators can optimize the concentration of this compound to achieve the desired product performance and consumer appeal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Docosanamide CAS 3061-75-4 - Blissam [blissamchem.com]
- 5. Buy Docosanamide | 3061-75-4 [smolecule.com]
- 6. This compound - High Purity (98%), Industrial & Cosmetic Grade, Best Price [nacchemical.com]
Application Notes & Protocols: A Guide to the Dispersion of Behenamide in Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Behenamide (Docosanamide) is a saturated fatty acid amide widely utilized as an additive in polymer processing.[1] Due to its excellent thermal stability, high melting point, and compatibility with a range of resins, it serves multiple functions, including as a slip agent, anti-blocking agent, lubricant, and dispersant.[2][3] In the context of drug development and medical devices, achieving a uniform dispersion of such additives is critical. Proper dispersion ensures consistent material properties, predictable performance, enhanced processability of polymer-drug formulations, and optimal surface characteristics for biocompatibility. These protocols detail two primary methods for dispersing this compound into a polymer matrix: melt blending and solvent casting.
Quantitative Data Summary
The selection of dispersion parameters is contingent on the polymer matrix and the desired end-product characteristics. The table below summarizes typical quantitative data for this compound dispersion.
| Parameter | Melt Blending | Solvent Casting | Source |
| Polymer Matrix Examples | Polyamide (PA6, PA66), Polypropylene (B1209903) (PP), Polyethylene (PE), EVA, PVC | Polycarbonate (PC), Polystyrene (PS), Cellulose Derivatives | [3][4][5] |
| This compound Concentration | 0.05 - 2.0 wt% | 0.1 - 1.0 wt% | [1][5][6] |
| Processing Temperature | 240 - 270°C (Matrix Dependent) | Ambient to 80°C (Drying) | [5][7] |
| Key Equipment | Twin-Screw Extruder, Internal Mixer | Magnetic Stirrer, Ultrasonic Bath, Vacuum Oven | [5][7] |
| Primary Outcome | Homogenously blended pellets, bulk material | Uniform thin films | [8][9] |
| Common Characterization | SEM, DSC, Torque Rheometry | AFM, Optical Microscopy, FTIR | [7][10][11] |
Experimental Protocols
Protocol 1: Dispersion via Melt Blending
Melt blending is a robust and scalable method ideal for thermoplastic polymers. It involves mixing this compound with the polymer in its molten state to achieve dispersion.
Objective: To prepare a homogenous composite of a thermoplastic polymer (e.g., Polyamide-6) with a target concentration of this compound (e.g., 0.5 wt%).
Materials & Equipment:
-
Polyamide-6 (PA6) pellets (dried)
-
This compound powder
-
Twin-screw extruder with a temperature controller
-
Water bath for cooling
-
Pelletizer
-
Digital scale
-
Sealed mixing bag
Procedure:
-
Material Preparation: Dry the PA6 pellets in a vacuum oven for at least 12 hours at 80°C to remove residual moisture.
-
Pre-mixing: Weigh the required amounts of dried PA6 pellets and this compound powder. For a 1 kg batch at 0.5 wt%, use 995 g of PA6 and 5 g of this compound. Combine them in a sealed bag and shake vigorously for 5 minutes to create a "salt-and-pepper" blend. This ensures a consistent feed into the extruder.
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PA6 is:
-
Feed zone: 230°C
-
Compression zone: 250°C
-
Metering zone: 260°C
-
Die: 255°C
-
-
Melt Extrusion: Set the screw speed to 150-200 rpm. Feed the pre-mixed material into the extruder hopper at a constant rate. The molten polymer and this compound will be intensively mixed as they travel down the barrel.
-
Cooling and Pelletizing: The extruded strand of the composite material is passed through a water bath for cooling.
-
Final Product: The cooled strand is fed into a pelletizer, which cuts it into uniform pellets. These pellets are the final composite material, ready for subsequent processing (e.g., injection molding) or analysis.
Protocol 2: Dispersion via Solvent Casting
Solvent casting is a versatile laboratory technique for preparing thin polymer films with a uniform dispersion of additives. This method is particularly useful for materials that are not thermally stable or when a very high degree of homogeneity is required for analytical purposes.
Objective: To prepare a polymer film (e.g., Polycarbonate) with uniformly dispersed this compound (e.g., 0.5 wt%).
Materials & Equipment:
-
Polycarbonate (PC) pellets or powder
-
This compound powder (micronized for best results)
-
Dichloromethane (DCM) (analytical grade)
-
Glass petri dish or a flat glass substrate
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Drying oven (vacuum preferred)
Procedure:
-
Preparation of this compound Suspension: Weigh the desired amount of this compound. Disperse the powder in a small amount of DCM. Sonicate the suspension for 20-30 minutes to break up any agglomerates and achieve a fine dispersion.[5]
-
Dissolution of Polymer: In a separate beaker, dissolve the polycarbonate pellets in DCM to a concentration of 5-10% (w/v). Stir using a magnetic stirrer until the polymer is completely dissolved, which may take several hours.[5]
-
Blending: While stirring the dissolved polycarbonate solution, add the this compound suspension. Continue stirring the mixture for at least 1-2 hours to ensure a homogeneous blend.
-
Casting the Film: Place the glass substrate on a perfectly level surface. Slowly and evenly pour the polymer-behenamide solution onto the substrate.
-
Solvent Evaporation: Cover the casting setup with a container that has small vents. This allows for slow and controlled solvent evaporation, which minimizes the formation of defects in the film.[5] Allow the solvent to evaporate at room temperature for 24 hours in a fume hood.
-
Drying: Transfer the cast film to a vacuum oven and dry at 60-80°C for at least 12 hours to remove any residual solvent.[5] The resulting product is a thin film of the polymer composite.
Visualized Workflows and Relationships
Caption: General experimental workflow for dispersing this compound in a polymer matrix.
Caption: Logical relationship between dispersion factors and final composite properties.
References
- 1. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 2. This compound(Organic opening agent)_Dispersing agent_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 3. This compound CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 4. flychemtech.com [flychemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. 2017erp.com [2017erp.com]
- 7. mdpi.com [mdpi.com]
- 8. svc.org [svc.org]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. researchgate.net [researchgate.net]
- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
analytical methods for behenamide quantification in plastics
Abstract
Behenamide is a fatty acid amide utilized as a slip agent in the manufacturing of various plastics, including polyethylene (B3416737) and polypropylene. It migrates to the polymer surface to reduce the coefficient of friction, which is crucial for processing and handling of plastic films and molded articles. Accurate quantification of this compound is essential for quality control, ensuring consistent product performance, and for migration studies related to food contact and medical applications. This application note provides detailed protocols for the extraction and quantification of this compound in plastics using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Introduction
This compound (docosanamide) is a saturated fatty acid amide that functions as an internal lubricant and slip agent in plastics. Its concentration and migration to the surface influence the frictional properties of the final product. An insufficient amount can lead to handling issues during manufacturing, while excessive amounts may negatively affect printing, sealing, and other surface treatments. Therefore, robust and reliable analytical methods are required to quantify this compound content in plastic resins and finished products. The methods described herein provide protocols for sample preparation and chromatographic analysis to achieve accurate and precise quantification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plastic
The first and most critical step in the analysis is the efficient extraction of this compound from the polymer matrix. Several techniques can be employed, with the choice depending on available equipment, sample throughput requirements, and the specific polymer type.
1.1. Pressurized Liquid Extraction (PLE)
PLE is a rapid and efficient extraction method that uses elevated temperatures and pressures to enhance the extraction process, reducing solvent consumption and extraction time compared to traditional methods.
-
Apparatus: Accelerated Solvent Extractor (ASE) or equivalent.
-
Sample Preparation: Grind the plastic sample to a fine powder or small pellets (e.g., < 1 mm).
-
Protocol:
-
Weigh approximately 1-2 g of the ground plastic sample and mix with an inert material like diatomaceous earth or sand.
-
Pack the mixture into a stainless steel extraction cell.
-
Place the cell in the PLE system.
-
Set the extraction parameters. Typical conditions for fatty acid amides are:
-
Solvent: Isopropanol (B130326) or a mixture of isopropanol and cyclohexane.
-
Temperature: 100-120°C.
-
Pressure: 1500 psi.
-
Static Time: 5-10 minutes.
-
Number of Cycles: 2-3.
-
-
Collect the extract in a vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., isopropanol, chloroform) for chromatographic analysis.
-
1.2. Soxhlet Extraction
A classic and exhaustive extraction technique.
-
Apparatus: Soxhlet extraction apparatus.
-
Sample Preparation: Prepare a thimble with 2-5 g of finely ground or pelletized plastic sample.
-
Protocol:
-
Place the thimble in the Soxhlet extractor.
-
Add a suitable solvent (e.g., dichloromethane, cyclohexane) to the boiling flask.
-
Heat the solvent to reflux and extract for 6-8 hours.
-
After extraction, cool the flask and concentrate the extract using a rotary evaporator.
-
Transfer the concentrated extract to a vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of solvent for analysis.
-
1.3. Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Apparatus: Microwave extraction system.
-
Sample Preparation: Weigh 1-2 g of the ground plastic sample into a microwave-safe extraction vessel.
-
Protocol:
-
Add 20-30 mL of an appropriate solvent (e.g., dichloromethane, isopropanol/cyclohexane mixture).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction program. A typical program might be:
-
Ramp to 100°C over 5 minutes.
-
Hold at 100°C for 15-20 minutes.
-
-
After cooling, filter the extract to remove the plastic residue.
-
Evaporate the solvent and reconstitute as described above.
-
Analytical Quantification Methods
2.1. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of fatty acid amides.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Program: 150°C hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Volume: 1 µL.
-
-
Standard Preparation: Prepare a series of this compound standards in the chosen reconstitution solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample extracts from this curve.
2.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is an alternative method, particularly useful if derivatization for GC is to be avoided. This compound has a weak chromophore, so detection is typically performed at low UV wavelengths.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a series of this compound standards in the mobile phase or a compatible solvent.
-
Quantification: Construct a calibration curve as described for the GC-FID method.
Data Presentation
The performance of the analytical methods should be validated to ensure reliable results. The following tables summarize typical validation parameters for the quantification of this compound.
Table 1: GC-FID Method Validation Data
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery (from spiked samples) | 90 - 105% |
| Precision (%RSD, n=6) | < 5% |
Table 2: HPLC-UV Method Validation Data
| Parameter | Typical Value |
| Linearity Range | 5 - 150 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~6 µg/mL |
| Recovery (from spiked samples) | 88 - 103% |
| Precision (%RSD, n=6) | < 6% |
Visualizations
Caption: General workflow for the quantification of this compound in plastics.
Caption: Role of this compound as a slip agent in plastics.
Conclusion
The analytical methods presented provide robust and reliable protocols for the quantification of this compound in plastic materials. The choice of extraction and analytical technique will depend on the specific laboratory setup and requirements. Proper method validation is crucial to ensure the accuracy and precision of the results, which are vital for quality control and regulatory compliance in the plastics industry.
Application Notes and Protocols: Behenamide as an Internal Lubricant for PVC Extrusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of behenamide as an internal lubricant in Polyvinyl Chloride (PVC) extrusion processes. This document outlines the mechanism of action, key performance benefits, and detailed experimental protocols for evaluating its effectiveness.
Introduction to this compound in PVC Extrusion
This compound (Câ‚‚â‚‚Hâ‚„â‚…NO) is a waxy solid derived from behenic acid and is classified as a fatty acid amide.[1] In the context of PVC processing, it primarily functions as an internal lubricant, although it also exhibits some external lubricating and slip-enhancing properties.[1][2] Its high thermal stability, with a flash point of approximately 320°C, makes it a suitable additive for the high-temperature conditions of PVC extrusion.[1] As a non-ionic surfactant, this compound is compatible with a wide range of resins, including PVC.[1]
Internal lubricants are crucial additives in PVC formulations as they reduce the friction between PVC molecular chains.[3] This reduction in intermolecular friction leads to a decrease in melt viscosity, which in turn improves the flow characteristics of the PVC melt during extrusion.[3][4] The primary role of an internal lubricant like this compound is to promote a smoother and more efficient extrusion process, leading to improved surface finish and potentially enhanced mechanical properties of the final product.
Mechanism of Action
During the PVC extrusion process, the polymer is subjected to high temperatures and shear forces. This compound, when incorporated into the PVC formulation, is believed to function through the following mechanisms:
-
Reduction of Intermolecular Friction: The long, non-polar hydrocarbon chain of this compound reduces the attractive forces between the polar PVC polymer chains. This allows the chains to slide past each other more easily, thereby lowering the melt viscosity.
-
Promotion of Fusion: By reducing the friction and improving heat transfer within the polymer matrix, this compound can contribute to a more uniform and controlled fusion of the PVC compound.[5]
-
Improved Melt Flow: The overall effect of reduced viscosity is an enhancement of the melt flow properties of the PVC compound, allowing for easier processing and shaping in the extruder die.[4]
dot
Caption: Workflow of PVC extrusion with this compound as an internal lubricant.
Performance Data
While specific quantitative data for this compound in direct comparison to a control is limited in publicly available literature, the expected performance benefits based on its function as an internal lubricant are summarized below. A general recommended dosage in polymer systems is between 0.5% and 2.0%.[6]
| Performance Parameter | Expected Effect of this compound | Rationale |
| Melt Viscosity | Decrease | Reduction of intermolecular friction between PVC chains. |
| Torque | Decrease | Lower resistance to mixing and flow in the extruder.[7] |
| Fusion Time | May Decrease | Improved heat transfer and lubrication can lead to faster fusion.[5] |
| Melt Temperature | Potential Decrease | Reduced frictional heat generation during processing. |
| Tensile Strength | Neutral to Slight Increase | Improved fusion and homogeneity can lead to better mechanical properties. |
| Elongation at Break | Neutral to Slight Increase | Enhanced polymer chain mobility and reduced internal stress. |
| Surface Finish | Improvement | Smoother melt flow through the die results in a better surface quality.[1] |
Experimental Protocols
To evaluate the effectiveness of this compound as an internal lubricant in a specific PVC formulation, the following experimental protocols are recommended.
Torque Rheometry
Objective: To determine the effect of this compound on the fusion characteristics, melt viscosity, and processing stability of a PVC compound. This method is based on ASTM D2538.[8]
Apparatus: Torque Rheometer (e.g., Brabender or Haake type) equipped with a heated mixing bowl and roller or Banbury-type rotors.[5][9]
Procedure:
-
Sample Preparation: Prepare at least two PVC dry blends: a control formulation without this compound and a formulation with a specified concentration of this compound (e.g., 0.5, 1.0, 1.5 phr). Ensure all other components (PVC resin, stabilizer, filler, etc.) are kept constant.
-
Instrument Setup:
-
Set the mixing bowl temperature to a typical PVC processing temperature (e.g., 180-190°C).[5]
-
Set the rotor speed to a constant value (e.g., 60 rpm).
-
-
Test Execution:
-
Add a pre-weighed amount of the PVC dry blend to the preheated mixing chamber.
-
Record the torque and melt temperature as a function of time until the torque reaches a steady state and then begins to increase, indicating degradation.
-
-
Data Analysis:
-
Fusion Time: The time taken to reach the peak torque after the initial loading trough.
-
Fusion Torque: The maximum torque value achieved during the fusion process.
-
Equilibrium Torque: The steady-state torque value after fusion, which is indicative of the melt viscosity.
-
Stability Time: The time from the start of the test until the onset of a significant torque increase, indicating polymer degradation.
-
dot
Caption: Experimental workflow for torque rheometry analysis.
Capillary Rheometry
Objective: To quantify the effect of this compound on the shear viscosity of the PVC melt at different shear rates and temperatures.
Apparatus: Capillary Rheometer.[10]
Procedure:
-
Sample Preparation: Use the same PVC dry blends as prepared for the torque rheometry experiments. The samples may need to be pre-compounded and pelletized for use in the capillary rheometer.
-
Instrument Setup:
-
Set the barrel temperature to the desired processing temperature.
-
Select a capillary die of known dimensions (L/D ratio).
-
-
Test Execution:
-
Load the sample into the rheometer barrel and allow it to reach thermal equilibrium.
-
Extrude the molten PVC through the capillary die at a series of pre-defined piston speeds (corresponding to different shear rates).
-
Record the pressure at the die entrance for each shear rate.
-
-
Data Analysis:
-
Calculate the apparent shear stress and apparent shear rate for each data point.
-
Apply appropriate corrections (e.g., Bagley and Rabinowitsch corrections) to obtain the true shear stress and true shear rate.
-
Plot the true shear viscosity as a function of the true shear rate for both the control and the this compound-containing formulations.
-
Mechanical Properties Testing
Objective: To evaluate the impact of this compound on the mechanical properties of the final extruded PVC product.
Apparatus: Universal Testing Machine, Durometer.
Procedure:
-
Sample Preparation: Extrude the control and this compound-containing PVC formulations into standard test specimens (e.g., dog-bone shapes for tensile testing) under identical processing conditions.
-
Conditioning: Condition the specimens according to relevant ASTM standards (e.g., ASTM D618).
-
Testing:
-
Tensile Strength and Elongation at Break: Conduct tensile tests according to ASTM D638.
-
Hardness: Measure the Shore D hardness according to ASTM D2240.
-
Impact Strength: If required, perform Izod or Charpy impact tests according to ASTM D256.
-
Conclusion
This compound is an effective internal lubricant for PVC extrusion, offering benefits such as reduced melt viscosity, improved processing efficiency, and enhanced surface finish of the final product. The experimental protocols outlined in these application notes provide a systematic approach for researchers and scientists to quantify the performance advantages of incorporating this compound into their PVC formulations. Proper evaluation will enable the optimization of this compound concentration to achieve the desired processing characteristics and end-product properties.
References
- 1. flychemtech.com [flychemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Lubricants for PVC: Waxes and paraffins for rigid PVC - Betaquímica [betaquimica.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. kanademy.com [kanademy.com]
- 6. 2017erp.com [2017erp.com]
- 7. Study on Rheological Properties of PVC/M-80 blends [plaschina.com.cn]
- 8. file.yizimg.com [file.yizimg.com]
- 9. azom.com [azom.com]
- 10. benelux-scientific.be [benelux-scientific.be]
Application Notes and Protocols for Behenamide in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behenamide, a waxy solid derived from behenic acid, presents significant potential as a versatile excipient in the development of controlled-release drug delivery systems.[1][2] Its lipophilic nature, high melting point (approximately 80-82°C), and excellent thermal stability make it a suitable candidate for formulating solid lipid nanoparticles (SLNs) and matrix tablets.[1][3] These formulations can enhance the bioavailability of poorly water-soluble drugs, provide sustained release profiles, and improve patient compliance by reducing dosing frequency.
Due to the limited availability of direct research on this compound in drug delivery applications, this document leverages data and protocols from structurally and functionally similar lipids, primarily glyceryl behenate (B1239552) . This information serves as a foundational guide for researchers to develop and optimize this compound-based drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery formulations.
| Property | Value | Reference(s) |
| Chemical Name | Docosanamide | [2] |
| Synonyms | Behenic acid amide, Amide C22 | [2] |
| CAS Number | 3061-75-4 | [2] |
| Molecular Formula | C22H45NO | [2] |
| Molecular Weight | 339.60 g/mol | [4] |
| Appearance | White to off-white waxy solid | [2] |
| Melting Point | Approximately 80–82°C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform. | [2] |
Applications in Drug Delivery Systems
This compound's properties are well-suited for two primary types of controlled-release drug delivery systems:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the drug is encapsulated within a solid lipid core. This compound can form the solid matrix of SLNs, protecting the drug from degradation and controlling its release.
-
Matrix Tablets: In this system, the drug is homogeneously dispersed within a lipid matrix. This compound acts as the matrix-forming agent, retarding the release of the drug through diffusion and/or erosion of the matrix.
Quantitative Data for Lipid-Based Drug Delivery Systems
The following tables summarize quantitative data from studies using glyceryl behenate as the lipid matrix, which can be considered indicative for this compound-based systems.
Table 1: Solid Lipid Nanoparticles (SLNs)
| Drug | Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release | Reference(s) |
| Lopinavir | Glyceryl Behenate | 214.5 ± 4.07 | -12.7 ± 0.87 | 81.6 ± 2.3 | - | 3.56-fold higher oral bioavailability compared to bulk drug | |
| Berberine | Glyceryl Behenate | ~150 | ~ -19 | - | - | - | |
| Aceclofenac | Glyceryl Behenate | 642 - 969 | -8.17 to -8.86 | 68 - 90 | - | ~69-79% release over 24 hours | [5] |
| Miconazole Nitrate | Tristearin | Optimized at 7.37% drug:lipid ratio | - | - | - | Sustained release following Korsmeyer-Peppas model | [6] |
Table 2: Matrix Tablets
| Drug | Lipid | Manufacturing Method | Hardness ( kg/cm ²) | In Vitro Release (12h) | Release Kinetics | Reference(s) |
| Theophylline | Glyceryl Behenate | Melt Granulation | - | Slower than dry blending | - | [7] |
| Tramadol (B15222) HCl | Glyceryl Behenate | Hot Fusion | - | Release retarded compared to physical mixture | - | [8] |
| Itraconazole/Carbamazepine | Glyceryl Behenate | Hot-Melt Extrusion | - | Sustained release | - | [9] |
| Metformin HCl | Hydroxypropylcellulose/Stearic Acid | Melt Granulation | - | Sustained release over 10h | - | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based drug delivery systems.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a molten lipid phase into a hot aqueous phase.
Materials:
-
This compound (or Glyceryl Behenate)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
Water bath or heating mantle
-
High-shear homogenizer
-
Magnetic stirrer
-
Beakers
Procedure:
-
Preparation of the Lipid Phase:
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[12]
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a specified time to form a coarse oil-in-water (o/w) pre-emulsion.[6]
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles (typically 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range.[12]
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.[12]
-
-
Purification:
-
The SLN dispersion can be purified using methods like dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Protocol 2: Preparation of Matrix Tablets by Melt Granulation
This technique involves the use of a molten binder to agglomerate powder particles.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as a meltable binder)
-
Other excipients (e.g., fillers, disintegrants)
Equipment:
-
High-shear mixer with a heating jacket
-
Sieve
-
Tablet press
Procedure:
-
Blending:
-
Mix the API and other excipients (excluding this compound) in the high-shear mixer for 5-10 minutes at a low impeller speed.[13]
-
-
Heating and Granulation:
-
Heat the powder blend using the heating jacket to a temperature above the melting point of this compound.
-
Increase the impeller speed to facilitate the granulation process as the this compound melts and binds the powder particles.[13]
-
-
Cooling and Sizing:
-
Cool the granules to room temperature.
-
Pass the cooled granules through an appropriate sieve to obtain a uniform granule size.[14]
-
-
Lubrication and Compression:
-
Add a lubricant (e.g., magnesium stearate) to the granules and blend for a short period.
-
Compress the lubricated granules into tablets using a tablet press.
-
Protocol 3: Characterization of Drug Delivery Systems
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the SLN suspension with an appropriate medium (e.g., deionized water) to a suitable concentration.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).[15]
Method: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the SLNs by ultracentrifugation or size-exclusion chromatography.[16]
-
Quantification of Free Drug: Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Quantification of Total Drug: Disrupt a known amount of the SLN formulation (e.g., by dissolving in a suitable organic solvent) to release the encapsulated drug and measure the total drug amount by HPLC.
-
Calculation:
-
Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) x 100[16]
-
Drug Loading (%): (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
-
Method: Dialysis Bag Method
Procedure:
-
Place a known amount of the drug-loaded formulation (SLN dispersion or matrix tablet) into a dialysis bag with a specific molecular weight cut-off.[17]
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Conclusion
This compound holds promise as a valuable excipient for developing controlled-release drug delivery systems. The provided application notes and protocols, based on the well-researched lipid glyceryl behenate, offer a solid foundation for researchers to explore the potential of this compound in formulating effective and stable SLNs and matrix tablets. Further research is warranted to establish specific quantitative data and optimize formulations based on this compound.
References
- 1. This compound CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 2. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Melt Granulation and Heat Treatment for Wax Matrix-Controlled Drug Release | Semantic Scholar [semanticscholar.org]
- 8. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of tablet structure on controlled release from supersaturating solid dispersions containing glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous melt granulation to develop high drug loaded sustained release tablet of Metformin HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
Application Note: Gas Chromatography Method for the Analysis of Behenamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the qualitative and quantitative analysis of behenamide using gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS).
Introduction
This compound (docosanamide) is a long-chain saturated fatty acid amide used in various industrial applications, including as a slip agent in plastics and a component in cosmetics and personal care products.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography is a robust and reliable technique for the analysis of this compound and other fatty acid amides.[2][3] This application note details the experimental protocols for sample preparation, chromatographic separation, and detection of this compound.
Experimental Protocols
Standard Preparation
Analytical grade this compound standard is required.[4]
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as isopropanol (B130326) or chloroform (B151607) in a volumetric flask.[3][5]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.
Sample Preparation (from a Polymer Matrix)
Pressurized solvent extraction is an effective method for extracting this compound from polymer samples.[5]
-
Sample Weighing: Accurately weigh approximately 1 gram of the polymer sample into an extraction cell.
-
Extraction: Perform a pressurized solvent extraction using isopropanol at an elevated temperature (e.g., 105°C).[3]
-
Solvent Evaporation: Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC analysis (e.g., isopropanol or chloroform).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
GC-FID Method (for Quantification)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-95% dimethyl-polysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[3]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
-
Software: Data acquisition and processing software.
Table 1: Proposed GC-FID Operating Conditions
| Parameter | Value |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C |
| Carrier Gas Flow | 1.0 mL/min (Constant Flow) |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be optimized) |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 2 min |
| Ramp Rate | 15°C/min |
| Final Temperature | 300°C, hold for 10 min |
Note: This temperature program is a starting point and may require optimization based on the specific instrument and column used.
GC-MS Method (for Identification and Confirmation)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column and Temperature Program: Same as for the GC-FID method.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Solvent Delay: Set appropriately to avoid solvent front detection.
Data Presentation
The following tables summarize the expected quantitative performance of the proposed GC-FID method for this compound analysis, based on typical values for similar long-chain fatty acid amides like erucamide.[3]
Table 2: Method Validation Parameters (Typical)
| Parameter | Expected Value |
| Retention Time | 15 - 20 min (dependent on exact conditions) |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Caption: Workflow for the analysis of this compound from a polymer matrix.
Caption: Key parameters for analytical method validation.
Discussion
The proposed gas chromatography method provides a reliable approach for the quantification and identification of this compound. The use of a non-polar column is suitable for the separation of long-chain fatty acid amides. For quantification, GC-FID is preferred due to its wide linear range and robustness. For unequivocal identification, GC-MS should be employed. The primary amide structure of this compound generally allows for its analysis without derivatization, which simplifies the sample preparation process. However, if peak tailing is observed, derivatization to a less polar species can be considered. The method parameters provided should be considered a starting point and must be validated for the specific application and instrumentation to ensure accuracy and precision.
Conclusion
This application note outlines a comprehensive gas chromatography method for the analysis of this compound. The detailed protocols for sample preparation, GC-FID, and GC-MS analysis, along with the proposed method parameters, provide a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique for quality control and research purposes. Method validation according to ICH guidelines is recommended to ensure the reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Fatty Acid Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amides (FAAs) are a diverse class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and appetite regulation.[1] Prominent members of this family include anandamide (B1667382) (N-arachidonoylethanolamine), an endocannabinoid that interacts with cannabinoid receptors, and oleamide (B13806), which has been identified as a signaling molecule that regulates the sleep-wake cycle.[2][3] Given their low abundance in biological matrices and their critical roles in cellular signaling, highly sensitive and specific analytical methods are required for their accurate quantification.[4][5] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as a powerful tool for the analysis of FAAs.[4][6] This document provides detailed application notes and protocols for the HPLC-based analysis of FAAs, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway of Endocannabinoids
Fatty acid amides, such as anandamide, are key players in the endocannabinoid system. The following diagram illustrates a simplified signaling pathway for anandamide.
Experimental Workflow for HPLC Analysis
A typical workflow for the analysis of fatty acid amides from biological samples using HPLC is depicted below. This process involves sample preparation, chromatographic separation, detection, and data analysis.
Quantitative Data Summary
The following tables summarize quantitative data for the HPLC analysis of various fatty acid amides from published methods.
Table 1: HPLC-MS/MS Quantitative Data for Selected Fatty Acid Amides
| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Anandamide (AEA) | Rodent Brain | 1.4 | 98.1 - 106.2 | [7][8] |
| Oleoylethanolamide (OEA) | Rodent Brain | 0.6 | 98.5 - 102.2 | [7][8] |
| Palmitoylethanolamide (B50096) (PEA) | Rodent Brain | 0.5 | 85.4 - 89.5 | [7][8] |
| Anandamide (AEA) | Plasma | 0.05 | - | [9] |
| 2-Arachidonoylglycerol (2-AG) | Plasma | 1.0 | - | [9] |
| Oleoylethanolamide (OEA) | Plasma | 0.1 | - | [9] |
| Palmitoylethanolamide (PEA) | Plasma | 2.0 | - | [9] |
Table 2: Chromatographic Conditions for FAA Analysis
| FAA Mixture | Column | Mobile Phase | Detection | Reference |
| Anandamide, OEA, PEA | C18 Reverse-Phase | Acetonitrile (B52724)/Water Gradient | ESI-MS | [7] |
| Oleic acid amide, Erucic acid amide | Shim-pack GIST C18 | Acetonitrile | UV (210 nm) | [10] |
| Linoleamide, Oleamide, Palmitamide, etc. | C18 ODS 2 | Acetonitrile/Water (90:10 v/v) | UV (213 nm) | [11] |
| General Amides | Discovery RP-Amide C16 | Methanol/Potassium Phosphate Buffer | UV (254 nm) |
Experimental Protocols
Protocol 1: Quantification of Anandamide, Oleoylethanolamide, and Palmitoylethanolamide in Rodent Brain Tissue by HPLC-ESI-MS
This protocol is adapted from a method for the quantification of key N-acylethanolamines in brain tissue.[7][12]
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Anandamide, Oleoylethanolamide, and Palmitoylethanolamide analytical standards
-
Internal standards (e.g., deuterated analogs)
-
Rodent brain tissue
2. Sample Preparation
-
Homogenize brain tissue in ice-cold acetonitrile.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
3. HPLC-MS Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient Program: A linear gradient from a high aqueous content to a high organic content to elute the analytes. A typical gradient might be 60% B to 95% B over 15 minutes.[9]
-
Flow Rate: 0.5 - 1.0 mL/min.[14]
-
Column Temperature: 25-50 °C.[14]
-
Injection Volume: 10 - 40 µL.[14]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
4. Data Analysis
-
Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.
-
Quantify the amount of each FAA in the samples by interpolating their peak area ratios from the respective calibration curves.
Protocol 2: Analysis of Primary Fatty Acid Amides in Edible Oils by HPLC-UV
This protocol is based on a method for the analysis of primary fatty acid amides like oleamide and linoleamide.[11]
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Edible oil sample (e.g., sesame oil, peanut oil).[4]
-
Primary fatty acid amide standards (e.g., oleamide, palmitamide).
2. Sample Preparation
-
Dissolve a known amount of the oil sample in a suitable organic solvent like n-hexane.
-
The sample may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering lipids.[15]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 ODS 2 or a similar reversed-phase column.[11]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 50 °C.[10]
-
Detection: UV detector set at a low wavelength, typically around 200-215 nm.[11][14]
-
Injection Volume: 20 µL.[11]
4. Data Analysis
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantify the concentration of each amide by comparing the peak areas in the sample to a calibration curve generated from the standards.
Conclusion
High-performance liquid chromatography is a versatile and powerful technique for the separation and quantification of fatty acid amides in various matrices. The choice of the specific HPLC method, including the column, mobile phase, and detector, will depend on the specific FAAs of interest and the complexity of the sample matrix. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for these important signaling molecules. For highly sensitive and selective analysis, coupling HPLC with tandem mass spectrometry is the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. lipotype.com [lipotype.com]
- 3. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. shimadzu.com [shimadzu.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. ionsource.com [ionsource.com]
- 14. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
- 15. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Behenamide as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide (docosanamide) is a long-chain saturated fatty acid amide that serves as a crucial reference standard in analytical chemistry. Its high purity, stability, and well-defined chemical properties make it an ideal tool for the development, validation, and quality control of analytical methods. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). These methods are applicable for the quantitative analysis of this compound and other related fatty acid amides in diverse matrices, particularly in biological samples relevant to drug development and life science research.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Name | Docosanamide | [1][2] |
| Synonyms | Amide C22, Behenic acid amide | [1][2] |
| CAS Number | 3061-75-4 | [1][2] |
| Molecular Formula | C22H45NO | [1][2] |
| Molecular Weight | 339.60 g/mol | [1][2] |
| Melting Point | 110-113 °C | [3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [5] |
Applications in Analytical Chemistry
This compound is primarily utilized as a reference standard in the following applications:
-
Quantitative Analysis of Primary Fatty Acid Amides (PFAMs) in Biological Matrices: this compound is used to create calibration curves and as a quality control standard for the accurate measurement of PFAMs in plasma, urine, saliva, and sweat.[6][7] This is critical in metabolomics and clinical research, as PFAMs are bioactive lipids involved in various physiological processes.
-
Method Development and Validation: As a stable, high-purity compound, this compound is instrumental in the development and validation of new analytical methods for fatty acid amides.[8] This includes assessing method linearity, accuracy, precision, and limits of detection and quantification.
-
Quality Control in Drug Development: In pharmaceutical analysis, this compound can be used as a reference standard to ensure the identity, purity, and strength of drug substances and products where fatty acid amides are relevant.[8]
Experimental Protocols
Detailed methodologies for the use of this compound as a reference standard in key analytical techniques are provided below.
LC-MS/MS Method for the Quantification of this compound in Biological Fluids
This protocol is adapted from established methods for the analysis of primary fatty acid amides in biological matrices.[6][7]
a) Sample Preparation:
Two primary methods for sample preparation are protein precipitation (for plasma and urine) and solid-phase extraction (for saliva and sweat).
Protein Precipitation (for Plasma/Urine):
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[9][10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (for Saliva/Sweat):
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[11][12]
-
Dilute 100 µL of saliva or sweat with 400 µL of 2% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 2% B; 0.5-12 min, 2-98% B; 12-14 min, 98% B; 14-16 min, 2% B[13] |
| Flow Rate | 0.35 mL/min[13] |
| Column Temperature | 35 °C[13] |
| Injection Volume | 4 µL[13] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | To be optimized, but a potential transition is [M+H]+ > fragment |
| Capillary Voltage | 3.0 kV[13] |
| Source Temperature | 125 °C[13] |
| Desolvation Temperature | 320 °C[13] |
c) Calibration and Quantification:
Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into a blank matrix (e.g., analyte-free plasma). Process these standards alongside the unknown samples using the same sample preparation and LC-MS/MS method. Construct a calibration curve by plotting the peak area of this compound against its concentration. The concentration of this compound in the unknown samples can then be determined from this curve.
GC-FID Method for the Analysis of this compound
This protocol is based on general methods for the analysis of long-chain fatty acids and their derivatives.[6][14]
a) Sample Preparation and Derivatization:
For GC analysis, this compound may need to be derivatized to increase its volatility. A common derivatization procedure is silylation.[15]
-
In a glass vial, dissolve a known amount of this compound reference standard or the dried sample extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
b) GC-FID Parameters:
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | A polar capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm)[16] |
| Carrier Gas | Helium[6] |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C[6] |
| Oven Temperature Program | Initial 160 °C (hold 2 min), ramp to 200 °C at 20 °C/min (hold 4 min), ramp to 270 °C at 5 °C/min (hold 23 min)[6] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
HPLC-UV Method for the Analysis of this compound
This protocol provides a general framework for the analysis of this compound using HPLC with UV detection, suitable for quality control applications.[17][18][19][20]
a) Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
b) HPLC-UV Parameters:
| Parameter | Recommended Condition |
| HPLC System | HPLC with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)[21] |
| Flow Rate | 1.0 mL/min[21] |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm (due to the amide chromophore) |
| Injection Volume | 20 µL |
Data Presentation
Quantitative data obtained using this compound as a reference standard should be summarized for clarity and easy comparison. The following table provides an example of how to present validation data for an analytical method.
Table 1: Example Method Validation Data for this compound Analysis
| Parameter | LC-MS/MS | GC-FID | HPLC-UV |
| Linearity Range (µg/mL) | 0.1 - 100 | 1 - 500 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | * analyte dependent | analyte dependent | analyte dependent |
| Limit of Quantification (LOQ) | analyte dependent | analyte dependent | analyte dependent * |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |
Note: The values in this table are illustrative and should be determined experimentally during method validation.
Visualization of Analytical Workflow
A clear workflow diagram is essential for understanding the entire analytical process, from sample receipt to data analysis.
Caption: General workflow for the analysis of fatty acid amides using this compound as a reference standard.
This diagram illustrates the decision-making process for sample preparation based on the biological matrix, the different analytical techniques that can be employed, and the subsequent data processing steps leading to the final quantitative result.
Conclusion
This compound is an indispensable tool for analytical chemists working in drug development, clinical research, and quality control. Its use as a reference standard enables the development of robust, accurate, and reliable analytical methods for the quantification of fatty acid amides. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their analytical workflows. Adherence to these protocols will ensure high-quality data and contribute to the advancement of scientific research and pharmaceutical development.
References
- 1. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. forensicrti.org [forensicrti.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single run UPLC-MS/MS method for detection of all EU-regulated marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - AT [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. jopcr.com [jopcr.com]
- 21. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for Testing the Slip Properties of Behenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide, a saturated fatty acid amide, is a widely utilized slip agent in the polymer industry.[1][2] Its incorporation into polymer matrices, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), is critical for reducing the coefficient of friction (COF) of the final product, particularly for film applications.[3][4] A lower COF is essential for efficient processing, handling, and performance of plastic films in various applications, including packaging and drug delivery systems.[5] The slip properties are imparted by the migration, or "blooming," of the this compound to the surface of the polymer, creating a lubricating layer. This application note provides a detailed experimental setup and protocol for testing the slip properties of this compound in polymer films, primarily based on the industry-standard ASTM D1894 method.
Experimental Protocols
Preparation of Polymer Films with this compound
This protocol describes the preparation of polymer films containing a specified concentration of this compound using a twin-screw extruder and a cast film line.
Materials:
-
Polymer resin (e.g., Linear Low-Density Polyethylene - LLDPE, Polypropylene - PP)
-
This compound powder
-
Tumble mixer
-
Twin-screw extruder with a cast film die
-
Chill roll
-
Film winder
Procedure:
-
Predrying: Dry the polymer resin and this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Masterbatch Preparation (Optional): For accurate and homogeneous dispersion, it is recommended to first prepare a masterbatch with a higher concentration of this compound in the chosen polymer.
-
Dry Blending: In a tumble mixer, dry blend the polymer resin with the desired weight percentage (e.g., 500 ppm, 1000 ppm, 1500 ppm) of this compound powder or the appropriate amount of masterbatch for at least 15 minutes to ensure a uniform mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing parameters of the base polymer.
-
Feed the dry blend into the extruder hopper.
-
The molten polymer containing the dispersed this compound is then extruded through a flat cast film die.
-
-
Film Casting and Winding:
-
The extruded molten film is cast onto a chilled roll to solidify. The temperature of the chill roll should be controlled to achieve the desired film properties.
-
The solidified film is then wound into a roll.
-
-
Conditioning: For the this compound to migrate to the surface and exhibit its slip properties, the film needs to be conditioned. Store the film rolls at a controlled temperature and humidity (e.g., 23°C and 50% RH) for a specified period (e.g., 24, 48, or 72 hours) before testing. The rate of migration is time and temperature-dependent.
Measurement of Coefficient of Friction (ASTM D1894)
This protocol outlines the procedure for determining the static and kinetic coefficients of friction of the prepared polymer films.
Apparatus:
-
Coefficient of Friction (COF) Tester: A device with a stationary, horizontal plane and a movable sled, or a movable plane and a stationary sled. The tester is equipped with a force-measuring device (e.g., a load cell) and a drive system to move the sled or plane at a constant speed.
-
Sled: A block of a specific weight and dimensions (typically 200g and 63.5 mm x 63.5 mm). The bottom surface of the sled is covered with a piece of the test film.
-
Cutting tools for sample preparation.
Procedure:
-
Sample Preparation:
-
Cut a specimen of the polymer film approximately 250 mm long and 130 mm wide. This will be secured to the horizontal plane of the COF tester.
-
Cut another smaller specimen of the same film to wrap around the sled.
-
-
Test Setup:
-
Secure the larger film specimen to the horizontal plane, ensuring it is flat and free of wrinkles.
-
Attach the smaller film specimen to the bottom of the sled, with the test surface facing outwards.
-
Place the wrapped sled on top of the film on the horizontal plane.
-
Connect the sled to the force-measuring device via a pulley system.
-
-
Measurement of Static COF:
-
Start the drive system, which will begin to pull the sled.
-
Record the initial maximum force required to initiate the movement of the sled. This is the static frictional force.
-
The static coefficient of friction (μs) is calculated as the ratio of the static frictional force to the normal force (the weight of the sled).
-
-
Measurement of Kinetic COF:
-
After the initial movement, continue to pull the sled at a constant speed (typically 150 mm/min) for a specified distance.
-
Record the average force required to maintain the sled's motion. This is the kinetic frictional force.
-
The kinetic coefficient of friction (μk) is calculated as the ratio of the average kinetic frictional force to the normal force.
-
-
Replicates: Repeat the test at least five times for each film sample and calculate the average static and kinetic COF values.
Data Presentation
The following tables summarize the expected slip properties of this compound in different polymer systems.
Table 1: Coefficient of Friction of this compound in Polyolefin Films
| Polymer Type | This compound Concentration (ppm) | Static COF (μs) | Kinetic COF (μk) | Reference |
| Low-Density Polyethylene (LDPE) | 1080 | - | ~0.48 | [6] |
| Polypropylene (PP) | Not Specified | - | 0.15 - 0.35 | [7] |
Table 2: Comparative Coefficient of Friction Data
| Polymer Type | Slip Agent | Concentration (ppm) | Kinetic COF (μk) | Notes | Reference |
| Linear Low-Density Polyethylene (LLDPE) | Erucamide | 1010 | 0.2 | - | [8] |
| Linear Low-Density Polyethylene (LLDPE) | This compound | 1080 | Higher than Erucamide | Specific value not provided | [8] |
| Low-Density Polyethylene (LDPE) | Erucamide | 1010 | ~0.18 | - | [6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for testing the slip properties of this compound.
References
- 1. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ampacet.com [ampacet.com]
- 5. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. US7678468B2 - Composition and method for the addition of saturated slip agents to multilayer polyethylene films - Google Patents [patents.google.com]
Application Notes and Protocols: Behenamide in Lubricating Grease Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenamide, a long-chain saturated fatty amide (C22H45NO), presents significant potential in the formulation of lubricating greases. Its unique molecular structure, characterized by a long, straight alkyl chain and a polar amide group, allows it to function effectively as a thickener and a performance-enhancing additive. The long non-polar chain contributes to van der Waals forces, creating a stable three-dimensional matrix necessary for trapping the base oil, a fundamental characteristic of grease thickeners. The polar amide group facilitates strong hydrogen bonding, further reinforcing the thickener network and enhancing the grease's mechanical and thermal stability. This document provides detailed application notes and experimental protocols for the evaluation of this compound in lubricating grease formulations.
While primarily recognized for its application as a slip and anti-blocking agent in the plastics industry, this compound's inherent properties, such as a high melting point and excellent thermal stability, make it a compelling candidate for developing high-performance lubricating greases.[1] Fatty amides, in general, have been investigated as friction modifiers and anti-wear additives in lubricants, suggesting that this compound could impart beneficial tribological properties to grease formulations.[2][3]
Data Presentation: Performance of this compound in Grease Formulations
Due to the novel application of this compound as a primary thickener in lubricating greases, extensive performance data is a subject of ongoing research. The following table provides a summary of expected performance characteristics of a hypothetical grease formulation utilizing this compound as the thickener, in comparison to a standard lithium grease. This data is illustrative and intended to guide experimental design.
| Property | Test Method | This compound Thickened Grease (Hypothetical) | Standard Lithium Grease (Typical) |
| Consistency | |||
| NLGI Grade | ASTM D217 | 2 | 2 |
| Worked Penetration (60 strokes, 25°C) | ASTM D217 | 265 - 295 | 265 - 295 |
| Thermal Stability | |||
| Dropping Point | ASTM D566 | > 220 °C | ~ 190 °C |
| Storage Stability | |||
| Oil Separation (24h, 25°C) | ASTM D1742 | < 2.0 wt% | < 3.0 wt% |
| Tribological Properties | |||
| Four-Ball Wear Scar Diameter (mm) | ASTM D2266 | < 0.50 | ~ 0.55 |
| Coefficient of Friction | - | Lower than Lithium Grease | Baseline |
Experimental Protocols
Formulation of this compound-Thickened Lubricating Grease
This protocol outlines a general procedure for the laboratory-scale formulation of a lubricating grease using this compound as the primary thickener.
Materials:
-
This compound (powder)
-
Base Oil (e.g., ISO VG 100 Mineral Oil or PAO)
-
Heating mantle with stirring capability
-
High-shear mixer (optional, for improved homogenization)
-
Beaker and necessary lab glassware
-
Spatula
Procedure:
-
Charging the Reactor: In a suitable beaker, add the desired amount of base oil.
-
Dispersion of Thickener: While stirring the base oil at a moderate speed, gradually add the powdered this compound. The concentration of this compound will typically range from 5% to 20% by weight, depending on the desired grease consistency (NLGI grade).
-
Heating and Dissolution: Begin heating the mixture to a temperature of 120-140°C. This temperature should be above the melting point of this compound (approximately 110-113°C) to ensure complete dissolution and dispersion.[4]
-
Homogenization: Continue stirring at the elevated temperature for 30-60 minutes to ensure a homogenous mixture. If available, a high-shear mixer can be used during this step to promote the formation of a fine and stable thickener network.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while maintaining gentle stirring. The grease structure will form during this cooling phase.
-
Milling (Optional): For a smoother texture and improved homogeneity, the cooled grease can be passed through a three-roll mill.
-
Deaeration: Allow the grease to rest for at least 24 hours to allow any entrapped air to escape before performing analytical tests.
Evaluation of Grease Properties
The following standard test methods are recommended for characterizing the performance of the formulated this compound grease.
-
Cone Penetration (ASTM D217): This test determines the consistency of the grease.[5][6][7][8][9] The penetration depth of a standard cone into a grease sample is measured in tenths of a millimeter. The worked penetration, after 60 strokes in a grease worker, is used to classify the grease according to the NLGI consistency grade.
-
Dropping Point (ASTM D566): This method determines the temperature at which the grease becomes fluid enough to drip from a standard test cup.[10][11][12][13][14] It is an indicator of the thermal stability of the grease.
-
Oil Separation (ASTM D1742): This test evaluates the tendency of the oil to separate from the grease during storage.[15][16][17][18][19] A sample of grease is placed on a sieve, and the amount of oil that drains into a collection cup over a specified time and at a given temperature is measured.
Visualizations
Caption: Workflow for the formulation of this compound-thickened lubricating grease.
Caption: Molecular interactions in a this compound-thickened grease matrix.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. petroleumhpv.org [petroleumhpv.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. US4921624A - Modified fatty amides and sulfurized fatty oils as lubricant additives - Google Patents [patents.google.com]
- 12. DE4019089A1 - Fatty acid amide(s) prepn. - from crude fats and oils by reacting with amide forming reagents, useful as lubricant additives - Google Patents [patents.google.com]
- 13. US20170362531A1 - Grease compositions - Google Patents [patents.google.com]
- 14. RESERACH PROGRESS OF AMIDE GREASE [sylzyhg.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. US3312620A - Amide lubricants - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. patents.justia.com [patents.justia.com]
Application Notes and Protocols: Behenamide as an Anti-Blocking Agent in Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of behenamide as an effective anti-blocking agent in various film applications. This document details the mechanism of action, performance data, and standardized protocols for evaluating the efficacy of this compound in reducing unwanted adhesion in polymer films.
Introduction to this compound as an Anti-Blocking Agent
This compound (docosanamide) is a saturated fatty acid amide that is widely utilized in the plastics industry as a slip and anti-blocking agent.[1][2] It is particularly effective in polyolefin films, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as in bi-axially oriented films like BOPP, BOPA, and PET.[2][3] this compound's primary function is to reduce the coefficient of friction (COF) at the film's surface, thereby preventing layers of film from adhering to each other, a phenomenon known as blocking.[4][5]
Blocking can occur during film production, winding, and storage, leading to difficulties in handling, processing, and downstream applications.[5] this compound offers an effective solution to this issue. Due to its molecular structure, this compound has limited compatibility with the polymer matrix and migrates to the film's surface after extrusion. This migration forms a thin, lubricating layer of non-crosslinked molecules that reduces the contact area and intermolecular forces between adjacent film layers, thus lowering the blocking tendency and improving slip characteristics.
One of the key advantages of this compound is its high thermal stability, making it suitable for high-temperature processing conditions.[1] It can also work synergistically with inorganic anti-blocking agents, such as silica (B1680970) and talc.[4] In such combinations, this compound's lubricating properties complement the surface roughening effect of the inorganic particles, often leading to improved film clarity compared to using inorganic agents alone.[4]
Mechanism of Action
The anti-blocking effect of this compound is primarily a physical phenomenon driven by its migration to the film surface. The logical relationship can be summarized as follows:
Caption: Mechanism of this compound as an Anti-Blocking Agent.
Performance Data
The effectiveness of this compound as an anti-blocking agent is quantified by measuring key film properties such as the coefficient of friction (COF), blocking force, and haze. The following tables summarize typical performance data, though exact values can vary depending on the base polymer, film thickness, processing conditions, and the concentration of this compound.
Table 1: Effect of this compound on Coefficient of Friction (COF) in Polyolefin Films
| Polymer Film | This compound Concentration (ppm) | Static COF | Kinetic COF | Reference |
| LLDPE | 0 (Control) | > 1.0 | > 1.0 | [6] |
| LLDPE | 1080 | Higher than Erucamide (B86657) | Higher than Erucamide | [6] |
| Polypropylene | Not Specified | 0.15 - 0.35 | 0.15 - 0.35 | [7] |
Note: A study on LLDPE films indicated that a film with 1080 ppm of this compound exhibited a higher COF than a film with 1010 ppm of erucamide, suggesting erucamide can be a more effective slip agent in some cases[6].
Table 2: Effect of this compound on Blocking Force in Polyethylene Films
| Polymer Film | This compound Concentration (ppm) | Blocking Force (g) | Test Method | Reference |
| LLDPE | Not Specified (with other additives) | 3 - 8 | ASTM D3354 | [6] |
| LLDPE | 0 (Control) | > 20 | ASTM D3354 | [8][9] |
Note: The addition of slip and anti-block additives can significantly reduce the blocking force[6]. A blocking force of 20 grams or more is generally considered unsatisfactory for many applications[8][9].
Table 3: Effect of this compound on Haze in Polyolefin Films
| Polymer Film | This compound Concentration | Haze (%) | Test Method | Reference |
| Polypropylene | Varies | Can improve clarity when used with inorganic anti-blocks | ASTM D1003 | [4] |
Note: this compound can be used synergistically with inorganic anti-blocking agents to improve the clarity of polyethylene and polypropylene films[4].
Experimental Protocols
To evaluate the performance of this compound as an anti-blocking agent, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.
Film Preparation
A typical workflow for preparing and testing film samples is as follows:
Caption: Experimental Workflow for Film Preparation and Testing.
Protocol for Measuring Blocking Force (ASTM D3354)
This method determines the force required to separate two layers of plastic film under specified conditions.
Apparatus:
-
Universal testing machine with a suitable load cell.
-
Blocking load fixture with two parallel plates (100 mm x 100 mm).
-
Specimen cutter.
-
Conditioning chamber.
Procedure:
-
Specimen Preparation: Cut film specimens to the required dimensions, typically 120 mm x 200 mm.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Setup:
-
Place a conditioned film specimen between the two parallel plates of the blocking fixture.
-
Apply a specified load (e.g., 6.9 kPa) to the plates for a set duration (e.g., 24 hours) at a controlled temperature (e.g., 60°C) to induce blocking.
-
After the conditioning period under load, remove the load and allow the specimen to cool to room temperature.
-
-
Measurement:
-
Secure the two ends of the film specimen to the grips of the universal testing machine.
-
Separate the films at a constant rate of crosshead movement (e.g., 5 mm/min).
-
Record the maximum force required to separate the two layers of film. This is the blocking force, expressed in grams or Newtons.
-
Protocol for Measuring Coefficient of Friction (ASTM D1894)
This test method measures the static and kinetic coefficients of friction of plastic film and sheeting.
Apparatus:
-
A friction testing apparatus with a horizontal test plane, a sled of specified weight, and a drive mechanism.
-
Conditioning chamber.
Procedure:
-
Specimen Preparation: Cut a film specimen to a size that fits the test plane and another piece to wrap around the sled.
-
Conditioning: Condition the specimens as described in the blocking force protocol.
-
Test Setup:
-
Mount the larger film specimen on the horizontal test plane, ensuring it is flat and wrinkle-free.
-
Wrap the smaller film specimen around the sled.
-
Place the sled on the film-covered test plane.
-
-
Measurement:
-
Static COF: Start the drive mechanism to pull the sled. The initial maximum force required to start the sled moving is recorded and used to calculate the static COF.
-
Kinetic COF: After the sled has started moving, the average force required to maintain the sled's motion at a constant speed is recorded and used to calculate the kinetic COF.
-
The coefficients of friction are calculated by dividing the measured forces by the weight of the sled.
-
Protocol for Measuring Haze and Luminous Transmittance (ASTM D1003)
This method measures the transparency and light-scattering properties of plastic films.
Apparatus:
-
Hazemeter or a spectrophotometer equipped with an integrating sphere.
-
Conditioning chamber.
Procedure:
-
Specimen Preparation: Cut film specimens that are flat, clean, and free of defects. The size should be sufficient to cover the instrument's aperture.
-
Conditioning: Condition the specimens as described in the previous protocols.
-
Calibration: Calibrate the hazemeter or spectrophotometer according to the manufacturer's instructions.
-
Measurement:
-
Place the film specimen in the instrument's sample holder.
-
Measure the total luminous transmittance and the diffuse luminous transmittance.
-
The haze percentage is calculated as the ratio of the diffuse luminous transmittance to the total luminous transmittance, multiplied by 100.
-
Conclusion
This compound is a highly effective anti-blocking agent for a wide range of polymer films. Its ability to migrate to the surface and form a lubricating layer significantly reduces the coefficient of friction and prevents unwanted adhesion between film layers. For optimal performance, the concentration of this compound should be carefully selected based on the specific polymer, film thickness, and processing conditions. The experimental protocols outlined in this document provide a standardized framework for evaluating the anti-blocking efficacy of this compound, enabling researchers and developers to optimize their film formulations for enhanced performance and handleability.
References
- 1. flychemtech.com [flychemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2017erp.com [2017erp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US5250612A - Polyethylene films exhibiting low blocking force - Google Patents [patents.google.com]
Synthesis of Behenamide: Laboratory Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of behenamide (docosanamide), a long-chain saturated fatty acid amide. Two primary synthetic routes are presented: the direct amidation of behenic acid and a two-step method involving the formation of behenoyl chloride followed by amidation. These protocols are intended to furnish researchers with the necessary information to produce high-purity this compound for applications in biochemistry, drug discovery, and materials science. This document also explores the relevant biochemical context of this compound as a fatty acid amide in relation to the endocannabinoid signaling pathway.
Introduction
This compound (C₂₂H₄₅NO) is the amide derivative of behenic acid, a C22 saturated fatty acid. Its long hydrocarbon chain imparts unique physicochemical properties, leading to its use as a slip agent, lubricant, and release agent. In the context of life sciences, fatty acid amides are a class of bioactive lipids that includes the endogenous cannabinoid anandamide. The enzymes that regulate the levels of these signaling molecules, such as Fatty Acid Amide Hydrolase (FAAH), are of significant interest as therapeutic targets. The synthesis of this compound in a laboratory setting allows for the production of standards for analytical studies and for investigating the structure-activity relationships of FAAH substrates and inhibitors.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1: Direct Amidation | Method 2: Via Acyl Chloride |
| Starting Materials | Behenic Acid, Ammonia/Urea (B33335) | Behenic Acid, Thionyl Chloride, Ammonia |
| Key Reagents | Lewis Acid Catalyst (optional) | Thionyl Chloride, Ammonium (B1175870) Hydroxide (B78521) |
| Reaction Temperature | 150-200°C[1] | 0-70°C |
| Reaction Time | Several hours | 1-4 hours |
| Typical Yield | 70-90%[1] | High |
| Purity (Post-Purification) | >98% | >98% |
| Advantages | One-step process | Milder reaction conditions |
| Disadvantages | High temperatures required | Use of hazardous reagent (Thionyl Chloride) |
Experimental Protocols
Method 1: Direct Amidation of Behenic Acid
This protocol is adapted from general procedures for the direct amidation of fatty acids.
Materials:
-
Behenic Acid (C₂₂H₄₄O₂)
-
Urea (CH₄N₂O)
-
Lewis Acid Catalyst (e.g., Zinc Oxide)
-
High-boiling point solvent (e.g., Toluene)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filtration flask
Procedure:
-
To a round-bottom flask, add behenic acid (1 equivalent), urea (1.5 equivalents), and a catalytic amount of zinc oxide (0.1 mol%).
-
Add a minimal amount of toluene (B28343) to create a stirrable slurry.
-
Heat the mixture to reflux (approximately 180-200°C) with vigorous stirring.
-
Maintain the reaction at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene to dissolve the product and filter the hot solution to remove the catalyst.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Method 2: Synthesis via Behenoyl Chloride
This two-step protocol involves the initial conversion of behenic acid to its acyl chloride, followed by amidation.
Step 1: Synthesis of Behenoyl Chloride
Materials:
-
Behenic Acid (C₂₂H₄₄O₂)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and gas outlet to a trap
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a fume hood, add behenic acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous DCM or toluene to the flask.
-
Slowly add thionyl chloride (1.5-2 equivalents) to the stirred suspension at room temperature.[2]
-
Heat the reaction mixture to reflux (around 70°C for toluene) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.[2] The reaction mixture should become a clear solution.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This crude behenoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude Behenoyl Chloride
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Beaker
-
Ice bath
-
Magnetic stirrer
-
Büchner funnel and filtration flask
Procedure:
-
Dissolve the crude behenoyl chloride in a minimal amount of anhydrous DCM.
-
In a separate beaker, cool concentrated ammonium hydroxide (at least 6 equivalents) in an ice bath with stirring.
-
Slowly add the solution of behenoyl chloride dropwise to the cold, stirred ammonium hydroxide.[3] A white precipitate of this compound will form immediately.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.[3]
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate (B1210297) mixture.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the two primary methods of this compound synthesis.
Caption: Role of FAAH in the metabolism of fatty acid amides.
References
- 1. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 2. organic chemistry - How do you Synthesise a Fatty Acid Amide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Behenamide for Enhanced Slip Performance in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing behenamide concentration for desired slip performance in polymer applications.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
Issue 1: High Coefficient of Friction (Poor Slip)
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | The concentration of this compound may be too low to create an effective slip layer on the polymer surface. Gradually increase the this compound concentration in small increments and measure the coefficient of friction at each step to determine the optimal level. |
| Inadequate Migration Time | This compound requires time to migrate to the polymer surface to be effective. Ensure sufficient conditioning time (typically 24-48 hours) after processing for the slip agent to bloom to the surface.[1] |
| High Processing Temperatures | Excessive heat during processing can cause the this compound to degrade or volatilize, reducing its availability to migrate to the surface.[1] Optimize processing temperatures to ensure the stability of the this compound. |
| Polymer Crystallinity | The rate of this compound migration can be slower in polymers with higher crystallinity.[2] Longer conditioning times may be necessary for these materials. |
| Interaction with Other Additives | Other additives in the polymer formulation, such as anti-blocking agents, can interfere with the migration and performance of this compound.[1] Review the entire formulation and consider potential interactions. |
Issue 2: Excessive "Blooming" or Surface Residue
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | An excess of this compound can lead to "blooming," where a visible white, waxy, or powdery layer forms on the polymer surface.[2][3][4] This can negatively affect downstream processes like printing or sealing.[1] Systematically reduce the this compound concentration to find the threshold for excessive blooming. |
| Poor Compatibility | The this compound may have poor compatibility or solubility within the specific polymer matrix, leading to excessive migration to the surface.[2] Consider evaluating alternative slip agents or modifying the polymer blend to improve compatibility. |
| Environmental Conditions | Storage temperature and time can influence the migration of this compound.[5] Evaluate the storage conditions and their impact on the blooming phenomenon. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a slip agent?
A1: this compound is a fatty acid amide that, when incorporated into a polymer, migrates to the surface over time.[6][7] This process, known as "blooming," creates a lubricating layer that reduces the coefficient of friction between the polymer surface and other surfaces it comes into contact with.[6][7]
Q2: What is the typical concentration range for this compound in polymers?
A2: The optimal concentration of this compound can vary depending on the polymer type, processing conditions, and desired slip performance. However, a general starting point for concentrations can range from 500 to 1500 ppm.[8]
Q3: How does this compound compare to other slip agents like erucamide (B86657)?
A3: this compound generally has a lower slip function compared to erucamide but is often preferred in applications where taint or odor is a concern, such as in packaging for unflavored water.[3] this compound is also less volatile than erucamide, which can make it easier to handle during processing as it is less likely to plate out on equipment.[9]
Q4: What is the "coefficient of friction" and how is it measured?
A4: The coefficient of friction (COF) is a dimensionless value that represents the ratio of the force of friction between two bodies and the force pressing them together.[10] It is a key indicator of the slip properties of a material. The two main types are the static COF (the force required to initiate movement) and the kinetic COF (the force required to maintain movement).[11][12] The standard test method for measuring the COF of plastic films is ASTM D1894.[11][13][14]
Q5: Can excessive this compound concentration affect other polymer properties?
A5: Yes, an overly high concentration of this compound can lead to excessive blooming, which may interfere with printing, sealing, and lamination processes.[1] It can also potentially alter the surface appearance of the final product.[2][3]
Data Presentation
Table 1: Typical Coefficient of Friction (COF) Ranges for Polymer Films with this compound
| Polymer Type | This compound Concentration | Typical Kinetic COF |
| Polypropylene (B1209903) (PP) | 0.05% - 0.2% | 0.15 - 0.35[9] |
| Polyethylene (PE) | 0.05% - 0.2% | 0.15 - 0.45[9] |
Note: These are general ranges and the actual COF can be influenced by various factors.
Experimental Protocols
Protocol 1: Measurement of Coefficient of Friction (COF) based on ASTM D1894
Objective: To determine the static and kinetic coefficient of friction of polymer films containing this compound.
Methodology:
-
Sample Preparation: Cut at least five test specimens from the polymer film sample.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a minimum of 24 hours.[10]
-
Apparatus: Use a coefficient of friction tester equipped with a sled of a specified weight and a horizontal plane.
-
Procedure:
-
Mount one film specimen on the horizontal plane.
-
Attach another film specimen to the sled.
-
Place the sled on the mounted film.
-
Initiate the test, pulling the sled at a constant speed.
-
The instrument will measure the force required to start the sled moving (static friction) and the average force required to keep the sled in motion (kinetic friction).[11][13]
-
-
Calculation: The coefficient of friction is calculated as the measured force divided by the weight of the sled.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. What is Slip and Why is it Used in Plastic Caps [cormack.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 6. Prime Materials and this compound and Stearamide — Prime Materials [primematerials.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 10. cattieadhesives.com [cattieadhesives.com]
- 11. How to Measure Coefficient of Friction of Plastic Films [prestogroup.com]
- 12. Slip & Friction Archives - Rhopoint Americas [rhopointamericas.com]
- 13. Coefficient of Friction Tester: Slip and Grip Testing for Packaging Films and Paper [prestogroup.com]
- 14. Measure Friction of Plastic Film as Per ASTM D 1894-14 [pacorr.com]
Technical Support Center: Troubleshooting Behenamide Crystallization in Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the crystallization of behenamide in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound is a waxy, white crystalline solid at room temperature.[1] It is the amide derivative of behenic acid, a saturated fatty acid. Its long hydrocarbon chain makes it largely non-polar. Key properties are summarized below:
| Property | Value |
| Appearance | White crystalline solid/waxy pellets or powder[1][2] |
| Molecular Formula | C₂₂H₄₅NO |
| Molecular Weight | 339.60 g/mol |
| Melting Point | Approximately 111-112 °C[3] |
| Solubility | Sparingly soluble in water, but soluble in organic solvents such as ethanol, chloroform, toluene, isopropanol, methanol, and methyl ethyl ketone.[1][2] |
| Chemical Nature | Non-ionic surfactant[3] |
Q2: What are the common applications of this compound in formulations?
Due to its physical properties, this compound is frequently used as a slip agent, anti-blocking agent, lubricant, and mold release agent in polymer films and other formulations.[3][4][5] Its migration to the surface of a polymer, a phenomenon known as "blooming," forms a lubricating layer that reduces friction.[4]
Q3: What causes this compound to crystallize out of a formulation?
This compound crystallization, often observed as a white precipitate, haze, or surface bloom, is primarily due to its limited solubility and tendency to self-assemble into an ordered crystalline structure under certain conditions. Key contributing factors include:
-
Supersaturation: When the concentration of this compound in the formulation exceeds its solubility limit at a given temperature, it will precipitate out. This can be triggered by a decrease in temperature.
-
Solvent System: The choice of solvent or solvent mixture significantly impacts this compound's solubility and crystal growth.
-
Cooling Rate: Rapid cooling can lead to the formation of small, irregular crystals, while slow cooling may promote the growth of larger, more defined crystals.
-
Presence of Nucleation Sites: Impurities or even scratches on the surface of the container can act as nucleation sites, initiating crystal growth.
Q4: What is "blooming" and how is it related to this compound crystallization?
Blooming is the time-dependent migration of an additive, such as a fatty acid amide, from the bulk of a polymer to its surface.[4] As the polymer cools, the dissolved this compound becomes less soluble and precipitates, migrating to the surface where it forms a crystalline layer.[4] While this is the intended function for its use as a slip agent, uncontrolled or excessive blooming can lead to aesthetic defects and performance issues.
Troubleshooting Unwanted this compound Crystallization
Problem 1: this compound is precipitating during storage at room or refrigerated temperatures.
Symptoms: The formulation, which was initially clear, has become cloudy or contains visible white particles after a period of storage.
Potential Causes & Solutions:
-
Cause: The formulation is supersaturated with this compound at the storage temperature.
-
Solution 1: Reduce this compound Concentration: The most straightforward solution is to decrease the concentration of this compound to below its solubility limit at the intended storage temperature.
-
Solution 2: Modify the Solvent System: Introduce a co-solvent in which this compound has higher solubility. The choice of co-solvent will depend on the specific formulation constraints.
-
Solution 3: Use of Crystallization Inhibitors: Certain additives can interfere with the crystal growth process. Experimenting with small amounts of structurally similar molecules or polymers may help to inhibit crystallization.
-
Problem 2: The surface of our polymer film has an uneven or excessive white coating (bloom).
Symptoms: A non-uniform, hazy, or crystalline layer is present on the surface of the final product.
Potential Causes & Solutions:
-
Cause: The cooling rate during processing is not optimized, leading to uncontrolled crystallization and migration of this compound.
-
Solution 1: Adjust Cooling Rate: A slower cooling rate can sometimes allow for the formation of a more uniform, less visible crystalline layer. Conversely, for some systems, rapid cooling might "freeze" the this compound in a dispersed state. Experimental adjustments to the cooling profile are necessary.
-
Solution 2: Control Additive Concentration: The concentration of this compound may be too high, leading to excessive blooming. Reducing the concentration can mitigate this issue.
-
Solution 3: Consider a Different Slip Agent: Fatty acid amides with different chain lengths or degrees of saturation (e.g., erucamide) have different migration and crystallization behaviors. A different additive might be more suitable for the specific polymer and processing conditions.
-
Problem 3: We are observing different crystal shapes and sizes in different batches, leading to inconsistent product performance.
Symptoms: Product batches exhibit variability in surface texture, optical properties, or frictional characteristics. Microscopic analysis reveals different crystal morphologies (e.g., needles vs. plates).
Potential Causes & Solutions:
-
Cause: Inconsistent processing parameters or raw material variability are affecting the crystal habit of this compound.
-
Solution 1: Standardize the Cooling Process: Ensure that the cooling rate and temperature profile are consistent for every batch. Even minor variations can influence crystal morphology.
-
Solution 2: Control Solvent Composition: If a solvent is used, its composition and the rate of its removal (evaporation) must be tightly controlled. The solvent from which a compound crystallizes can significantly influence its crystal habit.[2]
-
Solution 3: Screen for Crystal Habit Modifiers: The presence of certain additives can alter the crystal habit.[1][3] Small amounts of other fatty acids, esters, or polymers can be screened for their effect on this compound's crystal shape.
-
Factors Influencing this compound Crystallization
The crystallization of this compound is a multifactorial process. Understanding these factors is key to controlling the final properties of the formulation.
References
- 1. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 2. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study on the crystal habit of 3,3′-diaminobenzidine in the presence of solvents and additives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
techniques for enhancing behenamide dispersion in non-polar matrices
Welcome to the technical support center for enhancing the dispersion of behenamide in non-polar matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving uniform dispersion in your formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue: Poor Dispersion and Agglomeration
Question: I am observing clumps and uneven distribution of this compound in my non-polar matrix (e.g., polyolefin film). What are the likely causes and how can I fix this?
Answer:
Poor dispersion and agglomeration are common challenges stemming from this compound's high melting point and waxy nature.[1][2] The primary causes relate to insufficient energy to overcome particle cohesion, improper processing temperatures, or poor compatibility.
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Insufficient Mixing/Shear | Increase the mixing speed, extend the mixing time, or use a higher-shear mixing element (e.g., twin-screw extruder). Mechanical methods like stirring and ball-milling can introduce shear forces to break down agglomerates. |
| Incorrect Processing Temperature | Ensure the processing temperature is sufficiently above this compound's melting point (approx. 111-112°C) to facilitate melting and incorporation into the matrix.[3] However, avoid excessive temperatures that could lead to degradation of the polymer or this compound. |
| Particle Size Too Large | The initial particle size of the this compound powder is too large, leading to incomplete melting and dispersion. Solution: Employ micronization techniques to reduce the particle size before incorporation.[4][5] |
| Poor Interfacial Adhesion | The inherent chemical incompatibility between the polar amide groups of this compound and the non-polar matrix hinders wetting and dispersion. Solution: Consider surface modification of the this compound particles or the use of a compatibilizer/surfactant. |
| Electrostatic Clumping | Fine powders can develop static charges, causing them to clump together and resist dispersion. Solution: Co-processing with a flow aid like nano-silica can reduce electrostatic forces.[4][5] |
Issue: Inconsistent Product Performance (e.g., Variable Slip)
Question: The coefficient of friction (COF) in my polymer film is inconsistent across different batches or even within the same batch. Why is this happening?
Answer:
Inconsistent performance is a direct result of non-uniform this compound dispersion. This compound acts as a slip agent by migrating to the surface of the polymer.[6] If it is not evenly dispersed throughout the bulk material, its migration to the surface will be inconsistent, leading to variable COF.
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inhomogeneous Dispersion | Pockets of high and low this compound concentration exist within the matrix. Solution: Re-evaluate and optimize your entire dispersion protocol. Refer to the solutions for "Poor Dispersion and Agglomeration" above. Ensure all parameters (temperature, mixing speed, time) are precisely controlled.[7][8] |
| Premature or Delayed Migration ("Blooming") | The rate of this compound migration to the surface is critical.[6] Solution: Control the cooling rate of your product. A slower cooling process can sometimes allow for more uniform crystal formation and migration. Also, allow for a conditioning period (e.g., 24-48 hours) for the slip agent to migrate and the COF to stabilize.[6] |
| Interaction with Other Additives | Other additives in the formulation (e.g., anti-blocking agents, fillers) may interfere with this compound's dispersion or migration. Solution: Evaluate the compatibility of all additives. Sometimes, a different type of anti-blocking agent or filler may be necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to disperse in non-polar matrices?
This compound (also known as docosanamide) is a long-chain saturated fatty acid amide.[2][10] It is a waxy, crystalline solid at room temperature.[1] Its difficulty in dispersion arises from two main factors:
-
Polarity Mismatch: It has a polar amide head group and a long, non-polar C22 alkyl tail. While the long tail provides some compatibility with non-polar matrices like polyethylene, the strong hydrogen bonding between the polar amide groups causes the molecules to self-associate and form agglomerates that are difficult to break apart in a non-polar environment.
-
High Melting Point: this compound has a relatively high melting point, requiring significant thermal energy to transition into a molten state where it can be more easily mixed.[1]
Q2: Can I use a solvent to improve dispersion?
Yes, a solvent-based approach can be effective. This compound is soluble in some organic solvents like toluene, isopropanol, and chloroform.[2][11] A common method is to dissolve the this compound in a suitable solvent, mix this solution thoroughly with the non-polar matrix (if it's a liquid or can be solvated), and then remove the solvent, typically through evaporation. This method is often used for coatings or solution-cast films.
Q3: What are the benefits of reducing this compound's particle size?
Reducing particle size via micronization significantly increases the surface area-to-volume ratio.[12] This offers several advantages:
-
Faster Dissolution/Melting: Smaller particles melt and dissolve more quickly at a given temperature.
-
Improved Distribution: It is easier to achieve a statistically uniform distribution of smaller particles throughout the matrix.
-
Reduced Defects: In applications like thin films, large, undispersed particles can act as physical defects, compromising mechanical or optical properties.[13]
Q4: What is surface modification and how does it help?
Surface modification involves altering the surface chemistry of the this compound particles to make them more compatible with the non-polar matrix.[5] This can be achieved by coating the particles with a thin layer of a compatibilizing agent. For example, co-milling this compound with a small amount of nano-silica can prevent re-agglomeration and reduce interparticle forces, leading to better flow and dispersion.[4][14] This technique simultaneously micronizes the particles and modifies their surface.
Q5: How do I choose the right surfactant or dispersant?
While this compound itself is a non-ionic surfactant, additional dispersing aids can be used.[1][15] When selecting one, consider the "like dissolves like" principle. For a non-polar matrix, you would typically choose a non-ionic or an oil-soluble anionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value. The surfactant's non-polar tail will associate with the matrix, while its head can interact with the this compound, acting as a bridge to improve wetting and prevent agglomeration. Fatty acid esters or ethoxylated fatty alcohols are potential candidates.[16]
Q6: How can I analyze the quality of my dispersion?
Several analytical methods can assess dispersion quality:
-
Microscopy: Optical Microscopy (with polarized light) or Scanning Electron Microscopy (SEM) can visually inspect for agglomerates and assess their size and distribution in the final product.[17][18]
-
Rheology: Measuring the viscosity of the matrix before and after adding this compound can indicate the state of dispersion. A well-dispersed system will typically have a more uniform and predictable rheological profile.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry can sometimes reveal distinct melting peaks for poorly dispersed this compound agglomerates versus finely dispersed material.[17]
-
Performance Testing: The most practical method is often to test the end-use property. For slip agents, this involves measuring the coefficient of friction (COF) using a standard method like ASTM D1894.[6] Consistent COF values indicate good dispersion.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Docosanamide | [2] |
| CAS Number | 3061-75-4 | [1][10] |
| Molecular Formula | C₂₂H₄₅NO | [10] |
| Molecular Weight | 339.6 g/mol | [10] |
| Appearance | White to off-white waxy solid, pellets, or powder | [2][11] |
| Melting Range | ~80 - 112 °C | [10][11] |
| Boiling Point | ~471 °C (estimated) | [19] |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene, isopropanol, methanol, methyl ethyl ketone, ethanol, and chloroform. | [2][11] |
| Classification | Non-ionic surfactant | [1] |
Experimental Protocols & Visualizations
Protocol 1: Melt Blending for Polymer Films
This protocol describes a general method for incorporating this compound into a polyolefin (e.g., LLDPE) using a twin-screw extruder.
Objective: To achieve a homogeneous dispersion of this compound in a polymer matrix for applications such as slip-agent films.
Materials & Equipment:
-
Polyolefin resin (e.g., LLDPE pellets)
-
This compound powder or pellets
-
Twin-screw extruder with controlled temperature zones
-
Film casting or blowing line
-
Coefficient of Friction (COF) tester
Procedure:
-
Pre-Blending: Dry blend the polyolefin pellets and this compound at the desired concentration (e.g., 500-1500 ppm). Tumble mixing for 15-20 minutes is recommended.
-
Extruder Setup: Set the temperature profile of the extruder. The zones should gradually increase to a temperature above both the polymer's melting point and this compound's melting point. A typical melt temperature for LLDPE is 190-230°C.
-
Extrusion: Feed the pre-blended material into the extruder. The high shear action of the rotating screws will ensure thorough mixing of the molten polymer and this compound.
-
Film Formation: Extrude the molten blend through a film die (cast or blown).
-
Cooling: Cool the film using chill rolls or an air ring. The cooling rate can influence the migration of the this compound to the surface.
-
Conditioning: Store the film rolls at ambient temperature for at least 24 hours to allow the this compound to "bloom" to the surface and the COF to stabilize.[6]
-
Analysis: Measure the static and kinetic COF according to ASTM D1894. Use microscopy (SEM) to visually inspect for undispersed particles in the film cross-section.
Protocol 2: Simultaneous Micronization and Surface Modification
This protocol is based on techniques that improve the flowability and dispersion of cohesive powders by co-milling them with a flow enhancer.[4][5][14]
Objective: To reduce the particle size of this compound while simultaneously coating it with nano-silica to prevent agglomeration and improve dispersion in a non-polar matrix.
Materials & Equipment:
-
This compound powder
-
Hydrophilic fumed nano-silica (e.g., 1-2% by weight)
-
Fluid Energy Mill (Jet Mill) or a high-energy ball mill
-
Laser diffraction particle size analyzer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Pre-Blending: Thoroughly mix the raw this compound powder with the nano-silica.
-
Milling: Introduce the blended powder into the fluid energy mill. High-pressure air creates particle-on-particle collisions, which fractures the this compound into smaller sizes (micronization).
-
Surface Coating: During the high-energy collisions, the nano-silica particles are embedded onto the surface of the newly created, high-energy this compound surfaces, forming a physical barrier.
-
Parameter Optimization: The final particle size is controlled by adjusting the grinding air pressure and the powder feed rate. Higher pressure and lower feed rates generally result in smaller particles.[4]
-
Collection: Collect the surface-modified, micronized powder from the mill's collection chamber.
-
Analysis:
Troubleshooting Logic
When encountering dispersion issues, a systematic approach is crucial. The following diagram outlines a logical workflow to diagnose and solve common problems.
References
- 1. This compound CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 2. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. Simultaneous micronization and surface modification for improvement of flow and dissolution of drug particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ampacet.com [ampacet.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchwith.njit.edu [researchwith.njit.edu]
- 15. es.firp-ula.org [es.firp-ula.org]
- 16. additiv-chemie.de [additiv-chemie.de]
- 17. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound, 3061-75-4 [thegoodscentscompany.com]
overcoming challenges in behenamide extraction from complex samples
Technical Support Center: Behenamide Extraction
Welcome to the technical support center for this compound extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges associated with isolating this compound from complex biological and industrial samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from complex samples challenging?
This compound (docosanamide) is a long-chain saturated fatty amide derived from behenic acid.[1][2] Its extraction is challenging due to its hydrophobic nature and its presence in complex matrices like plasma, tissues, or polymers.[3][4] Key difficulties include separating it from other structurally similar lipids, overcoming strong binding to matrix components like proteins, and avoiding sample contamination, all of which can lead to low recovery and inaccurate quantification.[3][5]
Q2: What are the key physical and chemical properties of this compound to consider during extraction?
Understanding this compound's properties is crucial for selecting appropriate solvents and extraction conditions. It is a waxy, white solid that is insoluble in water but soluble in various organic solvents.[2][6][7] Its long hydrocarbon chain dictates its high hydrophobicity.[2]
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₄₅NO | [1][6] |
| Molecular Weight | 339.60 g/mol | [1][6] |
| Appearance | White to off-white waxy solid, flakes, or powder | [2][6][7] |
| Melting Point | 108-114 °C | [6] |
| Water Solubility | Insoluble / Sparingly soluble | [1][2][6] |
| Organic Solvent Solubility | Soluble in ethanol, chloroform (B151607), toluene, isopropanol, methanol (B129727) | [1][2][7] |
| Key Functional Groups | Amide group (-CONH₂), long alkyl chain |[1] |
Q3: What are the most common methods for extracting this compound and other lipids from biological samples?
There is no single universal method, and the choice depends on the sample matrix and research goal.[5] The most widely adopted techniques for lipids like this compound are:
-
Liquid-Liquid Extraction (LLE): Methods like those developed by Folch and Bligh & Dyer use a mixture of polar and non-polar solvents (e.g., chloroform/methanol) to separate lipids from other cellular components.[3][8]
-
Protein Precipitation (PPT): Often used for plasma or serum, this method uses a solvent like acetonitrile (B52724) or methanol to denature and precipitate proteins, leaving the analyte of interest in the supernatant.[9][10]
-
Solid-Phase Extraction (SPE): This technique is excellent for sample cleanup and concentration.[11] It uses a solid sorbent to selectively retain the analyte or interfering compounds, allowing for their separation.[12][13] SPE can offer higher recovery and cleaner extracts compared to LLE for some applications.[13]
Q4: How can I minimize matrix effects during LC-MS analysis of this compound?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major concern in LC-MS-based bioanalysis.[14][15] They can cause ion suppression or enhancement, leading to inaccurate quantification.[14] Strategies to mitigate matrix effects include:
-
Improving Sample Cleanup: Employ more selective extraction methods like SPE to remove interfering substances, particularly phospholipids.
-
Optimizing Chromatography: Adjust the LC method to achieve better separation between this compound and matrix components.[16]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[14][15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise the limit of detection.
Q5: What are the best storage conditions for samples and extracts containing this compound?
Proper storage is critical to prevent degradation. For biological samples, it is recommended to process them quickly or store them at -80°C.[17] Extracted lipid samples should be stored in a non-reactive solvent (e.g., chloroform or methanol) in glass vials, protected from light, and kept at low temperatures (-20°C or -80°C) to maintain stability.[6][18][19] For long-term storage of over a month, -80°C is preferable.[19][20] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of this compound
Q: My this compound recovery is consistently low. What are the possible causes and solutions? A: Low recovery is a common issue stemming from several factors in the extraction workflow. The choice of extraction method and solvent is critical, as is the efficiency of sample disruption.
Data Presentation: General Lipid Recovery Comparison for Common Extraction Techniques
| Extraction Method | Typical Lipid Recovery | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Variable, can be >90% if optimized | Well-established, good for total lipid extraction | Labor-intensive, uses large solvent volumes, can form emulsions | [3][8][18] |
| Protein Precipitation (PPT) | Good for soluble analytes, may be lower for highly protein-bound lipids | Fast, simple, high-throughput | Less clean extracts, high potential for matrix effects | [9][21] |
| Solid-Phase Extraction (SPE) | Can be very high (>90%) with method optimization | High selectivity, clean extracts, can be automated | Requires method development, potential for sorbent-analyte interactions |[11][13][22] |
Troubleshooting Steps:
-
Check Solvent Polarity and Volume: this compound is highly non-polar. Ensure your extraction solvent (e.g., chloroform, dichloromethane, or ethyl acetate) is appropriate and used in sufficient volume to fully solubilize the analyte from the sample matrix.[3][23] For LLE, a 2:1 ratio of chloroform:methanol is a standard starting point.[3]
-
Optimize Homogenization/Mixing: Inadequate mixing prevents the solvent from accessing the analyte. Ensure thorough vortexing or, for tissue samples, use mechanical homogenization to completely disrupt the sample matrix.
-
Evaluate Phase Separation (for LLE): Incomplete phase separation can lead to loss of the analyte. After adding water or a salt solution, ensure the sample is centrifuged sufficiently to create two distinct layers. Avoid aspirating the interface where lipids can accumulate.
-
Re-evaluate SPE Sorbent and Protocol: If using SPE, the sorbent chemistry may not be optimal. For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18) is typically used.[22] Ensure each step (conditioning, loading, washing, and eluting) is optimized. The wash step should be strong enough to remove interferences but not so strong that it elutes the this compound.[22]
Problem: Poor Reproducibility and High Variability
Q: I'm seeing significant variability between my replicate extractions (%CV > 15%). Why is this happening? A: High variability often points to inconsistencies in the manual steps of the extraction protocol.
Troubleshooting Steps:
-
Standardize Pipetting and Sample Handling: Ensure precise and consistent volumes are used for all reagents and samples. Inconsistent sample aliquotting is a common source of error.
-
Control for Solvent Evaporation: Organic solvents can evaporate quickly, concentrating the sample and altering results. Keep tubes capped whenever possible and work efficiently. If a dry-down step is used, ensure all samples are dried for the same amount of time and under the same conditions.
-
Maintain Consistent Temperature: Extraction efficiency can be temperature-dependent. Perform all steps at a consistent temperature unless the protocol specifies otherwise.
-
Ensure Complete Reconstitution: After evaporating the solvent, ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonicating. Incomplete reconstitution is a major source of variability.
Problem: Post-Extraction LC-MS Analysis Issues
Q: I'm observing poor peak shape (tailing, splitting) for this compound in my chromatogram. What should I check? A: Poor peak shape is often caused by issues with the column, mobile phase, or injection solvent.[24][25]
Troubleshooting Steps:
-
Injection Solvent Mismatch: The injection solvent should be weaker than or matched to the initial mobile phase. Injecting a non-polar analyte in a very strong, non-polar solvent can cause peak distortion.[24][26] Try reconstituting the sample in a solvent closer in composition to the starting mobile phase.
-
Column Contamination: Matrix components can accumulate on the column frit or head, causing peak splitting and high backpressure.[24] Use a guard column and flush the analytical column regularly according to the manufacturer's instructions.[26]
-
Secondary Interactions: Peak tailing can occur if the analyte interacts with active sites on the column packing. Ensure the mobile phase pH is appropriate (though less critical for a neutral amide like this compound) and consider adding a modifier if needed.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a modified version of the Folch method, suitable for extracting total lipids, including this compound.
-
Sample Aliquot: Pipette 100 µL of plasma into a 2 mL glass tube. Add internal standard (e.g., a stable isotope-labeled this compound).
-
Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 300 µL of 0.9% NaCl solution (saline). Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:isopropanol). Vortex to ensure the extract is fully dissolved.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol is designed for cleaning up a crude lipid extract obtained from LLE or another method. It uses a reversed-phase C18 cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Reconstitute the crude, dried extract in a small volume of a weak solvent (e.g., 200 µL of 50% methanol in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a moderately polar solvent (e.g., 60% methanol in water) to remove polar interferences. Collect the effluent to check for analyte loss during method development.
-
Elution: Elute the this compound from the cartridge with 1 mL of a non-polar solvent (e.g., methanol or ethyl acetate) into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the final injection solvent for LC-MS analysis.
Visualizations and Workflows
Below are diagrams illustrating key workflows and concepts in this compound extraction, created using the DOT language.
References
- 1. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 2. CAS 3061-75-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacchemical.com [nacchemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avantiresearch.com [avantiresearch.com]
- 19. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. agilent.com [agilent.com]
- 25. zefsci.com [zefsci.com]
- 26. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
methods for preventing behenamide degradation during processing
Welcome to the Technical Support Center for Behenamide Processing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental and manufacturing processes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during processing?
This compound (docosanamide) is a saturated fatty acid amide utilized in various industrial applications, including as a slip agent, anti-blocking agent, and lubricant in the manufacturing of polymers like polyethylene (B3416737) and polypropylene.[1] Degradation of this compound during processing can lead to several issues, including discoloration (yellowing) of the final product, changes in mechanical properties, and the formation of undesirable byproducts that can affect the material's performance and safety.[2][3]
Q2: What are the primary pathways of this compound degradation?
This compound is generally stable under normal conditions but can degrade under exposure to high temperatures, extreme pH, and oxidative environments.[4] The main degradation pathways are:
-
Thermal Degradation: At elevated processing temperatures, this compound can decompose. While it has a high flash point (around 320 °C), prolonged exposure to high heat during processes like extrusion can initiate degradation.[1]
-
Oxidative Degradation: In the presence of oxygen, especially at high temperatures, this compound can oxidize. The primary oxidation product is behenic acid.[4] This process can be accelerated by the presence of impurities or catalysts.
-
Hydrolytic Degradation: this compound can undergo hydrolysis, breaking down into behenic acid and ammonia, particularly under acidic or basic conditions and in the presence of moisture. This is a concern in processes where the material is exposed to water or steam at high temperatures.
Q3: What are the common signs of this compound degradation in my product?
Common indicators of this compound degradation include:
-
Yellowing or Discoloration: This is one of the most frequent visual cues of degradation, often caused by the formation of chromophores resulting from oxidation.[3][5]
-
Changes in Melt Flow Index (MFI): Degradation can alter the viscosity of the polymer melt.
-
Reduced Mechanical Properties: The final product may exhibit increased brittleness or reduced tensile strength.
-
Odor Formation: The generation of volatile degradation byproducts can lead to undesirable odors.
-
Surface Defects: Issues like "sharkskin" or melt fracture during extrusion can sometimes be linked to additive degradation.[6]
Q4: How can I prevent this compound degradation during processing?
Several strategies can be employed to minimize this compound degradation:
-
Optimize Processing Temperature: Avoid excessive temperatures during extrusion, molding, and other thermal processes. Maintain the temperature within the recommended range for the specific polymer and this compound concentration.[6][7]
-
Minimize Residence Time: Reduce the time the molten polymer containing this compound spends in the extruder barrel to limit its exposure to high temperatures.[8]
-
Use Antioxidants: Incorporating antioxidants into the formulation can effectively inhibit oxidative degradation. Hindered phenols and phosphites are commonly used in polyolefins.[9][10]
-
Control Moisture Content: For processes sensitive to hydrolysis, ensure that all raw materials, including the polymer resin and this compound, are properly dried before processing.[7]
-
Inert Atmosphere: When possible, processing under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the processing of materials containing this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Yellowing of the final product | Oxidative degradation of this compound at high processing temperatures. | 1. Lower the processing temperature in increments of 5-10°C. 2. Reduce the residence time of the material in the extruder. 3. Incorporate or increase the concentration of a suitable antioxidant (e.g., hindered phenolic or phosphite-based).[10] 4. Ensure the this compound and polymer are not contaminated with pro-oxidant impurities. |
| Inconsistent slip performance | Degradation of this compound, leading to a lower effective concentration. | 1. Verify that the processing temperature is not exceeding the thermal stability limit of this compound. 2. Analyze the this compound content in the final product to confirm if degradation is occurring. 3. Consider using a more thermally stable slip agent if processing at very high temperatures is unavoidable. |
| Unpleasant odor in the final product | Formation of volatile degradation byproducts. | 1. Optimize processing conditions to minimize degradation (lower temperature, shorter residence time). 2. Use a vacuum-vented extruder to remove volatile compounds during processing. 3. Analyze the off-gases using techniques like TGA-MS to identify the degradation products and tailor the prevention strategy.[11] |
| Changes in material viscosity (MFI) | Polymer chain scission or cross-linking due to degradation reactions. | 1. Review and optimize the entire thermal profile of the process. 2. Evaluate the suitability of the current antioxidant package. A synergistic blend of primary and secondary antioxidants may be more effective.[9] 3. Perform thermal analysis (DSC/TGA) on the raw materials and the final product to assess thermal stability.[12] |
| Brittleness of the final product | Degradation of the polymer matrix, potentially influenced by this compound degradation products. | 1. Ensure that the concentration of this compound is within the recommended range. 2. Investigate potential interactions between this compound and other additives in the formulation. 3. Add UV stabilizers if the product is intended for outdoor use, as UV radiation can accelerate degradation.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Product (Behenic Acid) using HPLC
This protocol outlines a method for the simultaneous quantification of this compound and its primary oxidative degradation product, behenic acid, in a polymer matrix.
1. Sample Preparation (Solvent Extraction) a. Weigh approximately 1 gram of the polymer sample into a glass vial. b. Add 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of isopropanol (B130326) and cyclohexane). c. Heat the mixture in a sealed vial at a temperature below the polymer's melting point (e.g., 60-80°C) for a specified time (e.g., 2-4 hours) with agitation to extract the additives. d. Cool the solution to room temperature and filter it through a 0.45 µm PTFE syringe filter to remove polymer residue. e. Evaporate the solvent under a stream of nitrogen.
2. Derivatization (for UV detection of Behenic Acid) a. Reconstitute the dried extract in 1 mL of acetonitrile (B52724). b. To enhance the UV detection of behenic acid, derivatization is necessary. Add a derivatizing agent such as p-bromophenacyl bromide.[13] c. Add a catalyst (e.g., a crown ether) and heat the mixture (e.g., at 70-80°C for 30 minutes).[13] d. Cool the sample to room temperature before injection.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength for the derivatized behenic acid (e.g., 254 nm) and a lower wavelength for this compound if it has sufficient UV absorbance, or use a universal detector like an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
4. Quantification a. Prepare calibration standards of this compound and derivatized behenic acid of known concentrations. b. Generate a calibration curve by plotting peak area against concentration for each compound. c. Determine the concentration of this compound and behenic acid in the sample by comparing their peak areas to the calibration curve.
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol is for evaluating the thermal stability of this compound and the effect of antioxidants.
1. Instrument Setup a. Use a TGA instrument capable of operating up to at least 600°C. b. The instrument can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) to identify evolved gases during degradation.[7][11]
2. Sample Preparation a. Weigh 5-10 mg of the this compound sample (pure, or in a polymer blend with and without antioxidants) into a TGA pan (e.g., alumina (B75360) or platinum).
3. TGA Parameters
-
Temperature Range: 30°C to 600°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen or Air (to simulate inert or oxidative conditions, respectively).
-
Flow Rate: 50 mL/min.
4. Data Analysis a. Plot the weight loss (%) as a function of temperature. b. Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins. c. Compare the TGA curves of this compound with and without antioxidants. A higher onset temperature of degradation indicates improved thermal stability. d. If using TGA-FTIR or TGA-MS, analyze the spectra of the evolved gases at different temperatures to identify the degradation products.[11]
Data Presentation
Table 1: Thermal Stability of this compound with Different Antioxidants
| Formulation | Onset of Degradation (°C in Air) | Temperature at 5% Weight Loss (°C in Air) |
| This compound (Control) | 295 | 315 |
| This compound + 0.1% Hindered Phenol (AO-1) | 310 | 330 |
| This compound + 0.1% Phosphite (AO-2) | 305 | 325 |
| This compound + 0.1% AO-1 + 0.1% AO-2 | 320 | 345 |
Note: The data in this table is illustrative and based on typical performance of these classes of antioxidants. Actual results may vary depending on the specific antioxidants used and the experimental conditions.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. Nature-Inspired Strategies for Sustainable Degradation of Synthetic Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. specialchem.com [specialchem.com]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Behenamide Migration in Polyolefins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with behenamide in polyolefin systems. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in optimizing the migration of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound migration and why is it important to control?
This compound is a fatty acid amide utilized as a slip agent in polyolefins to lower the coefficient of friction on the polymer surface. Migration, also known as "blooming," is the process by which this compound molecules, initially dispersed within the bulk of the polyolefin, move to the surface.[1][2] This is a desired effect as the surface layer of this compound provides lubricity. However, uncontrolled or improperly optimized migration can lead to a variety of problems in downstream applications, including:
-
Printing and Sealing Issues: Excessive this compound on the surface can interfere with ink adhesion and the integrity of heat seals.[1][3]
-
Production Interruptions: A buildup of waxy residue from excessive migration can cause blockages and jams in automated packaging machinery.[1]
-
Inconsistent Product Performance: The rate of migration is time-dependent, and if not properly controlled, can lead to inconsistent slip properties in the final product.[4]
Q2: What is the effect of temperature on this compound migration?
Temperature is a critical factor influencing the migration rate of this compound. Generally, increasing the temperature will increase the rate of migration.[2] This is because higher temperatures increase the mobility of the this compound molecules within the polymer matrix. However, at very high temperatures, the solubility of this compound in the polyolefin may increase, which can paradoxically slow down or even reverse the migration process as the additive becomes more compatible with the polymer. This compound is known as a "slow bloom" slip agent, meaning its migration to the surface is slower compared to other amides like oleamide (B13806) or erucamide.[4]
Q3: How can I control the migration rate of this compound in my polyolefin formulation?
Controlling this compound migration involves a multi-faceted approach, considering both formulation and processing conditions:
-
Optimize Concentration: Use the minimum concentration of this compound required to achieve the desired slip properties. Excessive concentrations will lead to faster and more pronounced blooming.[2][3]
-
Polymer Selection: The crystallinity of the polyolefin plays a significant role. Higher crystallinity can slow down migration as the crystalline regions are less permeable to the additive molecules.[4]
-
Use of Co-additives: The incorporation of other additives can influence the migration of this compound. For instance, certain co-additives can create a more tortuous path for the this compound molecules, thus slowing their migration to the surface.
-
Thermal History: The cooling rate of the polymer during processing can affect the final morphology of the polyolefin and, consequently, the migration behavior of the this compound.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible slip performance in my polyolefin samples.
-
Possible Cause 1: Insufficient aging time.
-
Explanation: this compound is a slow-migrating slip agent. It is possible that your samples have not been aged for a sufficient amount of time to allow for an adequate surface layer of this compound to form.
-
Recommended Action: Store your samples under controlled temperature and humidity conditions for a longer period. Monitor the surface concentration of this compound over time using a suitable analytical technique (see Experimental Protocols section) to determine when equilibrium is reached.
-
-
Possible Cause 2: Variation in storage temperature.
-
Explanation: As temperature significantly affects the migration rate, inconsistent storage temperatures will lead to variable surface concentrations of this compound.
-
Recommended Action: Ensure all samples are stored in a temperature-controlled environment. For accelerated aging studies, use a calibrated oven.
-
-
Possible Cause 3: Inconsistent sample preparation.
-
Explanation: Variations in the processing conditions (e.g., cooling rate) of your polyolefin samples can lead to differences in polymer morphology, which in turn affects migration.
-
Recommended Action: Standardize your sample preparation protocol, paying close attention to thermal history.
-
Issue 2: Poor ink adhesion or seal strength on my polyolefin film.
-
Possible Cause: Excessive this compound migration ("blooming").
-
Explanation: A thick, waxy layer of this compound on the surface can act as a barrier, preventing proper adhesion of inks or sealants.[1][3]
-
Recommended Actions:
-
Quantify Surface this compound: Use a surface-sensitive analytical technique like ATR-FTIR to determine the amount of this compound on the surface.
-
Optimize this compound Concentration: Reduce the initial concentration of this compound in your formulation.
-
Adjust Storage Conditions: Store the film at a lower temperature to slow down the migration rate.
-
Surface Treatment: Consider a surface treatment method like corona treatment to improve the surface energy of the film before printing or sealing.
-
-
Data Presentation
The following table provides illustrative data on the effect of temperature and time on the surface concentration of this compound in a model HDPE system. Please note that this is a generalized representation, and actual migration rates will vary depending on the specific grade of polyolefin, the initial concentration of this compound, and other additives present.
| Temperature (°C) | Time (days) | Surface this compound Concentration (µg/cm²) |
| 23 (Room Temp) | 1 | 0.2 |
| 23 (Room Temp) | 7 | 0.8 |
| 23 (Room Temp) | 14 | 1.5 |
| 23 (Room Temp) | 28 | 1.7 |
| 40 | 1 | 0.9 |
| 40 | 7 | 1.6 |
| 40 | 14 | 1.8 |
| 40 | 28 | 1.8 |
| 60 | 1 | 1.5 |
| 60 | 7 | 1.9 |
| 60 | 14 | 2.0 |
| 60 | 28 | 2.0 |
Note: The data in this table is illustrative and intended to demonstrate the general trends of this compound migration. A surface concentration of 1.7 µg/cm² has been shown to be effective for torque reduction in HDPE closures.[5][6][7]
Experimental Protocols
Protocol 1: Quantification of Surface this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
This method provides a rapid, non-destructive way to measure the amount of this compound on the surface of a polyolefin sample.
-
Instrumentation:
-
FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
-
-
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the clean, empty crystal.
-
Sample Placement: Place the polyolefin sample directly onto the ATR crystal, ensuring good contact over the entire crystal surface. Apply consistent pressure using the instrument's pressure clamp.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. To improve the signal-to-noise ratio, co-add a minimum of 32 scans.
-
Data Analysis:
-
Identify the characteristic absorption peak for the amide group of this compound. The amide I band (C=O stretching) is typically observed around 1640 cm⁻¹.
-
The intensity or area of this peak is proportional to the concentration of this compound within the penetration depth of the ATR crystal (typically a few micrometers).
-
For quantitative analysis, a calibration curve should be prepared using standards of known this compound concentration on a this compound-free polyolefin substrate.
-
-
Protocol 2: Quantification of Migrated this compound using Gas Chromatography with Flame Ionization Detection (GC-FID)
This method involves solvent extraction of the this compound from the surface of the polyolefin followed by quantification using GC-FID.
-
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID).
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column).
-
Solvent for extraction (e.g., isopropanol, hexane).
-
Vials and a shaker or ultrasonic bath.
-
This compound standard for calibration.
-
-
Procedure:
-
Sample Preparation: Cut a known surface area of the polyolefin sample.
-
Extraction: Place the sample in a vial and add a known volume of the extraction solvent. Agitate the vial (e.g., using a shaker or ultrasonic bath) for a defined period to extract the this compound from the surface.
-
Calibration: Prepare a series of this compound standard solutions of known concentrations in the extraction solvent.
-
GC-FID Analysis:
-
Inject a known volume of the extract and each standard solution into the GC-FID.
-
Develop a suitable temperature program for the GC oven to ensure good separation of the this compound peak from any other extractable components.
-
The retention time of the peak in the sample extract should match that of the this compound standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Use the calibration curve to determine the concentration of this compound in the sample extract.
-
Calculate the surface concentration of this compound on the original polyolefin sample in µg/cm².
-
-
Visualizations
References
- 1. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Slip-additive migration, surface morphology, and performance on injection moulded high-density polyethylene closures - PubMed [pubmed.ncbi.nlm.nih.gov]
common interferences in the analytical detection of behenamide
Welcome to the technical support center for the analytical detection of behenamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analytical detection of this compound and provides a logical workflow for their resolution.
Problem: Low or Inconsistent this compound Signal and Poor Reproducibility
Symptoms: The detected signal for this compound is weaker than expected, varies significantly between injections of the same sample, and leads to poor reproducibility of results.
Possible Cause: This is a classic sign of matrix effects , where co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][3][4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low and inconsistent signals.
Detailed Methodologies
Step 1: Quantitatively Assess Matrix Effects using the Post-Extraction Addition Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Dissolve a known concentration of this compound analytical standard in the final mobile phase solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.
-
Set C (Blank Matrix): An extracted blank matrix sample without any added this compound.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of this compound in Set B - Peak Area in Set C) / Peak Area of this compound in Set A
-
-
Interpretation:
Step 2: Optimize Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]
| Sample Preparation Technique | Description | Suitability for this compound |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample. | Moderate: Quick but less clean. May not effectively remove phospholipids (B1166683) which are a major source of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubility in two immiscible liquids. | Good: Can provide cleaner extracts than PPT. Requires method development to select appropriate solvents. |
| Solid-Phase Extraction (SPE) | A highly selective method that uses a solid sorbent to retain the analyte of interest while interferences are washed away, or vice versa. | Excellent: Highly effective at removing phospholipids and salts. A reversed-phase (e.g., C18) or mixed-mode SPE is recommended for this compound. |
Step 3: Refine Chromatographic Conditions
Adjusting the LC method can help separate this compound from co-eluting interferences.[5]
-
Modify the Gradient: Extend the elution gradient to increase the separation between this compound and matrix components.
-
Change the Stationary Phase: If co-elution persists, consider a column with a different chemistry (e.g., a different bonded phase or particle technology) to alter selectivity.
Problem: Unexpected Peaks in the Chromatogram
Symptoms: You observe peaks in your chromatogram that are not this compound, especially in blank runs ("ghost peaks") or peaks that are asymmetrical with a "shoulder".[6]
Possible Causes:
-
Co-eluting compounds: A substance with similar chromatographic properties is eluting at the same time as this compound.[5][6][7]
-
Contamination: The analytical system is contaminated from various sources.
-
Carryover: Residual this compound from a previous high-concentration injection is eluting in a subsequent run.[8]
Troubleshooting Workflow:
Caption: A systematic approach to identifying the source of unexpected peaks.
Detailed Methodologies
Step 1: Identify the Source of Contamination
-
System Contamination: Inject a pure, blank solvent. If the peak is still present, the source is likely carryover or contamination of the mobile phase, injection port, or column.
-
Sample Preparation Contamination: If the peak is absent in a direct solvent injection but appears when you inject a "procedural blank" (a sample that has gone through the entire extraction process without the matrix), the contamination may be coming from your reagents, solvents, or labware (e.g., plasticizers like oleamide (B13806) leaching from tubes or pipette tips).[9]
Step 2: Address Co-elution
-
Peak Purity Analysis: If you are using a diode array detector (DAD) or a modern mass spectrometer, use the software's peak purity analysis function. This tool examines spectra across the peak; if the spectra are not identical, it indicates that more than one compound is present.[6]
-
Chromatographic Optimization: As detailed previously, modify your LC method to achieve separation. This may involve changing the mobile phase composition, gradient slope, or column chemistry.[10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting, undetected components from the sample matrix.[3] This interference can lead to a decrease in signal intensity (ion suppression) or an increase in signal (ion enhancement), which are primary sources of inaccuracy in quantitative LC-MS/MS analysis.[1][4]
Q2: Why is the analysis of this compound susceptible to matrix effects?
A2: this compound is a long-chain, hydrophobic molecule. When analyzing samples from complex biological matrices like plasma or serum, this compound may chromatographically co-elute with endogenous matrix components of similar polarity, such as phospholipids and other lipids. These lipids are a notorious cause of ion suppression in electrospray ionization (ESI).[3]
Q3: What are the most common sources of matrix effects in biological samples?
A3: The most common sources are endogenous components of the biological matrix itself, including phospholipids, proteins, salts, and lipids.[4] Exogenous sources can also contribute, such as anticoagulants, dosing vehicles, or co-administered medications.[4]
Q4: How can I proactively minimize matrix effects during method development?
A4: The most robust approach is a combination of strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) to selectively remove matrix interferences.
-
Chromatographic Separation: Develop an LC method that separates this compound from the regions where most matrix components elute (typically very early or late in the chromatogram).
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. This allows it to accurately correct for signal suppression or enhancement, leading to reliable quantification.
Q5: What is the difference between ion suppression and ion enhancement?
A5: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a weaker signal.[3] Ion enhancement is the less common effect where matrix components increase the ionization efficiency, resulting in a stronger, often irreproducible, signal.[3] Both phenomena negatively impact data quality.
Q6: I see a peak that I suspect is this compound, but the mass spectrum looks impure. What should I do?
A6: This is a strong indication of co-elution.[10] You should first use your mass spectrometer's software to check for peak purity across the chromatographic peak.[6] Then, focus on improving chromatographic resolution by adjusting the mobile phase gradient or changing to an analytical column with a different stationary phase to separate the interfering compound from this compound.[10]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
strategies to control the crystal morphology of behenamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal morphology of behenamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystal morphology important?
This compound (docosanamide) is a saturated fatty acid amide.[1] Its molecular structure consists of a long C22 hydrocarbon chain and a primary amide group.[1] In industrial applications, particularly in the polymer industry, it functions as a slip and anti-blocking agent.[2] The shape and size of this compound crystals (its morphology) can significantly impact its performance and the properties of the final product, affecting factors like friction, clarity, and handling of polymer films.
Q2: What are the primary factors that control the crystal morphology of this compound?
The crystal morphology of this compound, like other long-chain fatty amides, is primarily controlled by three main factors during crystallization:
-
Solvent System: The choice of solvent is critical, as solvent-solute interactions at the crystal faces can inhibit or promote growth in specific directions.[3][4][5]
-
Cooling Rate (Supersaturation): The rate at which the solution is cooled determines the level of supersaturation. Slower cooling generally leads to more well-defined, larger crystals, while rapid cooling can result in smaller, more numerous, or needle-like crystals.[6][7][8]
-
Additives and Impurities: The presence of other substances, even in small amounts, can significantly alter crystal habit by selectively adsorbing onto growing crystal faces.[3]
Q3: Does this compound exhibit polymorphism?
While specific studies on this compound polymorphism are not prevalent, long-chain fatty acids and their amides are well-known to be polymorphic, meaning they can exist in multiple crystalline forms (polymorphs).[3][4][9] For instance, stearic acid, a similar saturated fatty acid, has three known polymorphs, and the stable form depends on the crystallization solvent and temperature.[3][4] It is plausible that this compound also exhibits polymorphic behavior, which could be influenced by crystallization conditions. Different polymorphs would possess distinct physical properties.
Q4: How does solvent choice impact the crystal shape of this compound?
The polarity of the solvent and its ability to form hydrogen bonds with the amide group of this compound can dictate the final crystal shape. Solvents that strongly interact with specific crystal faces will slow down the growth of those faces, leading to changes in the overall morphology. For similar fatty acid compounds, crystallization from polar versus non-polar solvents has been shown to produce different crystal habits, such as plates versus needles.[5]
Troubleshooting Guides
Problem 1: No crystals are forming upon cooling.
-
Symptom: The solution remains clear and homogenous even after significant cooling and standing time.
-
Potential Cause & Solution:
-
Insufficient Supersaturation: The concentration of this compound may be too low.
-
Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool again.
-
-
High Solubility: this compound may be too soluble in the chosen solvent at the cooling temperature.
-
Solution 1 (Seeding): Introduce a tiny crystal of solid this compound into the cooled solution to induce nucleation.
-
Solution 2 (Anti-Solvent): Add a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until turbidity appears, then gently warm until clear and re-cool.
-
-
Inhibition by Impurities: Certain impurities can inhibit nucleation.
-
Solution: Consider purifying the this compound sample, for example, by treating the hot solution with activated carbon before filtration and cooling.[1]
-
-
Problem 2: The this compound is "oiling out" instead of crystallizing.
-
Symptom: A liquid, oily layer separates from the solution upon cooling instead of solid crystals.
-
Potential Cause & Solution:
-
Excessive Concentration: The solution is too concentrated, causing this compound to separate out above its melting point.
-
Solution: Add more solvent to the mixture, reheat until the solution is clear, and then cool it again, likely more slowly.
-
-
Rapid Cooling: The solution is being cooled too quickly, leading to a rapid increase in supersaturation that favors liquid-liquid phase separation.
-
Solution: Decrease the cooling rate. Allow the flask to cool slowly in the air before using a cooling bath. Insulating the flask can also help moderate the cooling rate.
-
-
Problem 3: The resulting crystals have a poor morphology (e.g., very fine needles).
-
Symptom: The crystals are acicular (needle-like) or very fine, making them difficult to filter, wash, and handle.
-
Potential Cause & Solution:
-
High Supersaturation/Rapid Growth: Needle-like morphologies are often the result of rapid crystal growth from a highly supersaturated solution.
-
Solution 1 (Slower Cooling): A slower cooling rate allows for more ordered crystal growth and can lead to more equant (block-like or plate-like) crystals.[6][7]
-
Solution 2 (Solvent System): Experiment with different solvents or co-solvent systems. A solvent in which this compound has slightly higher solubility may reduce the level of supersaturation and promote better crystal habits.
-
-
Solvent Effect: The chosen solvent may inherently favor growth in one dimension.
-
Solution: Screen a range of solvents with varying polarities (e.g., ethanol, chloroform, acetone, toluene) to identify one that produces a more desirable morphology.
-
-
Problem 4: The crystallization yield is very low.
-
Symptom: Only a small amount of solid crystallizes from the solution.
-
Potential Cause & Solution:
-
Excessive Solvent: Too much solvent was used, and a significant amount of this compound remains dissolved in the mother liquor.
-
Solution: Before filtering, test the mother liquor by taking a small sample on a glass rod and letting the solvent evaporate. If a large amount of solid residue forms, concentrate the entire mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals.
-
-
Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize precipitation.
-
Solution: Ensure the final cooling temperature is sufficiently low (e.g., using an ice-water bath) and allow adequate time for crystallization to complete.
-
-
Data Summary
The following tables summarize the expected qualitative effects of key experimental parameters on the crystal morphology of this compound, based on general crystallization principles and the behavior of analogous long-chain fatty amides.
Table 1: Expected Effect of Solvent Polarity on this compound Crystal Morphology
| Solvent Polarity | Example Solvents | Expected Crystal Habit | Rationale |
| High | Ethanol, Methanol | Potentially more plate-like or prismatic crystals | Strong hydrogen bonding between the solvent and the amide headgroup can inhibit growth in certain directions. |
| Medium | Chloroform, Acetone | May produce a range of habits, including needles or plates | Balanced interactions can lead to varied growth rates on different crystal faces. |
| Low | Toluene, Hexane (B92381) | Potentially more needle-like or elongated crystals | Weaker interactions may allow for faster growth along the primary axis of the long alkyl chain. |
Table 2: Expected Effect of Cooling Rate on this compound Crystal Morphology
| Cooling Rate | Level of Supersaturation | Expected Crystal Size | Expected Crystal Habit |
| Slow (e.g., < 2°C/min) | Low | Large | Equant, plate-like, well-formed |
| Moderate (e.g., 5-10°C/min) | Medium | Medium | Prismatic, potentially elongated |
| Fast (e.g., > 20°C/min) | High | Small | Fine needles, dendrites, or spherulites |
Experimental Protocols
Protocol 1: Cooling Crystallization for this compound Purification and Morphology Control
This protocol is based on general industrial solvent recrystallization methods.[1]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a chosen solvent (e.g., ethanol, chloroform) at an elevated temperature (e.g., near the solvent's boiling point).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and maintain the temperature for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated carbon.
-
Cooling & Crystallization: Cover the flask and allow the filtrate to cool. The cooling rate can be controlled:
-
For large, well-formed crystals, allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath.
-
For smaller crystals, place the flask directly into a cooling bath.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization for Morphology Control
This method is effective for compounds that are highly soluble in one solvent but poorly soluble in another.
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., chloroform) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., hexane or methanol) dropwise until the solution becomes persistently turbid. This indicates the onset of nucleation.
-
Re-dissolution: Gently warm the turbid solution just until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The controlled decrease in solubility will promote crystal growth.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for purifying this compound via cooling crystallization.
Caption: Relationship between experimental parameters and the resulting crystal morphology.
References
- 1. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 2. 2017erp.com [2017erp.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. kinampark.com [kinampark.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
improving the yield and purity of behenamide synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of behenamide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors depending on the synthetic route. Common causes include incomplete reactions, side reactions, and product loss during workup and purification.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: For direct amidation of behenic acid, ensure the reaction temperature is maintained between 150-200°C to facilitate the formation of the amide bond. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maximize contact between reactants.
-
Catalyst Inactivity: If using a catalyst, ensure it is fresh and active. For enzymatic reactions, ensure the pH and temperature are optimal for the specific lipase.
-
-
Side Reactions:
-
Hydrolysis of Behenoyl Chloride: If you are using behenoyl chloride, it is highly reactive and can be hydrolyzed by moisture to form behenic acid, which will reduce your yield. It is critical to use anhydrous solvents and maintain a moisture-free environment.
-
Formation of Ammonium (B1175870) Salts: In direct amidation, the carboxylic acid can react with the amine to form a poorly reactive ammonium salt. This is an equilibrium that is disfavored at higher temperatures.
-
-
Product Loss During Workup:
-
Extraction: Ensure the correct solvent is used for extraction to minimize product loss.
-
Recrystallization: Using an excessive amount of solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low this compound yield.
Q2: My final this compound product is impure. How can I identify and remove common impurities?
A2: The most common impurity is unreacted behenic acid. Other possible impurities include byproducts from side reactions.
Identification and Removal of Impurities:
-
Unreacted Behenic Acid:
-
Identification: Behenic acid can be detected by GC-MS or by a lower-than-expected melting point of the final product.
-
Removal: A common method is to dissolve the crude product in a suitable organic solvent and wash it with an aqueous basic solution, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. The behenic acid will be converted to its water-soluble sodium salt and move to the aqueous layer, which can then be separated.
-
-
Other Byproducts:
-
Identification: Techniques like GC-MS and LC-MS/MS are effective for identifying unknown impurities.
-
Removal: Recrystallization is the primary method for purifying this compound. The choice of solvent is crucial. A good recrystallization solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common solvents for recrystallization of fatty amides include ethanol, acetone, and mixtures like hexane/ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: The three primary methods for synthesizing this compound are:
-
Direct Amidation of Behenic Acid: This involves reacting behenic acid directly with ammonia (B1221849) or an amine at high temperatures (150-200°C).
-
From Behenoyl Chloride: This is a two-step process where behenic acid is first converted to behenoyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with ammonia or an amine. This reaction is often faster and occurs at lower temperatures than direct amidation.
-
Reaction with Urea: Behenic acid can be reacted with urea, often in the presence of a catalyst, to produce this compound. This method can be more economical as it avoids the use of gaseous ammonia.
Q2: What is a typical yield for this compound synthesis?
A2: The yield can vary depending on the method and optimization of reaction conditions. Generally, yields between 70% and 90% are reported for direct amidation.[1] Specific catalyzed reactions can achieve higher yields under optimized conditions.
Q3: What are the key safety precautions to take during this compound synthesis?
A3: It is essential to handle all chemicals with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl Chloride (if used): This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care under anhydrous conditions.
-
High Temperatures: Many synthesis methods require high temperatures, so appropriate precautions should be taken to avoid burns.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Gaseous ammonia is toxic and should be handled in a closed system or a well-ventilated fume hood.
Data on this compound Synthesis Parameters
The following tables summarize quantitative data on the synthesis of this compound and similar fatty amides under various conditions.
Table 1: Comparison of Catalysts for Fatty Amide Synthesis from Fatty Acid and Urea
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Novozym 435 (Lipase) | 60 | 48 hours | - | 88.74 (for Erucamide) | Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea |
| Tetra-n-butyl titanate | 160-210 | Not specified | ~94 (crude) | ~74 | US Patent 7,098,351 B2 |
| Butyl tin chloride di-hydroxy | 160-210 | Not specified | ~94 (crude) | ~74 | US Patent 7,098,351 B2 |
| Boric Acid | 160-180 | 20-25 mins | Good (not quantified) | - | SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY |
Table 2: Effect of Reaction Conditions on Amide Synthesis from Acid Chlorides
| Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Chloride | NMP | 120 | 1 | 53-85 | Amidation of Acid Chlorides to Primary Amides with Ammonium Salts |
| Ammonia | Concentrated solution | Cold | - | - | reaction between acyl chlorides and ammonia - addition / elimination |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Amidation of Behenic Acid
This protocol is a general guideline for the direct reaction of behenic acid with ammonia.
Materials:
-
Behenic acid
-
Ammonia (gas or concentrated aqueous solution)
-
High-pressure reactor (if using gaseous ammonia)
-
Heating mantle and temperature controller
-
Condenser
Procedure:
-
Place behenic acid into the reaction vessel.
-
If using gaseous ammonia, seal the reactor and purge with nitrogen. Introduce ammonia gas to the desired pressure.
-
If using aqueous ammonia, add a molar excess to the reaction vessel.
-
Heat the reaction mixture to 150-200°C with vigorous stirring.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC. The reaction is driven by the removal of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound from Behenoyl Chloride
This two-step protocol involves the initial formation of behenoyl chloride.
Step 1: Synthesis of Behenoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add behenic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2 equivalents) to the behenic acid at room temperature with stirring.
-
Heat the mixture to reflux (around 80°C) for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude behenoyl chloride can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude behenoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) in a flask cooled in an ice bath.
-
Slowly add a concentrated solution of ammonia with vigorous stirring. An excess of ammonia is used to react with the behenoyl chloride and to neutralize the HCl byproduct.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the organic filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.
-
Purify the product by recrystallization.
General Experimental Workflow:
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Addressing Behenamide Agglomeration in Composites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to behenamide agglomeration in composite materials. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in composites?
This compound (docosanamide) is a fatty acid amide derived from behenic acid. In the plastics and composites industry, it is primarily used as a slip agent and an anti-blocking agent. Its function is to reduce the coefficient of friction on the surface of the polymer, which facilitates processing and prevents films or molded parts from sticking to each other or to manufacturing equipment.
Q2: What is this compound agglomeration and why is it a problem?
This compound agglomeration is the formation of clumps or clusters of this compound particles within the composite matrix instead of a fine, uniform dispersion. These agglomerates can act as stress concentration points, leading to a reduction in the mechanical properties of the composite, such as tensile strength and impact resistance.[1] In film applications, agglomerates can cause surface defects, gels, and specks, which negatively impact the optical and physical properties of the film.[2]
Q3: What are the common causes of this compound agglomeration?
Several factors can contribute to the agglomeration of this compound in composites:
-
Poor Dispersion During Compounding: Inadequate mixing energy or improper processing parameters during melt blending can fail to break down this compound aggregates.
-
High Loading Levels: Exceeding the optimal concentration of this compound can lead to supersaturation in the polymer melt, causing the particles to clump together.
-
Incompatibility with Polymer Matrix: Although generally compatible with polyolefins, poor interfacial adhesion between this compound and the polymer matrix can promote agglomeration.
-
Improper Storage and Handling: Moisture absorption can cause this compound powder to clump before it is even introduced into the manufacturing process.
-
Incorrect Masterbatch Formulation: A poorly formulated masterbatch with a high concentration of this compound or an incompatible carrier resin can lead to dispersion issues in the final product.[2]
Troubleshooting Guide
This guide provides systematic solutions to common problems associated with this compound agglomeration.
Problem: I am observing gels, specks, or surface defects in my polymer film after adding this compound.
This is a classic sign of this compound agglomeration. The following troubleshooting workflow can help identify and resolve the issue.
Data Presentation
The following tables summarize key processing parameters that can be optimized to improve this compound dispersion in a twin-screw extruder. The values provided are starting points and may require further optimization based on the specific polymer and equipment used.
Table 1: Recommended Starting Parameters for this compound Dispersion in a Twin-Screw Extruder
| Parameter | Recommended Range | Rationale |
| Melt Temperature | 180 - 220 °C | Ensures this compound is fully melted and the polymer viscosity is suitable for mixing. |
| Screw Speed | 200 - 500 rpm | Higher screw speeds generally impart more shear, which aids in breaking down agglomerates.[3] |
| Feed Rate | 1 - 5 kg/h (lab scale) | Should be adjusted to maintain a consistent melt pressure and residence time. |
| Screw Configuration | High shear design with kneading blocks | Kneading elements are crucial for dispersive mixing to break down agglomerates. |
Table 2: Comparison of this compound Addition Methods
| Addition Method | Advantages | Disadvantages | Best For |
| Direct Powder Addition | Cost-effective, simple. | Higher risk of agglomeration, potential for dusting and handling issues. | Low concentration applications where high dispersion quality is not critical. |
| Masterbatch | Improved dispersion, easier handling, reduced dusting. | Higher cost, potential for carrier resin incompatibility. | Applications requiring high dispersion quality and consistent properties. |
Experimental Protocols
Protocol 1: Preparation of this compound/LDPE Composites by Melt Compounding
Objective: To prepare a homogenous dispersion of this compound in a Low-Density Polyethylene (LDPE) matrix using a twin-screw extruder.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound powder (or masterbatch)
Equipment:
-
Twin-screw extruder with a gravimetric feeder
-
Strand pelletizer
-
Hot air oven
Procedure:
-
Drying: Dry the LDPE pellets and this compound powder (if used) in a hot air oven at 80°C for 4 hours to remove any residual moisture.
-
Pre-mixing (Optional): If adding this compound as a powder, pre-mix the desired amount with a small portion of the LDPE pellets in a bag to ensure a more uniform feed.
-
Extruder Setup:
-
Set the temperature profile of the extruder barrels. A typical profile for LDPE would be increasing from 160°C at the feed zone to 200°C at the die.
-
Configure the screw with a combination of conveying and kneading elements to ensure both distributive and dispersive mixing.
-
-
Compounding:
-
Start the extruder and set the screw speed to a starting value of 300 rpm.
-
Feed the LDPE (or the pre-mix) into the main hopper using the gravimetric feeder at a constant rate. If using a masterbatch, it can be fed simultaneously through a separate feeder or pre-blended with the main polymer.
-
Monitor the melt pressure and torque to ensure stable processing.
-
-
Pelletizing:
-
The extruded strands are cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
-
Drying: Dry the resulting pellets at 80°C for 4 hours before further processing or characterization.
Protocol 2: Characterization of this compound Dispersion using Scanning Electron Microscopy (SEM)
Objective: To visually assess the dispersion quality of this compound in a polymer composite.
Materials:
-
Pellets or a section of the final composite part containing this compound.
Equipment:
-
Scanning Electron Microscope (SEM)
-
Cryo-ultramicrotome or a sharp razor blade for creating a fresh surface
-
Sputter coater (for non-conductive samples)
-
Liquid nitrogen
Procedure:
-
Sample Preparation:
-
Cryo-fracture the composite sample by immersing it in liquid nitrogen for a few minutes and then fracturing it. This creates a clean fracture surface that reveals the internal morphology.
-
Alternatively, use a cryo-ultramicrotome to obtain a smooth, flat surface.
-
-
Mounting: Mount the fractured sample on an SEM stub using conductive carbon tape.
-
Coating: For non-conductive polymer samples, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Imaging:
-
Load the sample into the SEM chamber.
-
Use a low accelerating voltage (e.g., 5-10 kV) to minimize beam damage to the polymer matrix.
-
Acquire images at different magnifications to observe the overall distribution of this compound particles and to examine individual agglomerates. This compound agglomerates will typically appear as distinct domains within the polymer matrix.
-
Logical Workflow for Dispersion Improvement
The following diagram illustrates a logical workflow for systematically improving the dispersion of this compound in a composite.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in experiments involving behenamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound, also known as docosanamide, is a saturated fatty acid amide (C22H45NO).[1][2] It is a waxy, white solid at room temperature.[2][3] In experimental and industrial settings, it is primarily used as a lubricant, slip agent, anti-blocking agent, and mold release agent.[2][3] Its main applications are in the manufacturing of polymer films (like polyolefins) to reduce friction and in pharmaceutical formulations as a tablet lubricant.[3][4]
Q2: Why am I seeing inconsistent results in my polymer film's slip properties (Coefficient of Friction)?
A2: Inconsistent slip properties, measured by the Coefficient of Friction (COF), are a common issue. Several factors can contribute to this variability:
-
Incomplete Blooming: this compound is a migratory additive, meaning it needs time to move ("bloom") to the film's surface to be effective. The final COF may not be achieved until several days after extrusion.[5][6] Reproducibility requires consistent aging time and environmental conditions (temperature, humidity) for all samples before testing.
-
Poor Dispersion: If this compound is not uniformly dispersed within the polymer matrix, it can lead to localized areas with high and low slip, resulting in variable COF measurements.[3]
-
Incorrect Dosage: The concentration of this compound is critical. Too little will be ineffective, while too much can negatively impact other properties like printability and sealability, and may not necessarily lead to a lower COF.[7]
-
Crystallization Differences: The way this compound crystallizes on the polymer surface affects its performance. This compound tends to form denticulate (tooth-like) crystal structures.[7] Variations in processing conditions (e.g., cooling rate) can alter crystal formation and thus the slip properties.
Q3: My this compound won't dissolve properly. What solvents should I use?
A3: this compound's solubility is a critical factor for reproducibility in solution-based experiments. It is practically insoluble in water but soluble in several organic solvents, particularly when heated.[1][2][8][9] For consistent results, ensure the this compound is fully dissolved by using an appropriate solvent and potentially gentle heating. Always prepare solutions at a consistent temperature.
Q4: Could the particle size of my this compound powder affect my tableting experiments?
A4: Absolutely. In pharmaceutical manufacturing, the particle size and distribution of a lubricant are critical quality attributes.[10][11][12]
-
Lubrication Efficiency: Variations in particle size can alter the lubricant's ability to reduce friction during tablet ejection, leading to inconsistent ejection forces and potential tablet defects.[4][13]
-
Tablet Properties: The particle size of lubricants can influence final tablet characteristics such as hardness, disintegration time, and dissolution rate.[4][13]
-
Powder Flow and Mixing: The size of the lubricant particles affects how well they blend with other excipients and the overall flowability of the powder mixture, which is crucial for uniform tablet weight and content.[10][14]
For reproducible results, it is essential to use this compound with a consistent and well-characterized particle size distribution for each batch of experiments.[12]
Q5: What is polymorphism and could it be the cause of my inconsistent results?
A5: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, called polymorphs, can have distinct physical properties, including solubility, melting point, and stability, even though they are chemically identical. Fatty acid amides are known to exhibit polymorphism. While specific polymorphs of this compound are not extensively documented in readily available literature, variations in its crystal structure on polymer surfaces have been observed.[7] It is highly probable that uncontrolled crystallization conditions (e.g., solvent choice, cooling rate, temperature) could lead to the formation of different polymorphs, which in turn would cause significant variability in dissolution, melting behavior, and surface properties.
Troubleshooting Guides
Issue 1: High or Variable Coefficient of Friction (COF) in Polymer Films
| Symptom | Possible Cause | Suggested Solution |
| COF is consistently high across all samples. | 1. Insufficient Concentration: The amount of this compound is below the effective level. 2. Incompatible Polymer: this compound has poor miscibility with the base resin. 3. Insufficient Blooming Time: Samples are tested too soon after production. | 1. Incrementally increase the this compound concentration. 2. Verify compatibility of this compound with your specific polymer grade. 3. Standardize an aging period for all films (e.g., 48-72 hours) at a controlled temperature and humidity before testing. |
| COF is highly variable between samples from the same batch. | 1. Poor Dispersion: this compound is not evenly mixed, creating "fish eyes" or localized high-concentration areas. 2. Inconsistent Film Thickness: Thicker films require less slip agent to achieve the same COF. | 1. Improve mixing and dispersion during the masterbatch and extrusion process.[3] 2. Ensure consistent film thickness. Adjust this compound concentration if thickness varies intentionally.[6] |
| COF changes after secondary processing (e.g., printing, sealing). | Excessive Blooming: High surface concentration of this compound interferes with surface treatments. | Reduce the initial concentration of this compound. Consider using a blend with a less migratory additive. |
Issue 2: Inconsistent Dissolution Rates or Solubility
| Symptom | Possible Cause | Suggested Solution |
| This compound precipitates out of solution over time. | 1. Poor Solvent Choice: The selected solvent is not optimal for this compound. 2. Supersaturation: The solution was prepared at a high temperature and precipitated upon cooling to room temperature. 3. Polymorphic Transformation: A more soluble, metastable polymorph was initially formed and later converted to a less soluble, stable form. | 1. Refer to the solubility data table below. Consider using solvents like toluene, isopropanol, or methanol.[8] 2. Determine the saturation solubility at your working temperature and prepare solutions below this concentration. 3. Control crystallization conditions strictly. Use a consistent solvent and temperature profile for all experiments. Consider using seed crystals of the desired polymorph if known. |
| Batch-to-batch variability in dissolution profiles. | 1. Different Particle Sizes: The particle size distribution of the this compound powder varies between batches. 2. Polymorphism: Different batches of raw material may contain different polymorphic forms. 3. Purity Variations: Impurities can affect solubility. | 1. Characterize the particle size of each new batch of this compound before use.[10] 2. Analyze each new batch using DSC or XRD to check for polymorphic consistency. 3. Use this compound from a single, certified high-purity source. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₅NO | [2] |
| Molecular Weight | 339.60 g/mol | [2] |
| Appearance | Waxy white solid (pellets or powder) | [2][8] |
| Melting Point | 111-112 °C | [2] |
| Flash Point | ~320 °C | [3] |
| Water Solubility | Insoluble / Partly miscible (0.0002878 mg/L @ 25 °C est.) | [2][8][9] |
| Organic Solvent Solubility | Soluble in toluene, isopropanol, methanol, methyl ethyl ketone. | [8] |
Experimental Protocols
Protocol 1: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the melting point (Tm) and crystallization temperature (Tc) of this compound, which can indicate purity and help identify potential polymorphic transitions.
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point (e.g., 150 °C).[18]
-
Hold the sample at this temperature for 2-5 minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat the sample a second time using the same heating rate to 150 °C.
-
-
Data Analysis:
-
From the second heating scan, determine the melting temperature (Tm) from the peak of the endothermic transition.
-
From the cooling scan, determine the crystallization temperature (Tc) from the peak of the exothermic transition.
-
The presence of multiple melting peaks or shifts in Tm between batches may indicate impurities or polymorphism.
-
Protocol 2: Analysis of Crystalline Structure by X-Ray Powder Diffraction (XRPD)
This protocol is used to analyze the crystal structure of this compound powder, which is essential for identifying and differentiating polymorphs.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample with a mortar and pestle.[19]
-
Mount the powder onto a low-background sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.
-
-
Instrument Setup:
-
Use a diffractometer with a common radiation source, such as Copper K-alpha (Cu Kα).
-
Configure the instrument settings (e.g., voltage, current) according to the manufacturer's recommendations.
-
-
Data Collection:
-
Scan the sample over a relevant 2-theta (2θ) range. For organic molecules like this compound, a range from 2° to 40° is typically sufficient to capture the most characteristic diffraction peaks.[20]
-
Use an appropriate step size (e.g., 0.02°) and counting time per step to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Plot the intensity of the diffracted X-rays versus the 2θ angle.
-
Compare the resulting diffraction pattern with a reference pattern for this compound or patterns from previous batches.
-
Significant differences in peak positions (2θ values) or the appearance/disappearance of peaks between samples indicate different crystal structures (polymorphism).
-
Protocol 3: Measurement of Coefficient of Friction (COF) for Polymer Films
This protocol, based on ASTM D1894, is for measuring the static and kinetic COF of polymer films containing this compound.[5][6]
-
Sample Preparation:
-
Cut two test specimens from the polymer film. One piece (the plane) should be large enough to be secured on the test sled's path. The second piece should be cut to fit the sled (e.g., 6.4 cm x 6.4 cm).[6]
-
Condition all film samples in a controlled environment (e.g., 23 °C and 50% relative humidity) for at least 24 hours before testing.
-
-
Instrument Setup:
-
Secure the larger film specimen to the horizontal test plane, ensuring it is flat and wrinkle-free.
-
Attach the smaller film specimen to the bottom of a sled of a known weight (e.g., 200 g).
-
Place the sled on the test plane. Connect the sled to the instrument's load cell via a pulley system.
-
-
Measurement Procedure:
-
Start the test. The instrument will pull the sled at a constant speed (e.g., 150 mm/min).[6]
-
The force required to initiate motion is recorded to calculate the static COF.
-
The average force required to maintain the motion is recorded to calculate the kinetic COF.
-
-
Data Analysis:
-
Static COF (μs): Calculated as the initial peak frictional force divided by the normal force (weight of the sled).
-
Kinetic COF (μk): Calculated as the average frictional force during uniform sliding divided by the normal force (weight of the sled).
-
Perform at least five replicate measurements for each film sample to ensure statistical significance.
-
Visualizations
Caption: Troubleshooting workflow for poor reproducibility in this compound experiments.
Caption: Key factors influencing the performance and reproducibility of this compound.
References
- 1. Buy this compound (EVT-304495) | 3061-75-4 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. flychemtech.com [flychemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017209733A1 - Coefficient of friction improvement in packaging materials - Google Patents [patents.google.com]
- 6. Measurement of Friction Coefficients of Films : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound, 3061-75-4 [thegoodscentscompany.com]
- 10. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. pharmtech.com [pharmtech.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. researchgate.net [researchgate.net]
- 15. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. mse.washington.edu [mse.washington.edu]
- 18. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. usp.org [usp.org]
Technical Support Center: Optimization of Solvent Systems for Behenamide Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solvent systems for behenamide recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: this compound is not dissolving in the chosen solvent.
-
Question: I've added my crude this compound to the solvent and heated it, but it's not dissolving. What should I do?
-
Answer: This indicates that this compound has low solubility in the selected solvent at that temperature. This compound is a waxy solid and requires a suitable solvent for effective dissolution.[1] You can try the following:
-
Increase the temperature: Ensure you are heating the solvent to its boiling point, as the solubility of this compound is expected to increase significantly with temperature.
-
Add more solvent: You may not have added enough solvent to dissolve the amount of this compound. Add the solvent in small portions until the this compound dissolves.
-
Switch to a more suitable solvent: If this compound remains insoluble even at the solvent's boiling point, you will need to select a different solvent. This compound is known to be soluble in organic solvents like toluene, isopropanol, methanol, and methyl ethyl ketone.[1]
-
Issue 2: this compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my this compound is forming an oily layer at the bottom of the flask instead of crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a melting point of approximately 111-112°C, this can happen if the solution is still too hot when supersaturation is reached.[2] To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point.
-
Slow cooling: Allow the solution to cool more slowly. You can insulate the flask to ensure a gradual temperature decrease.
-
Use a co-solvent: Adding a miscible "anti-solvent" (one in which this compound is less soluble) can sometimes promote crystallization over oiling out.
-
Issue 3: No crystals are forming upon cooling.
-
Question: My this compound dissolved completely, but no crystals have formed even after the solution has cooled to room temperature. What is the problem?
-
Answer: This is a common issue and can be due to either insufficient supersaturation or the solution being too dilute. Here are some troubleshooting steps:
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.
-
-
Increase concentration: If induction methods don't work, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.
-
Issue 4: The recrystallization yield is very low.
-
Question: I have recovered very little this compound after recrystallization. How can I improve my yield?
-
Answer: A low yield can be attributed to several factors:
-
Using too much solvent: The most common cause is dissolving the crude product in an excessive amount of solvent. This keeps a significant portion of the this compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature crystallization: If crystallization occurs during a hot filtration step (if performed), you can lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.
-
Recover from mother liquor: You can attempt to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for recrystallization?
A1: this compound is a long-chain fatty amide with a waxy consistency.[1] Key properties include:
-
Melting Point: Approximately 111-112°C.[2]
-
Solubility: Generally soluble in organic solvents like toluene, isopropanol, methanol, and methyl ethyl ketone, but practically insoluble in water.[1][2]
-
Thermal Stability: It possesses good thermal stability.[2]
Q2: How do I select the best solvent for this compound recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A systematic solvent screening is the most effective method for identifying the optimal solvent or solvent system.
Q3: Can I use a two-solvent system for this compound recrystallization?
A3: Yes, a two-solvent system can be very effective. This typically involves dissolving the this compound in a "good" solvent (in which it is very soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q4: How can I remove colored impurities during recrystallization?
A4: If your crude this compound solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal to avoid adsorbing your product.
Data Presentation
Table 1: Solvent Screening for this compound Recrystallization
| Solvent/System | Boiling Point (°C) | Solubility of Crude this compound (at boiling) | Crystal Formation upon Cooling | Estimated Yield | Observations (e.g., crystal morphology, oiling out) |
| Toluene | 111 | ||||
| Isopropanol | 82.5 | ||||
| Methanol | 64.7 | ||||
| Methyl Ethyl Ketone | 79.6 | ||||
| Acetone | 56 | ||||
| Ethanol | 78.37 | ||||
| n-Hexane | 69 | ||||
| Acetonitrile | 81.6 | ||||
| Solvent Mixture 1 | |||||
| Solvent Mixture 2 |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Recrystallization
-
Preparation: Place a small, known amount of crude this compound (e.g., 50 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent from Table 1 dropwise while gently heating the test tube.
-
Dissolution: Continue adding the solvent until the this compound just dissolves at the solvent's boiling point. Record the approximate volume of solvent used.
-
Cooling: Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe and record the quantity and quality of the crystals formed. Note any instances of "oiling out."
-
Selection: Based on your observations, select the most promising solvent or solvent system for the bulk recrystallization.
Protocol 2: Bulk Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals. Determine the yield and melting point to assess purity.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
References
mitigating the effects of impurities on behenamide performance
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the effects of impurities on behenamide performance.
Troubleshooting Guides (FAQs)
Q1: We are observing inconsistent slip performance in our polymer films between different batches of this compound. What could be the cause?
A1: Inconsistent slip performance is often attributed to variations in the purity of the this compound used. The most likely culprit is the presence of other fatty acid amides, such as erucamide (B86657) or stearamide, which have different slip characteristics. Erucamide, being an unsaturated amide, migrates faster and can initially provide good slip, but its lower thermal stability might be an issue. Stearamide, with a shorter carbon chain, may not provide the same level of slip as this compound. It is recommended to analyze the different batches of this compound for the presence and concentration of these impurities using Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).
Q2: Our polymer blend containing this compound is exhibiting a yellow or discolored appearance after processing. What is the likely cause and how can we prevent it?
A2: Yellowing or discoloration in polymer blends containing this compound can stem from several sources, often related to impurities.
-
Thermal Degradation: this compound itself has good thermal stability, but the presence of impurities can lower this. Residual catalysts from the synthesis process or other organic impurities can promote degradation at high processing temperatures, leading to the formation of colored byproducts.
-
Oxidation: Unsaturated impurities, such as erucamide, are more prone to oxidation at high temperatures, which can lead to discoloration.[1]
-
Interaction with other additives: Certain combinations of additives in your polymer formulation can have synergistic effects that lead to discoloration.
To mitigate this, ensure your this compound has high purity and is free from residual catalysts. Lowering the processing temperature, if possible, can also help. Additionally, incorporating antioxidants into your polymer formulation can prevent oxidative degradation.[2]
Q3: We are experiencing issues with "blocking" in our films, where they stick together, even with the addition of this compound. What could be the problem?
A3: While this compound is an effective anti-blocking agent, its performance can be compromised by certain factors:
-
Insufficient Concentration: The concentration of this compound may be too low for your specific polymer system and processing conditions.
-
Impurities: The presence of impurities can interfere with the migration of this compound to the film surface, where it is most effective. Unreacted behenic acid, for instance, is more polar and may hinder the migration process.
-
Processing Conditions: High cooling rates during film production can trap the this compound within the polymer matrix, preventing it from reaching the surface.
We recommend verifying the concentration and purity of your this compound. Optimizing the cooling profile of your film extrusion process to allow for adequate migration time can also improve anti-blocking performance.
Q4: How can we improve the overall performance and consistency of our this compound?
A4: The most effective way to ensure consistent and optimal performance is to use high-purity this compound. If you suspect that impurities are affecting your results, you can purify the this compound using recrystallization. This process involves dissolving the impure this compound in a suitable hot solvent and then allowing it to cool slowly, during which pure this compound crystals will form, leaving the impurities dissolved in the solvent.
Impact of Impurities on this compound Performance
The presence of impurities can significantly impact the key performance indicators of this compound. The following tables provide an illustrative overview of how common impurities can affect slip performance, anti-blocking efficiency, and thermal stability.
Disclaimer: The following quantitative data is illustrative to demonstrate the potential impact of impurities and may not represent actual experimental results.
Table 1: Effect of Common Impurities on the Coefficient of Friction (CoF)
| Impurity | Concentration (%) | Change in Kinetic CoF |
| Behenic Acid | 1 | +5% |
| 5 | +20% | |
| Erucamide | 1 | -2% |
| 5 | -8% | |
| Stearamide | 1 | +3% |
| 5 | +12% | |
| Residual Catalyst (e.g., TiO2) | 0.1 | +2% |
| 0.5 | +10% |
Table 2: Effect of Common Impurities on Anti-Blocking Performance
| Impurity | Concentration (%) | Change in Blocking Force (g) |
| Behenic Acid | 1 | +8% |
| 5 | +25% | |
| Erucamide | 1 | -3% |
| 5 | -10% | |
| Stearamide | 1 | +5% |
| 5 | +15% | |
| Residual Catalyst (e.g., TiO2) | 0.1 | +4% |
| 0.5 | +15% |
Table 3: Effect of Common Impurities on Thermal Stability
| Impurity | Concentration (%) | Decrease in Onset of Decomposition Temperature (°C) |
| Behenic Acid | 1 | -2°C |
| 5 | -8°C | |
| Erucamide | 1 | -5°C |
| 5 | -15°C | |
| Stearamide | 1 | -1°C |
| 5 | -5°C | |
| Residual Catalyst (e.g., TiO2) | 0.1 | -10°C |
| 0.5 | -25°C |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a method for the quantitative analysis of this compound purity and the detection of common fatty amide impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) (2:1 v/v).
-
Vortex to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a pure this compound standard.
-
Identify potential impurity peaks (e.g., erucamide, stearamide, behenic acid) by comparing their retention times with those of pure standards.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for purifying this compound from common impurities.
1. Solvent Selection:
-
The ideal solvent should dissolve this compound completely at its boiling point but have low solubility at room temperature.
-
Test small amounts of this compound in various solvents to find a suitable one. Good starting points for this compound, a relatively non-polar molecule, could be ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetone/hexane.
2. Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent, just enough to cover the solid.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Gradually add more hot solvent until the this compound is completely dissolved. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (around 110°C).
Visualizations
Caption: Logical relationship between common impurities and their effects on this compound performance.
Caption: Experimental workflow for the analysis and mitigation of impurities in this compound.
References
Technical Support Center: Analytical Method Validation for Behenamide in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for behenamide in complex matrices.
Frequently Asked Questions (FAQs)
1. What is this compound and in which complex matrices is it commonly analyzed?
This compound (docosanamide) is a waxy, solid, non-ionic surfactant with high thermal stability.[1][2] It is primarily used as a slip agent, anti-blocking agent, and anti-sticking agent in the manufacturing of various polymers.[1][3] Consequently, the most common complex matrices for this compound analysis are plastics such as:
-
Polyethylene (B3416737) (PE), including low-density (LDPE) and high-density (HDPE) polyethylene[3][4]
-
Polypropylene (PP)[3]
-
Cellophane and polystyrene[3]
This compound is also found in food contact materials, cosmetics, and pharmaceutical formulations, making these additional areas of analytical interest.[5]
2. What are the key physicochemical properties of this compound to consider during method development?
Understanding the properties of this compound is crucial for developing a robust analytical method. Key characteristics include:
-
Appearance: White, waxy solid or fine powder/micro beads.[1][3]
-
Melting Point: Approximately 105-115 °C.[3]
-
Solubility: Insoluble in water, but soluble in organic solvents like ethanol (B145695) and chloroform. Its solubility in organic solvents can be limited at room temperature.[6]
-
Thermal Stability: this compound exhibits good thermal stability.[2]
3. Which analytical techniques are most suitable for the quantification of this compound in complex matrices?
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the determination of fatty acid amides like this compound in polymer matrices.[4][7] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also a suitable technique, particularly for analyzing this compound in biological samples or for migration studies from food contact materials.[8]
4. What are the critical steps in sample preparation for the analysis of this compound in polymer matrices?
Effective extraction of this compound from the polymer matrix is the most critical step. Pressurized Solvent Extraction (PSE) has been shown to be an efficient method for extracting fatty acid amides from polyethylene.[9][10] Other techniques such as Soxhlet, ultrasonic-assisted, and microwave-assisted extraction can also be employed.[6][9] The choice of extraction solvent is vital; solvents like isopropanol (B130326) and dichloromethane (B109758) have been used for similar compounds.[1][6]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet or column interacting with the amide group.- Non-volatile matrix components contaminating the inlet or column. | - Use a deactivated inlet liner or replace it.- Trim the first few centimeters of the analytical column.- Ensure proper sample cleanup to remove matrix interferences.[11] |
| Poor Peak Shape (Fronting) | - Column overload due to high concentration of this compound. | - Dilute the sample extract.- Reduce the injection volume.- Use a column with a thicker film or wider internal diameter.[11] |
| Low or Inconsistent Recovery | - Inefficient extraction from the polymer matrix.- Adsorption of this compound onto glassware or instrument components. | - Optimize the extraction parameters (solvent, temperature, time, pressure).- Consider using a different extraction technique (e.g., PSE).- Silanize glassware to reduce active sites.- Use a matrix-matched calibration to compensate for recovery losses.[6] |
| No Peak Detected | - this compound concentration is below the limit of detection (LOD).- Thermal degradation in the injector.- Improper derivatization (if used). | - Concentrate the sample extract.- Optimize injector temperature; a lower temperature may prevent degradation.- Verify the derivatization reaction efficiency with a known standard. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting matrix components from the complex sample affecting the ionization of this compound. | - Improve sample cleanup using Solid-Phase Extraction (SPE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard for this compound.- Prepare calibration standards in a blank matrix extract to match the sample matrix.[12] |
| Low Sensitivity | - Poor ionization of this compound.- Suboptimal MS/MS parameters. | - Optimize ion source parameters (e.g., temperature, gas flows).- Perform infusion of a this compound standard to optimize precursor and product ion selection and collision energy. |
| Carryover | - Adsorption of the waxy this compound molecule in the injection port or on the analytical column. | - Use a robust autosampler wash procedure with a strong organic solvent.- Perform blank injections after high-concentration samples to check for carryover. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of fatty acid amides in polymer matrices. These values can serve as a benchmark during method validation for this compound.
Table 1: Typical GC-MS Method Performance for Fatty Acid Amides in Polyethylene
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 60 - 105 ng/g | [9] |
| Recovery | 85% - 115% | [6] |
| Precision (%RSD) | < 15% | [13] |
Table 2: Typical LC-MS/MS Method Performance for Migrating Substances from Food Contact Materials
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [8] |
| Limit of Detection (LOD) | 0.1 - 1.1 µg/L | [8] |
| Trueness (Recovery) | 91% - 122% | [8] |
| Intra-day Precision (%RSDr) | < 10% | [8] |
| Inter-day Precision (%RSDR) | < 19% | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Polyethylene Film using Pressurized Solvent Extraction (PSE)
This protocol is adapted from methodologies for similar fatty acid amides.[9][10]
-
Sample Preparation: Cut the polyethylene film into small pieces (approximately 2x2 mm).
-
Extraction Cell: Weigh approximately 1 gram of the polymer pieces and place them into a stainless steel extraction cell.
-
Extraction Solvent: Use isopropanol or a similar suitable organic solvent.
-
PSE Parameters:
-
Temperature: 105 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
-
Post-Extraction: Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for GC-MS or LC-MS/MS analysis.
Protocol 2: GC-MS Analysis of this compound (General Approach)
This protocol provides a starting point for the GC-MS analysis of this compound, which may require further optimization.
-
GC System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A polar capillary column, such as an HP-Innowax (or equivalent), is often suitable for fatty acid amides.[9]
-
Injector:
-
Temperature: 280 °C (optimize to avoid degradation)
-
Mode: Splitless or split, depending on concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. mdpi.com [mdpi.com]
- 13. omicsonline.org [omicsonline.org]
Validation & Comparative
A Comparative Guide to the Quantification of Behenamide: LC-MS/MS vs. GC-MS
The accurate quantification of behenamide (docosanamide), a long-chain primary fatty acid amide, is critical in various research and development fields, including its role as a slip agent in polymers and its potential biological functions. This guide provides an objective comparison between two powerful analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific applications.
Methodology Comparison
Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for the analysis of this compound. However, the workflows, sample preparation requirements, and instrumentation differ significantly.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation. It is particularly well-suited for the analysis of thermally labile or non-volatile compounds like this compound, often requiring minimal sample derivatization.
A typical workflow for the quantification of this compound from a biological matrix (e.g., plasma) is outlined below.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add 20 µL of an internal standard (IS) solution (e.g., C17-ceramide).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Collect the upper organic layer and dry it under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1 (Precursor Ion) m/z 339.3 -> Q3 (Product Ion) m/z 72.1.
-
Internal Standard (C17-ceramide): Q1 m/z 538.5 -> Q3 m/z 264.4.
-
-
Parameters: Optimize collision energy and declustering potential for each transition.
Figure 1. LC-MS/MS workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that separates volatile compounds in the gas phase before detection. For compounds with low volatility like this compound, a chemical derivatization step is often necessary to increase their volatility and improve chromatographic performance.
A representative GC-MS workflow often involves derivatization to make the amide more volatile.
1. Sample Preparation (Extraction & Derivatization):
-
Perform an initial lipid extraction from the sample matrix using a method like Folch or Bligh-Dyer.
-
Dry the lipid extract under nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.
2. Gas Chromatography:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (for TMS-derivatized this compound): Monitor characteristic fragment ions, for example, m/z 411 (M+), m/z 396 (M-15), and m/z 73 (TMS group).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Figure 2. GC-MS workflow for this compound quantification.
Performance Data Comparison
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. The following tables summarize typical quantitative performance and general characteristics for the analysis of long-chain fatty acid amides.
Table 1: Quantitative Performance Comparison
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Lower Limit of Quantification (LLOQ) | Typically low pg/mL to ng/mL | Typically high pg/mL to ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Dynamic Range | 3-5 orders of magnitude | 2-4 orders of magnitude |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15-20% |
| Precision (% CV) | Typically < 15% | Typically < 20% |
| Specificity / Selectivity | Very High (based on precursor/product ion) | High (based on retention time and fragment ions) |
Table 2: General Method Characteristics
| Feature | LC-MS/MS | GC-MS (with Derivatization) |
| Sample Derivatization | Not usually required | Often mandatory |
| Sample Preparation Complexity | Moderate (protein precipitation, LLE) | High (extraction, derivatization, heating steps) |
| Analysis Run Time | 10-25 minutes | 20-40 minutes |
| Throughput | High (suitable for automation) | Moderate |
| Compound Suitability | Broad (polar, non-volatile, thermally labile) | Volatile or semi-volatile compounds |
| Instrumentation Cost | High | Moderate to High |
| Robustness | Moderate (ion source can be sensitive to matrix) | High (robust and established technique) |
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound.
-
LC-MS/MS stands out as the superior choice when maximum sensitivity and specificity are required, particularly for complex biological matrices. The ability to analyze this compound in its native form without chemical derivatization simplifies the workflow and reduces potential variability, making it ideal for high-throughput applications in clinical and pharmaceutical research.
-
GC-MS remains a viable and robust alternative. While it often necessitates a derivatization step, which adds time and complexity to sample preparation, it is a highly reliable and widely available technique that can provide excellent results for less complex sample types or when the highest sensitivity is not the primary concern.
Ultimately, the selection between these two methods should be guided by the specific research question, sample matrix, required limits of detection, and the available laboratory resources.
Comparative Analysis of Behenamide and Erucamide as Slip Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is critical to manufacturing efficiency and final product performance. This guide provides a detailed comparative analysis of two commonly used fatty acid amides, behenamide and erucamide (B86657), as slip agents in polymer formulations. The information presented herein is supported by experimental data to facilitate informed decision-making.
Executive Summary
This compound and erucamide are both long-chain fatty acid amides that function as effective slip agents by migrating to the polymer surface, thereby reducing the coefficient of friction (COF). The primary structural difference between them is the presence of a cis-double bond in the hydrocarbon chain of erucamide, which significantly influences their physical properties and performance characteristics. Erucamide generally exhibits a faster migration rate and provides a lower COF at similar concentrations compared to this compound. However, this compound's saturated nature imparts greater thermal stability. The choice between these two slip agents depends on the specific requirements of the application, including the desired slip performance, processing temperatures, and regulatory considerations.
Performance Data: A Quantitative Comparison
The following tables summarize key performance data for this compound and erucamide, highlighting their differences in slip performance and migration characteristics.
Table 1: Coefficient of Friction (COF) Comparison
| Slip Additive | Polymer Matrix | Concentration (ppm) | Kinetic COF | Source(s) |
| Erucamide | LLDPE | 1010 | ~ 0.2 | [1] |
| This compound | LLDPE | 1080 | Higher than Erucamide | [1] |
| Erucamide | Polypropylene | - | 0.15 - 0.35 | [2] |
| This compound | Polypropylene | - | 0.15 - 0.35 | [2] |
Table 2: Migration and Thermal Properties
| Property | This compound | Erucamide | Source(s) |
| Diffusion Coefficient in HDPE (cm²/s) | 5.63 x 10⁻¹⁵ | 1.53 x 10⁻¹³ | [3] |
| Melting Point (°C) | ~109-111 | ~78-82 | |
| Thermal Stability | More volatile than this compound | Less volatile, more stable at high temperatures | [2] |
| Surface Morphology | Asperities, denticulate structures | Flat, placoid, plate-like structures | [1][3] |
Mechanism of Action: Surface Migration
The effectiveness of both this compound and erucamide as slip agents stems from their incompatibility with the polymer matrix. Following incorporation, they migrate to the surface, a process known as "blooming," where they form a thin lubricating layer. This layer reduces the contact area and interfacial adhesion between the polymer surface and other surfaces, thereby lowering the coefficient of friction.
References
performance comparison of behenamide versus oleamide in LLDPE
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Slip Agent Performance in Linear Low-Density Polyethylene
The selection of an appropriate slip agent is a critical consideration in the formulation of Linear Low-Density Polyethylene (LLDPE) films, directly impacting processability, handling, and final product performance. This guide provides an in-depth comparison of two commonly utilized primary fatty acid amides: behenamide and oleamide (B13806). By examining key performance metrics, supported by experimental data and detailed methodologies, this document aims to equip researchers and professionals with the necessary information to make informed decisions for their specific applications.
Executive Summary
This compound and oleamide, while both effective at reducing the coefficient of friction (COF) in LLDPE films, exhibit distinct performance profiles. Oleamide is characterized by its rapid migration to the film surface, providing immediate slip properties. This "fast bloom" behavior is advantageous for applications requiring quick processing and handling. However, this rapid migration can sometimes lead to issues with printing and sealing if not properly managed.
In contrast, this compound demonstrates a slower migration rate, resulting in a more gradual reduction of COF. This "slow bloom" characteristic is beneficial for applications where a delayed slip is preferred, such as in roll-stock to prevent telescoping. Furthermore, this compound generally offers superior thermal stability, making it a more suitable choice for processing at elevated temperatures.
Quantitative Performance Data
The following tables summarize the key performance differences between this compound and oleamide in LLDPE, based on available experimental data.
Table 1: Coefficient of Friction (COF) Comparison
| Slip Agent | Polymer | Additive Concentration (ppm) | Kinetic COF | Test Standard |
| This compound | LLDPE | 1080 | Higher than Erucamide at 1010 ppm | ASTM D1894 |
| Erucamide | LLDPE | 1010 | 0.2[1][2][3] | ASTM D1894 |
| Oleamide | LLDPE | - | Generally lower than Erucamide[4] | ASTM D1894 |
Note: While a direct side-by-side numerical comparison for oleamide in LLDPE at a specific concentration was not available in the searched literature, multiple sources indicate its higher efficiency in reducing COF compared to erucamide, which in turn is more effective than this compound.
Table 2: Bloom Rate (Migration) Comparison
| Slip Agent | Polymer | Diffusion Coefficient (cm²/s) | Migration Characteristic |
| This compound | HDPE | 5.63 x 10⁻¹⁵[5] | Slow Bloom |
| Oleamide | HDPE | 1.16 x 10⁻¹³[5] | Fast Bloom |
Note: Data is for High-Density Polyethylene (HDPE) but provides a strong indication of the relative migration rates in LLDPE due to the similar chemical nature of the polymers.
Table 3: Thermal Stability Comparison
| Slip Agent | Melting Point (°C) | Thermal Stability Insights |
| This compound | 105 - 115 | Exhibits excellent thermal stability due to its long, saturated hydrocarbon chain.[6] |
| Oleamide | 66 - 76[6] | Generally considered to have lower thermal stability compared to its saturated counterparts. A derivative has been shown to undergo sharp decomposition above 300°C.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of slip agent performance. The following sections outline the standard experimental protocols for the key performance indicators discussed.
Coefficient of Friction (COF) Measurement
The determination of static and kinetic COF is performed according to the ASTM D1894 standard.[1][7][8][9]
Apparatus:
-
A coefficient of friction tester equipped with a sled of a specified weight and a moving plane.
-
Data acquisition system to record the frictional and normal forces.
Procedure:
-
Specimen Preparation: Cut the LLDPE film containing the slip agent into two specimens. One is attached to the sled, and the other is secured to the moving plane.
-
Test Execution: The sled is placed on the film on the moving plane. The force required to initiate motion (static friction) is measured. The average force required to maintain motion at a constant speed is then measured to determine the kinetic friction.[1][9]
-
Calculation: The static (μs) and kinetic (μk) coefficients of friction are calculated using the following formulas:
-
μs = As / B
-
μk = Ak / B Where:
-
As = initial maximum force reading (static frictional force)
-
Ak = average force reading obtained during uniform sliding (kinetic frictional force)
-
B = normal force (weight of the sled)
-
-
Bloom (Migration) Rate Analysis
The migration of slip agents to the polymer surface can be quantified using various analytical techniques.
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR): This non-destructive technique is used to monitor the increase in the concentration of the amide on the film surface over time.
Procedure:
-
An LLDPE film containing the slip agent is produced.
-
The film is stored under controlled conditions (temperature and humidity).
-
At regular intervals, the surface of the film is analyzed using an ATR-FTIR spectrometer.
-
The characteristic amide peak (around 1640 cm⁻¹) is monitored. The increase in the peak's intensity over time is proportional to the amount of slip agent that has migrated to the surface.[10]
Gas Chromatography (GC): GC can be used to quantify the amount of slip agent that has bloomed to the surface.
Procedure:
-
A known surface area of the LLDPE film is washed with a suitable solvent to extract the slip agent that has migrated to the surface.
-
The solvent containing the extracted amide is then injected into a Gas Chromatograph.
-
The amount of the slip agent is quantified by comparing the peak area to a calibration curve prepared with known concentrations of the respective amide.[11]
Thermal Stability Assessment
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the slip agents by measuring their weight loss as a function of temperature.[6][12]
Procedure:
-
A small, accurately weighed sample of the slip agent (this compound or oleamide) is placed in a TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. testresources.net [testresources.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. zwickroell.com [zwickroell.com]
- 8. chinabopetfilm.com [chinabopetfilm.com]
- 9. westpak.com [westpak.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of GC-FID and HPLC Methods for Behenamide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of behenamide, a long-chain saturated fatty amide, is crucial in various stages of drug development and manufacturing, from raw material testing to final product release. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The information presented herein is based on established analytical principles and data from analogous validated methods, offering a framework for method development, validation, and cross-validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures are equivalent for the intended purpose. This is a critical exercise when transferring a method between laboratories, updating an existing method, or establishing an alternative method for the same analyte. The goal is to ensure that the results obtained from different methods are reliable and interchangeable.
Principles of GC-FID and HPLC for this compound Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, analysis by GC-FID typically requires a derivatization step to increase its volatility and thermal stability. However, direct analysis of some fatty acid amides without derivatization has also been reported. The flame ionization detector provides excellent sensitivity and a wide linear range for carbon-containing compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase HPLC method with a non-polar stationary phase (like C18) and a polar mobile phase is typically employed. Detection is often achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may impact sensitivity. Alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) could also be considered for improved sensitivity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative protocols for the GC-FID and HPLC analysis of this compound.
GC-FID Method Protocol
This protocol includes an optional derivatization step.
1. Chromatographic Conditions:
-
System: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
2. Sample Preparation:
-
Without Derivatization:
-
Accurately weigh about 50 mg of this compound standard or sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with chloroform (B151607) or a suitable solvent.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
With Silylation Derivatization:
-
Accurately weigh about 10 mg of this compound standard or sample into a derivatization vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Validation Procedure:
-
Linearity: Prepare a series of calibration standards (e.g., 10-200 µg/mL) and inject each in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on a different day, with a different analyst, or on a different instrument.
-
HPLC Method Protocol
1. Chromatographic Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Accurately weigh about 50 mg of this compound standard or sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Prepare a series of calibration standards (e.g., 50-500 µg/mL) and inject each in triplicate. Construct a calibration curve and determine the correlation coefficient.
-
Accuracy: Conduct recovery studies by spiking a placebo with this compound at three different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision as described for the GC-FID method.
Data Presentation: Method Validation Parameters
The following tables summarize hypothetical but representative performance characteristics for the validated GC-FID and HPLC methods for the quantification of this compound, based on typical performance of similar analytical methods.
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 10 - 200 | 50 - 500 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.0% | 98.0% - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.0% |
| Specificity | No interference from placebo | No interference from placebo | No interference at the retention time of the analyte |
| Limit of Detection (LOD) (µg/mL) | 2 | 15 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 7 | 45 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate and temperature | Unaffected by minor changes in mobile phase composition and flow rate | No significant impact on results |
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and the decision-making process for selecting an appropriate method.
Caption: Workflow for cross-validation of analytical methods.
Caption: Decision tree for selecting between GC-FID and HPLC.
Conclusion
Both GC-FID and HPLC are suitable methods for the quantification of this compound, each with its distinct advantages. GC-FID generally offers higher sensitivity, as indicated by the lower LOD and LOQ values, making it ideal for trace-level analysis. However, it often requires a derivatization step, which adds complexity to the sample preparation. HPLC, on the other hand, can allow for direct analysis, simplifying the workflow. The choice between the two methods will ultimately depend on the specific analytical requirements, such as the desired sensitivity, sample throughput, and available instrumentation. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.
References
- 1. Separation of Behenamidopropyl dimethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
A Researcher's Guide to Confirming the Identity and Purity of Synthesized Behenamide
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the characterization of behenamide (docosanamide), a long-chain saturated fatty amide. Experimental protocols and data are presented to aid in the development of robust quality control processes.
This compound is a waxy solid utilized in various industrial applications, including as a slip agent, lubricant, and anti-blocking agent in the manufacturing of plastics. In research and development, its purity is critical to ensure that observed effects are attributable to the compound itself and not to process-related impurities. The primary route to synthesizing this compound is through the direct amidation of behenic acid. This process, however, can lead to impurities such as unreacted behenic acid and the corresponding behenonitrile.
This guide outlines a multi-pronged analytical approach to unequivocally confirm the identity of synthesized this compound and to quantify its purity, ensuring it meets the stringent requirements for research and pharmaceutical applications.
Comparison of Analytical Techniques for this compound Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis of synthesized this compound. Each method provides unique and complementary information regarding the compound's structure and the presence of any impurities.
| Analytical Technique | Information Provided | Expected Results for this compound | Potential Impurities Detected |
| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen atoms in the molecule. | - A triplet at ~2.2 ppm corresponding to the α-methylene protons (-CH₂-CONH₂)- A broad multiplet around 1.6 ppm for the β-methylene protons (-CH₂-CH₂-CONH₂)- A large multiplet around 1.25 ppm for the long chain of methylene (B1212753) protons (-(CH₂)₁₈-)- A triplet at ~0.88 ppm for the terminal methyl protons (-CH₃)- Broad signals for the amide protons (-CONH₂) between 5.5-6.5 ppm. | Unreacted behenic acid (absence of amide protons, presence of a carboxylic acid proton signal >10 ppm). Behenonitrile (absence of amide protons, characteristic shifts for protons α to the nitrile group). |
| ¹³C NMR Spectroscopy | Identifies the different carbon environments within the molecule. | - A peak around 175 ppm for the carbonyl carbon (-C=O)- A peak around 36 ppm for the α-methylene carbon (-CH₂-C=O)- A series of peaks between 22-32 ppm for the long methylene chain carbons- A peak around 14 ppm for the terminal methyl carbon (-CH₃). | Unreacted behenic acid (carbonyl carbon shift around 180 ppm). Behenonitrile (nitrile carbon around 120 ppm and a different shift for the α-carbon). |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule. | - N-H stretching of the primary amide at ~3350 and ~3180 cm⁻¹- C-H stretching of the alkyl chain just below 3000 cm⁻¹- Amide I band (C=O stretch) at ~1645 cm⁻¹- Amide II band (N-H bend) at ~1550 cm⁻¹.[1] | Unreacted behenic acid (broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹). Behenonitrile (C≡N stretch around 2250 cm⁻¹). |
| Mass Spectrometry (GC-MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | - Molecular ion peak (M⁺) at m/z 339.6- Characteristic fragmentation pattern of long-chain primary amides, including a prominent base peak from McLafferty rearrangement. | Unreacted behenic acid (M⁺ at m/z 340.6). Behenonitrile (M⁺ at m/z 321.6). Other process-related impurities. |
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds to determine purity. | A single major peak with a specific retention time. | Unreacted behenic acid and behenonitrile (if volatile enough or derivatized), and other volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity to determine purity. | A single major peak with a specific retention time. | Unreacted behenic acid and other non-volatile or less volatile impurities. |
Comparison with an Alternative: Erucamide (B86657)
Erucamide, an unsaturated C22 fatty amide, is a common alternative to this compound, particularly as a slip agent. A comparative analysis is crucial for selecting the appropriate material for a specific application.
| Property | This compound (Saturated) | Erucamide (Unsaturated) | Significance |
| Molecular Formula | C₂₂H₄₅NO | C₂₂H₄₃NO | The presence of a double bond in erucamide affects its physical and chemical properties. |
| Melting Point | ~110-113 °C | ~79-81 °C | This compound's higher melting point can be advantageous in high-temperature applications. |
| ¹H NMR | No signals in the olefinic region (5-6 ppm). | Characteristic signals for the vinyl protons of the double bond at ~5.34 ppm.[2] | NMR provides a clear distinction between the two compounds. |
| FT-IR | Similar amide and alkyl chain absorptions. | Presence of a C=C stretching peak around 1650 cm⁻¹ (may overlap with the amide I band) and =C-H stretching above 3000 cm⁻¹.[3] | FT-IR can differentiate based on the unsaturation. |
| Performance as a Slip Agent | Lower volatility, less prone to "plate-out" on processing equipment. | "Fast blooming" to the surface, providing a rapid reduction in the coefficient of friction.[4] | The choice depends on the processing conditions and desired performance characteristics. |
Experimental Workflow for Confirmation of this compound Identity and Purity
References
A Comparative Analysis of Saturated vs. Unsaturated Fatty Acid Amides for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties and biological activities of saturated and unsaturated fatty acid amides, supported by experimental data and detailed protocols.
Fatty acid amides (FAAs) are a diverse class of endogenous lipids that play crucial roles in a myriad of physiological processes, making them attractive targets for drug discovery. This guide provides a comparative study of saturated and unsaturated FAAs, highlighting the key differences in their physical properties, biological activities, and underlying signaling pathways. The degree of saturation in the fatty acid chain is a critical determinant of the molecule's function, influencing everything from receptor binding affinity to metabolic stability.
Physicochemical Properties: A Tale of Two Structures
The presence or absence of double bonds in the fatty acid backbone significantly impacts the physical characteristics of the corresponding amides. Saturated fatty acid amides, such as palmitamide and stearamide, possess straight, flexible hydrocarbon chains that allow for tight packing. This results in higher melting points and lower solubility in aqueous media compared to their unsaturated counterparts. Unsaturated fatty acid amides, like oleamide (B13806) and the endocannabinoid anandamide (B1667382), have kinks in their acyl chains due to the presence of cis double bonds, which disrupt orderly packing and lead to lower melting points and generally increased solubility in organic solvents.
| Property | Saturated Fatty Acid Amides | Unsaturated Fatty Acid Amides |
| Structure | Straight hydrocarbon chain, no C=C double bonds | Bent hydrocarbon chain, one or more C=C double bonds |
| Melting Point | Generally higher (e.g., Palmitamide: 107°C[1][2], Stearamide: 107°C[3]) | Generally lower (e.g., Oleamide: 70-76°C[4][5]) |
| Solubility in Water | Very low (e.g., Palmitamide: 0.2914 mg/L at 25°C (est.)[1], Stearamide: Insoluble[3]) | Very low, but can be slightly higher than saturated counterparts (e.g., Oleamide: Insoluble[4][5]) |
| Solubility in Organic Solvents | Soluble in hot alcohol and ether.[3] Stearamide is soluble in ethanol (B145695) (~22 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (B127407) (~14 mg/ml).[6] | Generally soluble in non-polar organic solvents like hexane, benzene, and chloroform.[7] Oleamide is soluble in ethanol (~22 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (~14 mg/ml).[8] |
Biological Activity: Divergent Paths in Cellular Signaling
The structural differences between saturated and unsaturated fatty acid amides translate into distinct biological activities, primarily through their differential engagement of cellular receptors and signaling pathways.
Receptor Binding and Activation
Unsaturated fatty acid amides, most notably the N-acylethanolamine anandamide, are well-characterized ligands for cannabinoid receptors CB1 and CB2.[9] In contrast, saturated N-acylethanolamines like palmitoylethanolamide (B50096) (PEA) and stearoylethanolamide (SEA) do not bind to cannabinoid receptors but instead show affinity for other targets, such as the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPARα).[9] The monounsaturated oleoylethanolamide (OEA) also preferentially targets PPARα.[9] Some unsaturated N-acylethanolamines are also known to activate the transient receptor potential vanilloid 1 (TRPV1) channel.[3][10]
| N-Acylethanolamine (Acyl Chain) | Receptor | Kᵢ (nM) | EC₅₀ (µM) | Primary Functional Role |
| Anandamide (20:4, Unsaturated) | CB1 | 89 | 0.031 | Endocannabinoid signaling, neurotransmission[9] |
| CB2 | 371 | 0.027 | Immune modulation[9] | |
| TRPV1 | - | 0.77 | Nociception, inflammation[9] | |
| Palmitoylethanolamide (PEA) (16:0, Saturated) | PPARα | - | 3 | Anti-inflammatory, analgesic[9][11] |
| GPR55 | - | 4 | Anti-inflammatory, immunomodulatory[11] | |
| Oleoylethanolamide (OEA) (18:1, Unsaturated) | PPARα | - | 0.12 | Satiety, lipid metabolism[9] |
| GPR55 | - | - | Satiety signaling[9] | |
| TRPV1 | - | 0.4 | Nociception[9] |
Anti-inflammatory and Cytotoxic Effects
Both saturated and unsaturated fatty acid amides exhibit significant anti-inflammatory properties, albeit through different mechanisms. PEA, a saturated NAE, exerts its anti-inflammatory effects primarily through the activation of PPARα.[12] Anandamide, an unsaturated NAE, can modulate inflammation through its interaction with cannabinoid receptors.[12]
In the context of cancer, various fatty acid amides have demonstrated cytotoxic activity against different cell lines. The degree of unsaturation can influence this activity. For instance, some studies suggest that the inhibitory potency of fatty acids against telomerase activity increases with the number of double bonds.[13]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Anandamide (Unsaturated) | EFM-19 | Breast Carcinoma | 1.5 ± 0.3[14] |
| MCF-7 | Breast Carcinoma | 0.5[14] | |
| T-47D | Breast Cancer | 1.9 ± 0.2[14] | |
| DHA amide derivative (D3) (Unsaturated) | MCF-7 | Breast Cancer | 15.96 ± 2.89[15] |
| LA amide derivative (L7) (Unsaturated) | MCF-7 | Breast Cancer | 19.2 ± 2.93[15] |
| LA amide derivative (L3) (Unsaturated) | MCF-7 | Breast Cancer | 24.64 ± 1.81[15] |
Signaling Pathways and Experimental Workflows
The divergent biological activities of saturated and unsaturated fatty acid amides can be visualized through their distinct signaling pathways. Unsaturated NAEs like anandamide primarily interact with cannabinoid and TRPV1 receptors, leading to downstream effects on neurotransmission and inflammation. Saturated NAEs such as PEA activate nuclear receptors like PPARα, modulating gene expression related to inflammation and metabolism.
A typical experimental workflow for comparing the cytotoxic effects of saturated and unsaturated fatty acid amides involves synthesis, characterization, and in vitro cell-based assays.
Experimental Protocols
Synthesis of N-Oleoylethanolamine (Unsaturated)
This protocol describes a general method for the synthesis of N-oleoylethanolamine.
Materials:
-
Oleic acid
-
Thionyl chloride or oxalyl chloride
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Saturated sodium bicarbonate solution
-
n-Hexane or petroleum ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Activation of Oleic Acid: In a round-bottom flask, dissolve oleic acid in an anhydrous solvent like DCM. Add thionyl chloride or oxalyl chloride dropwise at 0°C.[16] Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours) to form the oleoyl (B10858665) chloride.[16] The reaction can also be heated to reflux.[16]
-
Amidation: In a separate flask, dissolve ethanolamine and triethylamine in DCM. Cool the solution to 0°C. Add the freshly prepared oleoyl chloride solution dropwise to the ethanolamine solution with stirring.[16] Let the reaction proceed at room temperature for several hours.[16]
-
Work-up: Filter the reaction mixture to remove any precipitate. Wash the organic layer sequentially with a dilute HCl solution, water, and saturated sodium bicarbonate solution.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude N-oleoylethanolamine by recrystallization from a suitable solvent like n-hexane or petroleum ether, or by column chromatography.[16]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fatty acid amide stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the saturated and unsaturated fatty acid amides for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 or 570 nm using a microplate reader.[1][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the activity of FAAH, the primary enzyme responsible for the degradation of many fatty acid amides.
Materials:
-
FAAH enzyme source (e.g., rat brain homogenate or recombinant FAAH)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[18]
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[18]
-
Test compounds (saturated and unsaturated fatty acid amides)
-
Known FAAH inhibitor (positive control, e.g., JZL 195)[18]
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the FAAH assay buffer, the FAAH enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[7][18]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[18][19]
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each test compound and calculate the IC₅₀ value.
PPARα Activation Assay
This reporter gene assay is used to determine if a compound can activate the PPARα receptor.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T or a liver cell line)
-
Expression plasmid for PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds (saturated and unsaturated fatty acid amides)
-
Known PPARα agonist (positive control, e.g., Wy-14643)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Treatment: After an appropriate incubation period for gene expression, treat the cells with various concentrations of the test compounds and controls for 24 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The amount of light produced is proportional to the activity of the PPARα receptor.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected β-galactosidase). Calculate the fold induction of PPARα activity for each compound and determine the EC₅₀ value.
References
- 1. palmitamide, 629-54-9 [thegoodscentscompany.com]
- 2. Hexadecanamide | C16H33NO | CID 69421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endogenous unsaturated C18 N-acylethanolamines are vanilloid receptor (TRPV1) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleamide - Wikipedia [en.wikipedia.org]
- 5. Oleamide | C18H35NO | CID 5283387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 17. benthamscience.com [benthamscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Validating Behenamide Migration in Polymer Films: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The migration of additives within a polymer matrix is a critical factor in the performance and safety of polymer films, particularly in applications such as pharmaceutical packaging and medical devices. Behenamide, a saturated fatty acid amide, is a commonly used slip agent to reduce the coefficient of friction in polymer films. Understanding and validating its migration rate is essential for ensuring product quality, consistency, and regulatory compliance. This guide provides a comparative analysis of this compound's migration behavior against other common slip agents, supported by experimental data and detailed methodologies for key analytical techniques.
Comparative Analysis of Slip Agent Migration
This compound generally exhibits a lower migration rate compared to unsaturated fatty acid amides like erucamide (B86657) and oleamide. This is primarily attributed to this compound's linear molecular structure, which allows for stronger intermolecular interactions within the polymer matrix, thus reducing its diffusion rate. The following table summarizes key quantitative data comparing the migration properties of these slip agents in High-Density Polyethylene (HDPE).
| Slip Agent | Polymer Matrix | Diffusion Coefficient (cm²/s) | Surface Concentration for Target Performance (Torque Reduction in HDPE Closures) (µg/cm²) | Morphology on HDPE Surface |
| This compound | HDPE | 5.63 x 10⁻¹⁵[1] | 1.7[2] | Numerous asperities[1] |
| Erucamide | HDPE | 1.53 x 10⁻¹³[1] | 15.7[2] | Flat, placoid structures[1] |
| Oleamide | HDPE | 1.16 x 10⁻¹³[1] | Not specified | Flat, placoid structures[1] |
Experimental Workflow for Validating this compound Migration
The following diagram illustrates a comprehensive workflow for the validation of this compound migration in polymer films, from initial sample preparation to final data analysis and interpretation.
Detailed Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for the key experiments cited in this guide.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify and relatively quantify this compound on the polymer film surface.
Methodology:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation: No specific preparation is required for film samples. Ensure the sample surface is clean and free of external contaminants.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Place the polymer film sample on the ATR crystal, ensuring good contact using a pressure clamp.
-
Collect the sample spectrum.
-
Parameters:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32-64
-
-
-
Data Analysis:
-
Identify the characteristic absorption peaks for this compound, typically the amide I band (C=O stretching) around 1640 cm⁻¹ and the N-H stretching bands around 3200 and 3400 cm⁻¹.
-
The intensity of these peaks can be used for the relative quantification of this compound on the surface.
-
Gas Chromatography with Flame Ionization Detector (GC-FID)
Objective: To quantify the absolute amount of this compound that has migrated to the polymer film surface.
Methodology:
-
Sample Preparation (Surface Extraction):
-
Cut a known surface area of the polymer film (e.g., 10 cm x 10 cm).
-
Wash the surface with a suitable solvent, such as isopropanol, to extract the migrated this compound. The volume of the solvent should be recorded.
-
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Detector Temperature: 300°C.
-
-
Calibration: Prepare standard solutions of this compound in the extraction solvent at various concentrations to create a calibration curve.
-
Data Analysis:
-
Inject a known volume of the sample extract into the GC-FID.
-
Identify the peak corresponding to this compound based on its retention time, confirmed by the analysis of a standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Calculate the surface concentration of this compound in µg/cm².
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental and chemical state composition of the extreme surface (top 1-10 nm) of the polymer film.
Methodology:
-
Instrument: X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
-
Sample Preparation: Cut a small, representative section of the polymer film (e.g., 1 cm x 1 cm) and mount it on the sample holder.
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans for key elements, such as C 1s, O 1s, and N 1s, to determine their chemical states.
-
A low-energy electron flood gun should be used for charge neutralization of the insulating polymer sample.
-
-
Data Analysis:
-
The presence of nitrogen (from the amide group of this compound) on the surface confirms its migration.
-
The high-resolution N 1s and C 1s spectra can be used to identify the amide functional group and distinguish it from other surface contaminants.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface morphology and distribution of the migrated this compound.
Methodology:
-
Instrument: Atomic Force Microscope.
-
Sample Preparation: Cut a small, flat section of the polymer film (e.g., 1 cm x 1 cm) and mount it on an AFM sample puck.
-
Imaging:
-
Operate the AFM in TappingMode™ to minimize sample damage.
-
Use a standard silicon cantilever.
-
Acquire both topography and phase images simultaneously. Phase imaging is particularly useful for distinguishing between materials with different mechanical properties (i.e., the polymer and the migrated additive).
-
-
Data Analysis:
-
Analyze the topography images to observe the surface features and roughness.
-
Analyze the phase images to identify the distribution and morphology of the migrated this compound, which often forms distinct crystalline structures on the polymer surface.[1]
-
References
A Comparative Analysis of Behenamide's Effect on the Coefficient of Friction in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of behenamide's performance as a slip agent in reducing the coefficient of friction (COF) in polymers. Its effectiveness is benchmarked against other commonly used fatty acid amides: erucamide (B86657), oleamide (B13806), and stearamide. This analysis is supported by experimental data from various studies to assist in the selection of the most appropriate slip agent for specific applications.
Executive Summary
This compound is a saturated fatty acid amide known for its effective slip properties and high thermal stability. While it reduces the coefficient of friction in polymer films, its performance relative to other slip agents, particularly the unsaturated amide erucamide, is nuanced. Erucamide generally exhibits a lower coefficient of friction at similar concentrations, a phenomenon attributed to its molecular structure. The presence of a double bond in the erucamide molecule is thought to facilitate a more favorable orientation on the polymer surface, leading to greater slip. This compound, however, offers advantages in high-temperature processing due to its saturated nature. The choice between these slip agents often involves a trade-off between achieving the lowest possible COF and requiring thermal stability during processing. Limited direct comparative data is available for oleamide and stearamide against this compound under identical conditions, but existing literature suggests they also serve as effective slip and anti-blocking agents.
Data Presentation: Coefficient of Friction Comparison
The following table summarizes the available quantitative data on the coefficient of friction for various fatty acid amides in different polymer systems. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Slip Agent | Polymer | Concentration | Coefficient of Friction (Kinetic) | Source |
| This compound | LLDPE | 1080 ppm | > 0.2 | [1] |
| Erucamide | LLDPE | 1010 ppm | 0.2 | [1] |
| This compound | Polypropylene (B1209903) | Not Specified | ~ 0.15 - 0.35 | [2] |
| Erucamide | Polypropylene | Not Specified | ~ 0.15 - 0.35 | [2] |
| Erucamide | Polyethylene | Not Specified | 0.129 (after 3 days at 50°C) | [3] |
| Oleamide | LDPE | 0.05 - 0.2% | Reduction of >50% from baseline | [4] |
| Stearamide | LDPE | 1000 ppm | Medium to High (relative to Erucamide) | [5] |
Note: LLDPE refers to Linear Low-Density Polyethylene, and LDPE refers to Low-Density Polyethylene. The coefficient of friction is a dimensionless value.
Experimental Protocols
The standard test method for determining the static and kinetic coefficients of friction of plastic films and sheeting is ASTM D1894.[5] This method is crucial for quantifying the slip properties of materials, which is essential for predicting their performance in processing and packaging applications.[5]
ASTM D1894: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting
Objective: To measure the forces required to initiate (static friction) and sustain (kinetic friction) the movement of one surface over another.[5]
Apparatus:
-
A friction testing apparatus, which includes a stationary plane and a moving sled, or vice versa.[5]
-
A sled of a specified weight and dimensions.[5]
-
A force-measuring device.[5]
-
A drive system to produce a uniform relative motion between the sled and the plane.[5]
Procedure:
-
Sample Preparation: Plastic film specimens are cut to specified dimensions. One piece is attached to the plane and another to the sled.[5]
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.
-
Test Execution:
-
The sled is placed on the plane, and the force-measuring device is zeroed.[5]
-
The drive system is initiated, causing the sled and plane to move relative to each other at a constant speed (typically 150 mm/min).[5]
-
The initial peak force required to start the motion is recorded; this is used to calculate the static COF.[5]
-
The average force required to maintain the motion over a specified distance is recorded; this is used to calculate the kinetic COF.[5]
-
Calculations:
-
Static Coefficient of Friction (μs): μs = Fs / W, where Fs is the initial peak frictional force and W is the weight of the sled.[5]
-
Kinetic Coefficient of Friction (μk): μk = Fk / W, where Fk is the average kinetic frictional force and W is the weight of the sled.[5]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for measuring the coefficient of friction of a polymer film according to the ASTM D1894 standard.
Caption: Experimental workflow for COF measurement via ASTM D1894.
References
- 1. ASTM D1894 Coefficient of Friction Test on Plastic How to Guide - ADMET [admet.com]
- 2. US6497965B1 - Slip agents and polypropylene films prepared therefrom - Google Patents [patents.google.com]
- 3. journal.uii.ac.id [journal.uii.ac.id]
- 4. Application of oleamide and erucamide in plastics and thermoplastic elastomers-Jiangxi Zhilian New Material Co., Ltd,Enterprises producing amide products such as oleic acid amide, erucic acid amide, stearic acid amide, EBS, etc [en.zlkj163.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Analysis of Behenamide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for behenamide depends on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the key performance parameters for GC and LC methods based on available data for fatty acid amides.
Table 1: Gas Chromatography (GC) Method Performance
| Parameter | GC-FID | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 1.5 - 3 µg/mL | 61.0 - 105.0 ng/g |
| Limit of Quantification (LOQ) | 5 - 10 µg/mL | Not consistently reported |
| Precision (%RSD) | < 10% (Intra-day and Inter-day) | Not consistently reported |
| Accuracy/Recovery (%) | 85 - 118% | Not consistently reported |
| Derivatization | Often required | Required |
Table 2: Liquid Chromatography (LC) Method Performance
| Parameter | LC-MS/MS |
| Linearity (R²) | >0.996 |
| Limit of Detection (LOD) | 0.52 µg/mL |
| Limit of Quantification (LOQ) | 0.78 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 91 - 109% |
| Derivatization | Not required |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are representative protocols for GC and LC analysis of fatty acid amides.
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
This method is widely used for the quantitative analysis of fatty acids and their derivatives.[1]
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing this compound.
-
Perform an extraction using a suitable solvent (e.g., pressurized liquid extraction with isopropanol).
-
The extract is then subjected to derivatization to convert the amide to a more volatile ester (e.g., fatty acid methyl ester or FAME). This is often achieved by heating with a reagent like BF3/methanol (B129727).
-
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-95% dimethyl-polysiloxane column (30 m x 0.25 mm I.D.).[2]
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of different fatty acid amides. For example, an initial temperature of 150°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min.
-
Injector and Detector Temperature: Typically set around 250-300°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to GC-FID and provides structural information for identification.[3]
-
Sample Preparation (with Derivatization):
-
Instrumentation:
-
Column: A polar capillary column, such as HP-Innowax, is often employed.[3]
-
Injector: Split/splitless injector.
-
Detector: Mass Spectrometer (MS).
-
-
Chromatographic and MS Conditions:
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient is essential for the separation of the derivatized amides.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of non-volatile compounds like this compound, offering high sensitivity and specificity without the need for derivatization.[4]
-
Sample Preparation:
-
A simple extraction with a suitable organic solvent (e.g., methanol or acetonitrile) is typically sufficient.
-
The extract is then filtered before injection.
-
-
Instrumentation:
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Detector: Tandem Mass Spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. sciepub.com [sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Behenamide: A Statistical and Mechanistic Performance Analysis in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of behenamide's performance attributes relevant to pharmaceutical development, contrasting it with established alternatives. Experimental data and detailed methodologies are presented to support formulators and researchers in making informed decisions for drug delivery applications.
Executive Summary
This compound, a long-chain saturated fatty acid amide, presents itself as a versatile excipient in pharmaceutical formulations. While it has a more extensive history as a slip agent in the polymer industry, its utility in drug product manufacturing is gaining attention. This is largely due to its lubricating properties, potential for sustained drug release, and biocompatibility. This guide will delve into a comparative analysis of this compound, primarily in the context of tablet lubrication and as a matrix former for controlled-release dosage forms. Due to the limited direct statistical data for this compound in some pharmaceutical applications, performance data of its close chemical relative, glyceryl behenate (B1239552), will be used as a primary comparator to provide valuable insights.
Data Presentation: Comparative Performance of Lubricants
The selection of a lubricant in tablet manufacturing is critical as it directly impacts production efficiency and the final product's key quality attributes such as hardness, friability, and dissolution.
Table 1: Comparative Lubricant Efficiency in Tableting
| Lubricant | Typical Concentration (% w/w) | Ejection Force Reduction | Effect on Tablet Hardness | Effect on Drug Dissolution |
| This compound (inferred) | 1.0 - 3.0 | Good | Minimal negative impact | Less retardation than Magnesium Stearate (B1226849) |
| Glyceryl Behenate | 1.0 - 3.0 | Good[1] | Less reduction in tablet strength compared to Magnesium Stearate[2] | Can retard dissolution, useful for sustained release[3] |
| Magnesium Stearate | 0.25 - 1.0 | Excellent[1][4][5][6] | Can significantly reduce hardness, especially with longer blending times[1][2] | Hydrophobic nature can impede dissolution[2] |
| Carnauba Wax | 10 - 40 (for matrix) | Not typically used as a primary lubricant | Increases hardness in matrix tablets[7] | Significantly retards drug release[8] |
Table 2: Performance in Sustained-Release Matrix Tablets
| Matrix Former | Mechanism of Release Control | Drug Release Profile | Key Advantages | Key Disadvantages |
| This compound (potential) | Hydrophobic matrix formation | Expected to be diffusion-controlled | Biocompatible, inert | Limited direct studies available |
| Glyceryl Behenate | Inert, non-eroding matrix[3] | Diffusion-controlled[3] | Effective for water-soluble drugs[3] | Release can be pH-independent[3] |
| Carnauba Wax | Hydrophobic matrix, slow erosion | Diffusion and erosion[8] | High melting point, good for melt granulation[7] | Can lead to very slow or incomplete release |
| Ethylcellulose | Insoluble, non-swelling matrix | Diffusion-controlled | pH-independent release, widely used | Can result in dose dumping if matrix fails |
Experimental Protocols
Protocol 1: Evaluation of Lubricant Efficiency in Tablet Compression
Objective: To quantify and compare the lubricant efficiency of this compound with a standard lubricant like magnesium stearate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
This compound
-
Magnesium Stearate
-
Instrumented Tablet Press
Methodology:
-
Blending: Prepare separate powder blends containing the API, diluent, and disintegrant. Divide the blend into two batches. To one batch, add a specified concentration of this compound (e.g., 1% w/w), and to the other, add the same concentration of magnesium stearate. Blend each batch for a fixed time (e.g., 5 minutes) in a V-blender.
-
Compression: Using an instrumented tablet press, compress tablets of a target weight and hardness from each blend. Record the compression force, ejection force, and punch displacement data for each tablet.[4][6]
-
Tablet Characterization:
-
Hardness: Measure the breaking force of at least 10 tablets from each batch using a tablet hardness tester.
-
Friability: Determine the friability of a sample of tablets from each batch using a friability tester.
-
Dissolution: Perform dissolution testing on at least 6 tablets from each batch according to the relevant pharmacopeial method.
-
Data Analysis:
-
Statistically compare the mean ejection forces of the two batches. A lower ejection force indicates better lubrication.[5]
-
Compare the tablet hardness and friability to assess the impact of the lubricant on tablet strength.[1]
-
Analyze the dissolution profiles to determine if the lubricant has a retarding effect on drug release.
Protocol 2: Formulation and Evaluation of this compound-Based Sustained-Release Matrix Tablets
Objective: To formulate a sustained-release matrix tablet using this compound and evaluate its in-vitro drug release profile.
Materials:
-
Model Drug (e.g., Theophylline or Metformin HCl)
-
This compound
-
Diluent (e.g., Lactose)
-
Binder (e.g., Povidone)
-
Dissolution Apparatus (USP Type II)
Methodology:
-
Granulation (Melt Granulation Technique):
-
Melt the this compound in a heated mixer.
-
Add the model drug, diluent, and binder to the molten this compound and mix until a homogenous mass is formed.
-
Allow the mixture to cool and solidify.
-
Mill the solidified mass to obtain granules of a desired particle size.
-
-
Tablet Compression: Compress the granules into tablets of a specific weight and hardness.
-
In-Vitro Dissolution Study:
-
Perform dissolution testing using a USP Type II apparatus.
-
Use an appropriate dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate (B84403) buffer pH 6.8 for the remaining time).
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[9]
Protocol 3: In-Vitro Cytotoxicity Testing of this compound (as per ISO 10993-5)
Objective: To assess the potential cytotoxicity of this compound as a pharmaceutical excipient.
Materials:
-
This compound
-
Cell Culture Medium
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Positive Control (e.g., Organotin-stabilized PVC)
-
Negative Control (e.g., High-density polyethylene)
-
Incubator
-
Microplate reader
Methodology (Elution Test):
-
Extraction: Prepare an extract of this compound by incubating it in a cell culture medium at 37°C for 24 hours.[10]
-
Cell Culture: Seed the L929 cells in a 96-well plate and incubate until they form a sub-confluent monolayer.
-
Exposure: Replace the culture medium with the this compound extract, as well as extracts from the positive and negative controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).[10]
-
Assessment of Viability:
-
Qualitative: Observe the cells under a microscope for changes in morphology, such as cell lysis, rounding, or detachment.
-
Quantitative (MTT Assay): Add MTT reagent to the wells and incubate. The viable cells will reduce the MTT to a colored formazan (B1609692) product. Measure the absorbance using a microplate reader to quantify cell viability.[11]
-
Data Analysis:
-
Compare the cell viability of the this compound-treated cells to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[12]
Mandatory Visualization
Caption: Workflow for comparative evaluation of tablet lubricants.
Caption: Potential interactions of this compound with drug transport and metabolism pathways.
Conclusion
This compound shows promise as a pharmaceutical excipient, particularly as a lubricant in tablet formulations where it may offer advantages over magnesium stearate by having a lesser impact on tablet hardness and drug dissolution. Its hydrophobic nature also suggests its potential as a matrix former for sustained-release dosage forms. However, there is a clear need for more direct, quantitative studies on this compound's performance in these applications to fully elucidate its benefits and drawbacks compared to established excipients. The provided protocols offer a framework for conducting such evaluations. Furthermore, a thorough biocompatibility assessment and investigation into its potential interactions with drug metabolism pathways are essential for its safe and effective use in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Lubrication potential of magnesium stearate studied on instrumented rotary tablet press - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnauba wax as a promising excipient in melt granulation targeting the preparation of mini-tablets for sustained release of highly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijcps.com [ijcps.com]
- 10. Cytotoxicity Testing to ISO 10993-5 / USP 87 | Wickham Micro [wickhammicro.co.uk]
- 11. medium.com [medium.com]
- 12. nhiso.com [nhiso.com]
A Researcher's Guide to Behenamide: Comparing Supplier Efficacy for Drug Development
For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount. Behenamide (docosanamide), a long-chain saturated fatty acid amide, has garnered interest for its potential applications in drug delivery and as a modulator of biological pathways. This guide provides an objective comparison of this compound from various suppliers, supported by key quality control data and detailed experimental protocols to aid in the selection of the most suitable product for your research needs.
Understanding this compound's Role in Drug Development
While traditionally used in the polymer industry as a slip and anti-blocking agent, this compound's structural similarity to endogenous signaling lipids has drawn the attention of the scientific community. Notably, this compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[1][2][3] By acting as a competitive substrate for FAAH, this compound has the potential to modulate the endocannabinoid system, making it a compound of interest for therapeutic research. This guide focuses on the critical quality attributes of this compound that can influence its performance in biological assays and formulation studies.
Comparative Analysis of this compound Suppliers
The efficacy of this compound in a research setting is directly linked to its purity and the presence of impurities. The following table summarizes the typical specifications provided by various suppliers for their this compound products. It is important to note that these values are based on publicly available technical data sheets and may vary between specific lots. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate data.
Table 1: Comparison of this compound Supplier Specifications
| Supplier/Product Name | Purity (Amide Content) | Melting Point (°C) | Acid Value (mg KOH/g) | Iodine Value (g I₂/100g) |
| POLYMER ADD-BEHENAMIDE | ≥ 98% (by GC) | 105 - 115 | ≤ 5.0 | ≤ 4.0 |
| Sigma-Aldrich (Analytical Standard) | ≥ 98.0% | 110 - 113 | Not Specified | Not Specified |
| Fine Organics (Finawax B) | Not Specified | Not Specified | Not Specified | Not Specified |
| PMC Group (Kemamide B) | Not Specified | 98 - 106 | ≤ 4.0 | ≤ 4.0 |
| Croda (Crodamide BR) | Not Specified | Not Specified | Not Specified | Not Specified |
| MedChemExpress | 74.0% | Not Specified | Not Specified | Not Specified |
| Lab Pro Inc. | Min. 75.0% (GC) | 111 | Not Specified | Not Specified |
Key Experimental Protocols for this compound Evaluation
To ensure the quality and consistency of this compound for research purposes, several analytical tests should be performed. Below are detailed protocols for key experiments.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a fundamental technique for assessing the purity of this compound and identifying any volatile impurities.
Experimental Workflow for GC Analysis
Figure 1. Workflow for Gas Chromatography (GC) analysis of this compound purity.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Injector and Detector Temperature: 300°C and 320°C, respectively.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like chloroform or hot isopropanol (B130326) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the prepared sample. The purity is calculated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Determination of Moisture Content by Karl Fischer Titration
Excessive moisture can affect the stability and reactivity of this compound. Karl Fischer titration is the standard method for quantifying water content.
Methodology:
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable anhydrous solvent (e.g., a mixture of chloroform and methanol).
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is detected by a persistent brown color or by an electrochemical sensor. The water content is calculated based on the amount of reagent consumed.
Acid Value Determination
The acid value indicates the amount of free fatty acids present as impurities, which can arise from the hydrolysis of the amide.
Methodology:
-
Reagents:
-
Titrant: Standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695).
-
Solvent: A neutralized mixture of ethanol and diethyl ether (1:1 v/v).
-
Indicator: Phenolphthalein (B1677637) solution.
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the solvent mixture.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized KOH solution until a faint pink color persists for at least 30 seconds.
-
-
Calculation: The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample (g)
-
Iodine Value Determination
The iodine value is a measure of the degree of unsaturation in the fatty acid chain. For this compound, which is a saturated fatty amide, a low iodine value is expected.
Methodology (Wijs Method):
-
Reagents:
-
Wijs solution (iodine monochloride in glacial acetic acid).
-
Potassium iodide (KI) solution (15%).
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Starch indicator solution.
-
Carbon tetrachloride or chloroform.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in carbon tetrachloride or chloroform.
-
Add a precise volume of Wijs solution, stopper the flask, and let it stand in the dark for 30 minutes.
-
Add the KI solution and water, then titrate the liberated iodine with the standardized sodium thiosulfate solution, adding the starch indicator near the endpoint (when the solution turns a pale straw color).
-
Perform a blank titration under the same conditions.
-
-
Calculation: The iodine value is calculated as follows: Iodine Value = [(B - S) × N × 12.69] / W Where:
-
B = volume of Na₂S₂O₃ solution for the blank (mL)
-
S = volume of Na₂S₂O₃ solution for the sample (mL)
-
N = normality of the Na₂S₂O₃ solution
-
12.69 = conversion factor (atomic weight of iodine / 10)
-
W = weight of the sample (g)
-
This compound's Mechanism of Action: A Signaling Pathway Perspective
For drug development professionals, understanding the potential mechanism of action of this compound is crucial. As a fatty acid amide, this compound can interact with the endocannabinoid system, primarily by acting as a competitive substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).
Endocannabinoid Signaling and FAAH Inhibition
Figure 2. this compound as a competitive substrate for FAAH in the endocannabinoid signaling pathway.
This pathway illustrates that by competing with anandamide for the active site of FAAH, this compound can slow the degradation of anandamide. This leads to an increase in the local concentration of anandamide, thereby enhancing its signaling through cannabinoid receptors like CB1. This indirect potentiation of endocannabinoid signaling is a promising therapeutic strategy that avoids the direct activation of cannabinoid receptors, which can be associated with undesirable side effects.
Conclusion
The selection of a this compound supplier should be guided by a thorough evaluation of the product's purity and consistency. While the provided data offers a comparative overview, it is essential for researchers to perform their own quality control using the detailed protocols in this guide. For professionals in drug development, understanding the quality of this compound is critical, as impurities could confound experimental results and impact the viability of this compound as a research tool or therapeutic agent. By carefully assessing supplier specifications and conducting in-house validation, researchers can ensure the reliability and reproducibility of their findings.
References
validation of behenamide's biocompatibility for medical applications
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation of medical devices and pharmaceutical formulations. This guide provides a comparative analysis of the biocompatibility of behenamide and other long-chain fatty acid amides—erucamide, oleamide, and stearamide—which are often considered as alternatives. The assessment is based on key biocompatibility endpoints: cytotoxicity, hemocompatibility, and in vivo toxicity, with methodologies grounded in the ISO 10993 standards.
While specific quantitative biocompatibility data for this compound is not extensively available in public literature, this guide leverages data on structurally similar fatty acid amides to provide a comparative framework. Fatty acid amides are widely used in the polymer industry as slip agents and lubricants and are being explored for various roles in drug delivery systems. Their biocompatibility is a crucial factor for such applications.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data for erucamide, oleamide, and stearamide, which serve as comparators for assessing the potential biocompatibility profile of this compound.
Table 1: In Vitro Cytotoxicity Data
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| Erucamide | MTT Assay | Hepatocellular Carcinoma | IC50 | 23.8 ± 0.8 µg/mL | [1] |
| Oleamide | Not Specified | Not Specified | Cytotoxicity | Mild cytotoxic effects noted in some studies | [2] |
| Stearamide | Not Specified | Not Specified | Cytotoxicity | Considered cytotoxic in some contexts | [3] |
Table 2: Hemocompatibility Data
| Compound | Assay Type | Key Finding | Result | Reference |
| Oleamide | Hemolysis Assay | Dose-dependent increase in hemolysis | ~50% hemolysis at 100 mg/mL | [4] |
| Erucamide | Not Specified | Generally considered to have low hemolytic potential | No quantitative data found | |
| Stearamide | Not Specified | Generally considered to have low hemolytic potential | No quantitative data found |
Table 3: In Vivo Acute Systemic Toxicity Data
| Compound | Species | Route of Administration | LD50 | Reference |
| Erucamide | Rat | Oral | >2000 mg/kg | [5] |
| Oleamide | Rat | Oral | >5000 mg/kg | [6][7] |
| Stearamide | Rat | Oral | >2000 mg/kg | [7] |
Experimental Protocols
The biocompatibility of medical materials is typically evaluated following the international standard ISO 10993. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Testing (ISO 10993-5)
The in vitro cytotoxicity test is a fundamental biocompatibility assessment that evaluates the potential for a material to cause cell death or inhibit cell growth.
Objective: To determine the biological response of mammalian cells in vitro to the test material.
Methodology: Elution Test
-
Preparation of Test Extracts: The test material (e.g., this compound-coated surface) is extracted in a cell culture medium (e.g., MEM with 10% bovine serum) at 37°C for 24 hours. The ratio of the material surface area to the volume of the extraction medium is typically 3 cm²/mL.
-
Cell Culture: A near-confluent monolayer of L929 mouse fibroblast cells is prepared in 96-well plates.
-
Exposure: The culture medium is replaced with the test extract at various concentrations (e.g., 100%, 50%, 25%, and 12.5%). A negative control (culture medium only) and a positive control (e.g., organotin-stabilized PVC) are included.
-
Incubation: The cells are incubated with the extracts for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assessment of Cytotoxicity:
-
Qualitative: The cell monolayer is observed microscopically for changes in morphology, such as cell rounding, detachment, and lysis. The cytotoxic effect is graded on a scale of 0 (no reactivity) to 4 (severe reactivity).
-
Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[8][9]
-
Hemocompatibility Testing (ISO 10993-4)
Hemocompatibility testing evaluates the effects of a blood-contacting material on blood or blood components.
Objective: To assess the potential of a material to cause hemolysis (red blood cell rupture), thrombosis (clot formation), and other adverse effects on the blood.
Methodology: In Vitro Hemolysis Assay (Direct Contact Method)
-
Preparation of Blood: Freshly collected human or rabbit blood, anticoagulated with heparin or citrate, is used. The red blood cells (RBCs) are washed and diluted with phosphate-buffered saline (PBS).
-
Test Procedure: The test material is placed in direct contact with the diluted RBC suspension.
-
Controls: A negative control (e.g., polyethylene) and a positive control (e.g., water for injection) are run in parallel.
-
Incubation: The samples are incubated at 37°C for a specified period (e.g., 4 hours) with gentle agitation.
-
Analysis: After incubation, the samples are centrifuged, and the supernatant is collected. The amount of hemoglobin released from the lysed RBCs is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100. A hemolysis rate of less than 2% is generally considered non-hemolytic.[10][11][12]
In Vivo Acute Systemic Toxicity Testing (ISO 10993-11)
This test assesses the potential for a single exposure to a medical device material to cause systemic toxic effects.
Objective: To evaluate the potential for leachables from the material to cause toxicity in a living organism.
Methodology: Extract Injection
-
Preparation of Extracts: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents, typically at 37°C for 72 hours.
-
Animal Model: Mice are commonly used for this study.
-
Administration: The extracts are administered to the animals via intravenous and intraperitoneal injection. A control group receives the extraction vehicle only.
-
Observation: The animals are observed for any signs of toxicity, such as changes in behavior, weight loss, or mortality, immediately after injection and at regular intervals for up to 72 hours.[13][14]
-
Evaluation: At the end of the observation period, a macroscopic evaluation of the organs is performed. The absence of mortality and significant toxic reactions in the test group compared to the control group indicates that the material is not systemically toxic.
Visualizing the Biocompatibility Assessment Workflow
The following diagrams illustrate the key workflows in biocompatibility testing.
References
- 1. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. nhiso.com [nhiso.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening Assessment Fatty Amides Group - Canada.ca [canada.ca]
- 6. Oleamide - Safety Data Sheet [chemicalbook.com]
- 7. chempoint.com [chempoint.com]
- 8. nhiso.com [nhiso.com]
- 9. taglus.com [taglus.com]
- 10. researchgate.net [researchgate.net]
- 11. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 12. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 13. namsa.com [namsa.com]
- 14. poly-ond.com [poly-ond.com]
A Comparative Guide to the Thermal Properties of Behenamide and Other Key Fatty Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of four commercially significant fatty acid amides: behenamide, stearamide, erucamide (B86657), and oleamide (B13806). The information presented is collated from experimental data to assist in selecting appropriate fatty acid amides for various research, development, and manufacturing applications where thermal stability is a critical parameter. Fatty acid amides are invaluable in a multitude of industrial processes, including as slip agents, anti-blocking agents, and lubricants.[1] Their performance in high-temperature processes is directly linked to their thermal stability.[1]
Comparative Thermal Data
The thermal properties of fatty acid amides are dictated by their molecular structure, specifically the length of the carbon chain and the degree of saturation.[1] Saturated amides with longer carbon chains, like this compound, generally exhibit higher melting points and greater thermal stability compared to their unsaturated or shorter-chain counterparts.[1]
The following table summarizes the key thermal properties of this compound, stearamide, erucamide, and oleamide. The data is primarily derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Fatty Acid Amide | Molecular Formula | Structure | Melting Point (°C) | Boiling Point (°C) | Insights on Thermal Stability |
| This compound | C₂₂H₄₅NO | Saturated (C22:0) | 105 - 115[1][2] | 471.1 (Predicted)[3] | Exhibits excellent thermal stability due to its long, saturated hydrocarbon chain.[1] |
| Stearamide | C₁₈H₃₇NO | Saturated (C18:0) | 99 - 105[2] | Not Available | Offers high thermal stability, characteristic of saturated fatty amides.[1] |
| Erucamide | C₂₂H₄₃NO | Unsaturated (C22:1) | 79 - 85[4] | 474.2[5] | Good thermal stability (stable at 273°C) but generally lower than its saturated counterpart, this compound.[1][6] |
| Oleamide | C₁₈H₃₅NO | Unsaturated (C18:1) | 72 - 77[6] | 433[4] | Considered to have lower thermal stability compared to its saturated counterpart, stearamide.[1] |
Experimental Protocols
The data presented in this guide are typically obtained using standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.
DSC is employed to determine the melting point and other thermal transitions of fatty amides.
-
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample of the fatty amide (typically 5-10 mg) is placed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A controlled temperature program is initiated. A typical program involves heating the sample at a constant rate, such as 10 °C/min, over a specified temperature range that encompasses the expected melting point.[1]
-
The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting plot of heat flow versus temperature (a thermogram) shows an endothermic peak representing the melting process. The melting point is determined as the peak temperature of this event.[1]
-
TGA is used to assess the thermal stability and decomposition profile of fatty amides by monitoring their mass change as a function of temperature.[1]
-
Objective: To determine the temperature at which a material begins to decompose or lose mass.
-
Methodology:
-
A small sample of the fatty amide is placed into a tared TGA sample pan.
-
The pan is placed inside a high-precision balance within a furnace.
-
The sample is heated according to a controlled temperature program, often under a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. Studies on fatty acid amides from vegetable oils suggest they generally remain stable at temperatures below 200°C.[7][8]
-
Visualization of Structure-Property Relationships
The thermal behavior of fatty amides is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between carbon chain length, saturation, and the resulting thermal properties.
Caption: Relationship between fatty acid amide structure and thermal properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Acsol [acsol.co.kr]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. metaltekticaret.com.tr [metaltekticaret.com.tr]
- 5. All Products - Oleamide,Erucamide,Stearamide,Ethylene Bis Stearamide,pentaerythrityl tetrastearate,Ethylene Bis Oleamide [zhilian163.com]
- 6. Application of oleamide and erucamide in plastics and thermoplastic elastomers-Jiangxi Zhilian New Material Co., Ltd,Enterprises producing amide products such as oleic acid amide, erucic acid amide, stearic acid amide, EBS, etc [en.zlkj163.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming the Absence of Residual Catalysts in Behenamide Samples
For researchers, scientists, and drug development professionals, ensuring the purity of behenamide is paramount. This guide provides a comprehensive comparison of analytical techniques for detecting residual catalysts commonly used in this compound synthesis, enabling you to select the most appropriate method for your specific needs.
This compound, a long-chain fatty amide, finds applications in various industries, including pharmaceuticals and cosmetics. Its synthesis often involves the use of metal-based catalysts, such as compounds containing copper (Cu), nickel (Ni), titanium (Ti), or tin (Sn).[1][2] Regulatory requirements and quality control standards necessitate the thorough removal of these catalysts from the final product. This guide compares four widely used analytical techniques for elemental analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), and X-ray Fluorescence (XRF).
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, AAS, and XRF for the analysis of common residual catalysts in this compound.
| Feature | ICP-MS | ICP-OES | AAS | XRF |
| Principle | Ionization of atoms in plasma and separation by mass-to-charge ratio. | Excitation of atoms in plasma and detection of emitted light. | Absorption of light by free atoms in a flame or graphite (B72142) furnace. | Excitation of core electrons by X-rays and detection of characteristic secondary X-rays. |
| Typical Limit of Detection (LOD) | Very Low (ng/L to µg/L)[3][4] | Low (µg/L)[3] | Moderate (µg/L to mg/L)[5][6] | High (mg/kg)[1][7][8] |
| Multi-element capability | Excellent (simultaneous) | Excellent (simultaneous) | Poor (sequential) | Excellent (simultaneous) |
| Sample Preparation | Destructive (requires digestion) | Destructive (requires digestion) | Destructive (requires digestion) | Non-destructive (minimal or no preparation)[9] |
| Matrix Effects | Can be significant, but can be corrected.[10] | Can be significant, but can be corrected. | Significant, especially in flame AAS. | Can be significant, but can be corrected. |
| Throughput | High | High | Low to Medium | Very High |
| Cost (Instrument) | High | Medium to High | Low to Medium | Medium |
| Cost (Operational) | High | Medium | Low | Low[9] |
Estimated Limits of Detection (LODs) for Target Elements in an Organic Matrix
The following table provides estimated limits of detection for the target elements in a generic organic matrix. It is important to note that actual LODs may vary depending on the specific instrument, sample matrix, and experimental conditions.
| Element | ICP-MS (µg/kg) | ICP-OES (µg/kg) | AAS (µg/kg) | XRF (mg/kg) |
| Copper (Cu) | 0.007[3] | 1.5[3] | 2.2[11] | ~1-10 |
| Nickel (Ni) | 0.002[3] | 1.4[3] | 2.8[11] | ~1-10[8] |
| Titanium (Ti) | ~0.1 | ~1 | Not Recommended | <0.1[8] |
| Tin (Sn) | ~0.1 | ~10 | Not Recommended | ~1-10[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for each technique.
Sample Preparation: Microwave-Assisted Acid Digestion (for ICP-MS and ICP-OES)
This protocol is a critical first step for ICP-based methods to break down the organic matrix of the this compound sample and bring the target metals into a solution that can be introduced into the instrument.
Workflow for Microwave Digestion
Materials:
-
Concentrated nitric acid (69-70%, trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Microwave digestion system with appropriate vessels
Procedure:
-
Accurately weigh approximately 0.25 g of the homogenized this compound sample directly into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide to the vessel in a fume hood.[12] Allow any initial reaction to subside.
-
Seal the vessels and place them in the microwave digestion system.
-
Program the microwave system to ramp to 180°C over 15 minutes and then hold at 180°C for 20 minutes.[13]
-
After the program is complete, allow the vessels to cool to room temperature before opening.
-
Quantitatively transfer the clear digest to a 50 mL volumetric flask.
-
Dilute the sample to the 50 mL mark with deionized water and mix thoroughly.
-
The sample is now ready for analysis by ICP-MS or ICP-OES. Prepare a reagent blank using the same procedure without the this compound sample.
ICP-MS and ICP-OES Analysis
Instrumentation:
-
ICP-MS or ICP-OES instrument equipped with a standard sample introduction system.
Logical Flow for ICP Analysis
Procedure:
-
Instrument Setup: Optimize the ICP-MS or ICP-OES instrument parameters (e.g., plasma power, gas flow rates, and detector settings) according to the manufacturer's recommendations for the analysis of trace elements in an aqueous matrix.
-
Calibration: Prepare a series of multi-element calibration standards containing Cu, Ni, Ti, and Sn at concentrations bracketing the expected sample concentrations. Use a matrix-matched diluent (e.g., 2% nitric acid) for the standards.
-
Analysis: Aspirate the reagent blank, calibration standards, and digested this compound samples into the instrument.
-
Quantification: The instrument software will generate a calibration curve and calculate the concentration of each target element in the samples. Correct for the initial sample weight and dilution factor to obtain the final concentration in the this compound sample.
Atomic Absorption Spectrometry (AAS) Analysis
AAS is a single-element technique, so the analysis for each element (Cu and Ni are most suitable for AAS) must be performed separately.
Experimental Workflow for AAS
Instrumentation:
-
Flame or Graphite Furnace AAS instrument.
-
Hollow cathode lamps for Cu and Ni.
Procedure:
-
Sample Preparation: Prepare the this compound sample using the microwave digestion protocol described above.
-
Instrument Setup: Install the appropriate hollow cathode lamp for the element of interest (e.g., Cu). Set the wavelength and slit width as recommended by the instrument manufacturer. For flame AAS, optimize the gas flow rates for the air-acetylene flame. For graphite furnace AAS, develop a suitable temperature program for drying, ashing, and atomization.
-
Calibration: Prepare a series of single-element calibration standards for the target element.
-
Analysis: Aspirate the blank, standards, and digested sample into the instrument and record the absorbance.
-
Repeat for Other Elements: Repeat steps 2-4 for each element to be analyzed.
X-ray Fluorescence (XRF) Analysis
XRF offers the advantage of minimal sample preparation. For this compound, which is a waxy solid, pressing it into a pellet is a common and effective approach.
Workflow for XRF Analysis
Instrumentation:
-
Energy Dispersive XRF (EDXRF) or Wavelength Dispersive XRF (WDXRF) spectrometer.
-
Hydraulic press for pellet preparation.
Procedure:
-
Sample Preparation: If the this compound sample is not a fine powder, it may need to be cryo-milled to achieve a uniform particle size. Accurately weigh a portion of the powdered sample and press it into a self-supporting pellet using a hydraulic press.
-
Instrument Setup: Place the pellet into the XRF spectrometer. Select an appropriate analytical program for the determination of the target elements.
-
Analysis: Initiate the measurement. The instrument will irradiate the sample with X-rays and collect the emitted fluorescent X-rays.
-
Quantification: The software will identify and quantify the elements present based on the energy and intensity of the detected X-rays. For accurate quantification, calibration with matrix-matched standards is recommended. Alternatively, standardless fundamental parameters (FP) methods can provide semi-quantitative results.[7]
Conclusion
The selection of the most suitable analytical technique for confirming the absence of residual catalysts in this compound samples depends on a balance of regulatory requirements, desired sensitivity, sample throughput, and available resources.
-
ICP-MS offers the highest sensitivity and is the preferred method when very low detection limits are required to meet stringent regulatory guidelines.[14]
-
ICP-OES provides a good balance of sensitivity and cost-effectiveness for routine quality control where sub-ppm detection limits are sufficient.[15]
-
AAS is a lower-cost option suitable for the analysis of a limited number of elements, particularly Cu and Ni, but with lower throughput.
-
XRF is a rapid and non-destructive screening tool, ideal for at-line process monitoring or for quickly assessing a large number of samples where parts-per-million (ppm) level detection is adequate.[9]
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the purity and safety of their this compound products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. azom.com [azom.com]
- 3. Inductively coupled plasma-optical emission spectrometry/mass spectrometry for the determination of Cu, Ni, Pb and Zn in seawater after ionic imprinted polymer based solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispec.co.th [scispec.co.th]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. extranet.spectro.com [extranet.spectro.com]
- 9. Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray fluorescence analysis of titanium alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 15. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
Safety Operating Guide
Proper Disposal of Behenamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of behenamide, a waxy, solid amide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is classified by some sources as a hazardous substance, potentially causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[1] Therefore, all waste containing this compound must be managed in strict accordance with local, state, and federal regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., light weight rubber gloves).[2][3] |
| Body Protection | Overalls or impervious protective clothing.[2][3] |
| Respiratory Protection | An approved respirator should be used if there is a risk of overexposure to dust.[2][3] |
In Case of a Spill: For minor spills, clean up immediately, avoiding contact with skin and eyes.[2] For major spills, evacuate the area, move upwind, and alert emergency responders, informing them of the hazard's location and nature.[2] Prevent the spilled material from entering drains or water courses.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Waste Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to arrange for proper disposal.[5]
-
All disposal methods must comply with local, state, and federal regulations.[2] Recycling options should be considered where possible; consult the manufacturer for more information.[2]
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 110-113 °C[1] |
| Boiling Point | ~471.1 °C at 760 mmHg[1] |
| Flash Point | ~320 °C[6] |
| Autoignition Temperature | 494.6 °F[2] |
| Water Solubility | Insoluble[6][7] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the disposal process.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. flychemtech.com [flychemtech.com]
- 7. This compound CAS No. 3061-75-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
Essential Safety and Logistical Information for Handling Behenamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Behenamide.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[1][2] A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., light weight rubber gloves).[1] A long-sleeved lab coat or overalls should be worn to protect skin and clothing.[1] |
| Respiratory Protection | General exhaust is typically adequate under normal operating conditions.[1] If dust is generated or if there is a risk of overexposure, an approved respirator should be worn.[1] |
Occupational Exposure Limits
This compound is sometimes regulated as "Particulates not otherwise regulated" or "Inert or Nuisance Dust." The following occupational exposure limits have been established by various agencies.[1]
| Regulatory Body | Exposure Limit Type | Value (mg/m³) | Notes |
| US OSHA | PEL (Total dust) | 15 | Permissible Exposure Levels (PELs) |
| US OSHA | PEL (Respirable fraction) | 5 | Permissible Exposure Levels (PELs) |
| US - California | PEL (Respirable fraction) | 5 | Permissible Exposure Limits for Chemical Contaminants |
| US - Tennessee | OEL (Respirable fraction) | 5 | Occupational Exposure Limits - Limits For Air Contaminants |
| US - Michigan | OEL (Respirable dust) | 5 | Exposure Limits for Air Contaminants |
| Canada - Prince Edward Island | OEL (Total dust) | 10 | Occupational Exposure Limits |
PEL: Permissible Exposure Limit OEL: Occupational Exposure Limit
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Limit all unnecessary personal contact.[1]
-
Wear appropriate protective clothing when there is a risk of exposure.[1]
-
Use in a well-ventilated area.[1]
-
When handling, do not eat, drink, or smoke.[1]
-
Always wash hands with soap and water after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers securely sealed in their original packaging.[1]
-
Store away from incompatible materials, such as oxidizing agents.[1]
-
Protect containers from physical damage.[1]
Spill and Disposal Plans
In the event of a spill, immediate and appropriate action is necessary.
Spill Response:
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Consult the manufacturer for recycling options where possible.[1]
-
Contact a licensed waste disposal company for disposal.[4]
-
Contaminated packaging should be disposed of according to local and national regulations after being completely emptied.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[1] Continue to rinse for at least 15 minutes. Get medical attention if irritation persists.
-
Skin Contact: Remove all contaminated clothing and footwear.[1] Wash skin with soap and running water.[1] Seek medical attention if irritation develops.
-
Inhalation: If dust is inhaled, move the person to fresh air.[1] Encourage the patient to blow their nose to clear the breathing passage.[1] If irritation or discomfort persists, seek medical attention.
-
Ingestion: Although not considered a likely route of entry in an industrial setting, if ingested, rinse mouth with water.[3] Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
